molecular formula C22H46 B166348 Docosane CAS No. 629-97-0

Docosane

Cat. No.: B166348
CAS No.: 629-97-0
M. Wt: 310.6 g/mol
InChI Key: HOWGUJZVBDQJKV-UHFFFAOYSA-N
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Description

N-docosane is a solid. Insoluble in water. Used in organic synthesis, calibration, and temperature sensing equipment.
Docosane is a straight-chain alkane with 22 carbon atoms. It has a role as a plant metabolite.
This compound has been reported in Vanilla madagascariensis, Magnolia officinalis, and other organisms with data available.

Properties

IUPAC Name

docosane
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InChI

InChI=1S/C22H46/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3
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InChI Key

HOWGUJZVBDQJKV-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC
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Molecular Formula

C22H46
Record name N-DOCOSANE
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DSSTOX Substance ID

DTXSID7047063
Record name Docosane
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Molecular Weight

310.6 g/mol
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Physical Description

N-docosane is a solid. Insoluble in water. Used in organic synthesis, calibration, and temperature sensing equipment., Solid; [Hawley] White crystalline solid; [MSDSonline]
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Boiling Point

695.5 °F at 760 mmHg (NTP, 1992), 369 °C, BP: 230 °C (15 mm Hg)
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Flash Point

113 °C (235 °F) - closed cup
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Solubility

In water. 7.77X10-7 mg/L at 25 °C, Insoluble in water, Soluble in ethanol, chloroform; very soluble in ethyl ether
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Density

0.7944 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7944 g/cu cm at 20 °C, Density: 0.778 g/cu m (45/5 °C)
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Vapor Pressure

1.28X10-6 mm Hg at 25 °C
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Color/Form

Platelets from toluene; crystals from ether, Solid, Colorless crystals

CAS No.

629-97-0
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Melting Point

111.9 °F (NTP, 1992), 43.8 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Docosane (C22H46)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the melting and boiling points of docosane, a straight-chain alkane with 22 carbon atoms. The document details its key thermal properties and outlines the standard experimental methodologies for their determination.

Physicochemical Data: Melting and Boiling Points

This compound is a white, crystalline solid at standard conditions. Its thermal properties have been well-characterized, though slight variations in reported values exist depending on the purity of the sample and the experimental method used. The following table summarizes the reported melting and boiling points from various sources.

Physical PropertyValue (°C)Value (°F)Pressure (for Boiling Point)Source(s)
Melting Point 42-45107.6-113N/A[1][2][3]
43-45109.4-113N/A[4]
43.8110.8N/A[5]
43-46109.4-114.8N/A[6]
43-47109.4-116.6N/A[7]
Boiling Point 369696.21013 hPa (760 mmHg)[1][3][4]
368-369694.4-696.2Not Specified[8]
~368.6695.5760 mmHg[5]
380716Not Specified[9]

Experimental Protocols for Determination

The determination of melting and boiling points are fundamental techniques for the characterization and purity assessment of chemical compounds like this compound.

2.1. Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid like this compound, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range. The capillary method is the most common technique.

Methodology:

  • Sample Preparation: A small amount of dry, powdered this compound is introduced into a thin-walled capillary tube, which is sealed at one end. The sample is packed tightly to a height of 1-2 mm by tapping the sealed end on a hard surface.[10]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil) or a dedicated melting point apparatus with a heated metal block.

  • Heating and Observation:

    • An initial rapid heating is performed to determine an approximate melting range. This saves time in subsequent, more accurate measurements.

    • For an accurate reading, a new sample is heated to about 5°C below the approximate melting point. The heating rate is then slowed to 1-2°C per minute.[10]

  • Data Recording: Two temperatures are recorded:

    • T1: The temperature at which the first drop of liquid appears.

    • T2: The temperature at which the entire sample has completely melted into a clear liquid. The melting point is reported as the range from T1 to T2.[10]

2.2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology (Simple Distillation):

  • Apparatus Setup: A suitable amount of the substance (if in liquid form or melted) is placed in a round-bottom flask. A distillation apparatus is assembled, including a condenser and a collection flask. A thermometer is positioned so that its bulb is just below the side arm leading to the condenser, ensuring it accurately measures the temperature of the vapor as it passes into the condenser.[10]

  • Heating: The flask is heated gently. As the substance boils, vapor will rise and envelop the thermometer bulb.

  • Data Recording: The temperature is recorded when it becomes constant. This stable temperature, observed during the collection of the distillate, is the boiling point of the substance at the given atmospheric pressure.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the standard procedure for determining the melting point of a solid organic compound such as this compound.

MeltingPointWorkflow cluster_heating Heating Protocol start Start: Obtain Dry this compound Sample prep Sample Preparation: Finely crush the solid sample. start->prep pack Pack Capillary Tube: Introduce 1-2 mm of sample. prep->pack setup Apparatus Setup: Place capillary in heating block next to thermometer. pack->setup heat_fast Rapid Preliminary Heating: Determine approximate melting range. setup->heat_fast heat_slow Precise Heating: Use new sample. Heat slowly (1-2°C/min) when near approximate melting point. heat_fast->heat_slow Inform new measurement observe Observation: Monitor sample through viewing lens. heat_slow->observe record Record Temperature Range: Note T1 (first liquid) and T2 (all liquid). observe->record end_node End: Report Melting Range (T1 - T2) record->end_node

Caption: Workflow for Melting Point Determination.

References

Solubility of Docosane in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Docosane (n-C22H46), a long-chain saturated hydrocarbon, finds applications in various scientific and industrial fields, including as a phase-change material, a component in lubricants, and a non-polar solvent in specific chemical reactions. A thorough understanding of its solubility in different organic solvents is crucial for its effective utilization, process design, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows.

Core Principles of this compound Solubility

As a non-polar aliphatic hydrocarbon, the solubility of this compound is primarily dictated by the "like dissolves like" principle. It exhibits greater solubility in non-polar and weakly polar organic solvents due to the favorable van der Waals interactions between the solute and solvent molecules. Conversely, its solubility is negligible in highly polar solvents such as water. Temperature plays a significant role in the solubility of this compound, with solubility generally increasing with a rise in temperature. This is because the dissolution process for solids is typically endothermic, requiring energy to overcome the lattice forces of the solid this compound.

Quantitative Solubility Data

The following tables summarize the available quantitative data on the mole fraction solubility of this compound in various organic solvents at different temperatures. This data is essential for researchers to predict the behavior of this compound in different solvent systems and to design experiments accordingly.

Table 1: Solubility of this compound in Aliphatic and Alicyclic Hydrocarbons

SolventTemperature (K)Mole Fraction (x)
n-Hexane290.150.0198
295.150.0332
300.150.0547
305.150.0881
310.150.1389
Cyclohexane290.150.0163
295.150.0279
300.150.0468
305.150.0776
310.150.1255
Heptane277.250.0035
283.150.0069
288.150.0118
293.150.0196
298.150.0319
303.150.0513
308.150.0809
313.150.1259
317.650.1861

Note: Data for n-Hexane and Cyclohexane was obtained from a study by Domanska and Wyrzykowska-Stankiewicz. Data for Heptane was sourced from a study by Alves, Condotta, and Giulietti.[1][2]

Table 2: Qualitative Solubility of this compound in Various Organic Solvents

SolventSolubility
BenzeneSoluble[3]
TolueneSoluble[3]
EthanolSoluble[4]
ChloroformSoluble[4]
Ethyl EtherVery Soluble[4]
WaterInsoluble[3][4][5]

Experimental Protocols for Solubility Determination

The accurate determination of solubility is fundamental for the reliable application of this compound. Two common methods for determining the solubility of a solid in a liquid are the gravimetric method and the synthetic (cloud point) method.

Gravimetric Method

This classic method involves preparing a saturated solution at a constant temperature, separating the undissolved solid, and determining the concentration of the solute in the saturated solution by weighing the residue after solvent evaporation.

Detailed Methodology:

  • Saturation: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be verified by taking samples at different time intervals until the concentration of the dissolved this compound remains constant.

  • Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the undissolved solid this compound is allowed to settle.

  • Sampling: A known volume of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to prevent any solid particles from being transferred.

  • Solvent Evaporation: The collected sample is transferred to a pre-weighed container, and the solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound) until a constant weight of the this compound residue is achieved.

  • Calculation: The mass of the dissolved this compound is determined by subtracting the initial weight of the container from the final weight. The solubility can then be expressed in various units, such as grams of this compound per 100 g of solvent or as a mole fraction.

Synthetic (Cloud Point) Method

The synthetic method, also known as the cloud point method, involves preparing a series of mixtures with known compositions of solute and solvent and determining the temperature at which the solid phase completely dissolves upon heating or precipitates upon cooling.

Detailed Methodology:

  • Sample Preparation: A series of mixtures containing known masses of this compound and the solvent are prepared in sealed glass tubes.

  • Heating and Dissolution: The tubes are slowly heated in a temperature-controlled bath with constant stirring until all the this compound is completely dissolved, resulting in a clear solution.

  • Cooling and Observation: The clear solution is then slowly cooled at a controlled rate. The temperature at which the first sign of turbidity or crystallization appears is recorded as the cloud point or saturation temperature for that specific composition.

  • Data Analysis: By repeating this procedure for different compositions, a solubility curve (temperature versus concentration) can be constructed.

Visualization of Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the workflows for the gravimetric and synthetic solubility determination methods.

Gravimetric_Method_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation prep1 Add excess this compound to solvent prep2 Seal in temperature-controlled vessel prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 equil2 Allow solid to settle equil1->equil2 analysis1 Withdraw filtered supernatant equil2->analysis1 analysis2 Weigh sample analysis1->analysis2 analysis3 Evaporate solvent analysis2->analysis3 analysis4 Weigh this compound residue analysis3->analysis4 calc1 Calculate solubility analysis4->calc1

Caption: Workflow for the Gravimetric Method.

Synthetic_Method_Workflow cluster_prep Preparation cluster_heating Heating & Dissolution cluster_cooling Cooling & Observation cluster_analysis Data Analysis prep1 Prepare mixtures of known composition prep2 Seal in glass tubes prep1->prep2 heat1 Heat slowly with stirring prep2->heat1 heat2 Observe complete dissolution heat1->heat2 cool1 Cool slowly with stirring heat2->cool1 cool2 Record cloud point temperature cool1->cool2 analysis1 Plot Temperature vs. Composition cool2->analysis1 analysis2 Construct solubility curve analysis1->analysis2

Caption: Workflow for the Synthetic (Cloud Point) Method.

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Docosane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosane (n-C22H46) is a long-chain n-alkane that, like many of its counterparts, exhibits complex solid-state behavior known as polymorphism. This phenomenon, where a substance can exist in multiple crystalline forms with different physical properties, is of significant interest in various scientific and industrial fields, including pharmaceuticals, materials science, and thermal energy storage. Understanding and controlling the polymorphic behavior of this compound is crucial for applications where its crystalline structure influences performance and stability.

This technical guide provides a comprehensive overview of the crystal structure and polymorphism of this compound. It delves into the different polymorphic forms identified to date, their crystallographic and thermodynamic properties, and the experimental protocols used for their characterization.

Polymorphism of this compound

Even-numbered n-alkanes, such as this compound, typically exhibit a stable triclinic crystal structure at room temperature. However, under specific crystallization conditions, metastable polymorphs, including orthorhombic and pseudohexagonal forms, can be induced. The formation of these different polymorphs is influenced by factors such as the solvent used for crystallization, the degree of supersaturation, and the presence of interfaces.

Triclinic (T) Polymorph

The most stable and commonly observed crystalline form of this compound is the triclinic polymorph. A detailed analysis of its crystal morphology has led to the indexing of its prominent faces as (001), (112), (102), and (010).[1]

Orthorhombic (O) Polymorph
Pseudohexagonal (Rotator) Phase

At temperatures just below the melting point, n-alkanes can form a "rotator" phase, which has a pseudohexagonal structure. This phase is characterized by a higher degree of molecular motion, where the alkane chains can rotate around their long axes.

Quantitative Data on this compound Polymorphs

The following tables summarize the available quantitative data for the different polymorphic forms of this compound, facilitating easy comparison of their properties.

Table 1: Crystallographic Data of this compound Polymorphs

PolymorphCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
Triclinic (T)TriclinicP-1Data not available in search resultsData not available in search resultsData not available in search resultsData not available in search resultsData not available in search resultsData not available in search results
Orthorhombic (O)OrthorhombicBb21m (probable)[2]Data not available in search resultsData not available in search resultsData not available in search results909090
PseudohexagonalHexagonalData not available in search resultsData not available in search resultsData not available in search resultsData not available in search results9090120

Table 2: Thermodynamic Data of this compound Phase Transitions

TransitionTransition Temperature (°C)Enthalpy of Transition (kJ/mol)
Solid-Solid42-45[3]Data not available in search results
Fusion (Melting)44.5578.3

Experimental Protocols

Accurate characterization of this compound's polymorphism relies on precise experimental methodologies. The following sections provide detailed protocols for the key techniques used in these studies.

Differential Scanning Calorimetry (DSC)

Objective: To determine the transition temperatures and enthalpies of solid-solid transitions and fusion of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh 3-5 mg of high-purity this compound into a standard aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of material during heating.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide a stable thermal environment.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the first expected transition (e.g., 25°C) for 5 minutes.

    • Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature above the final melting point (e.g., 60°C).

    • Hold the sample at the final temperature for 5 minutes to ensure complete melting.

    • Cool the sample at a controlled rate (e.g., 5-10°C/min) back to the starting temperature.

    • Perform a second heating cycle using the same parameters to observe the thermal behavior after a controlled cooling history.

  • Data Analysis:

    • Determine the onset and peak temperatures of any endothermic (e.g., melting, solid-solid transition) or exothermic (e.g., crystallization) events from the thermogram.

    • Calculate the enthalpy of each transition by integrating the area under the corresponding peak.

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystal structure of different this compound polymorphs.

Methodology:

  • Sample Preparation:

    • Gently grind a small amount of the this compound sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.

    • Mount the powdered sample onto a sample holder.

  • Instrument Setup:

    • Place the sample holder into the diffractometer.

    • Use a common X-ray source, such as Cu Kα radiation (λ = 1.5406 Å).

  • Data Collection:

    • Scan the sample over a 2θ range that covers the characteristic diffraction peaks for n-alkanes (e.g., 5° to 40°).

    • Use a step size and scan speed that provide good resolution and signal-to-noise ratio (e.g., 0.02° step size and 1-2 seconds per step).

  • Data Analysis:

    • Identify the positions (2θ) and intensities of the diffraction peaks.

    • Compare the experimental diffraction pattern with known patterns from crystallographic databases or literature to identify the polymorphic form.

    • If a new polymorph is suspected, indexing software can be used to determine the unit cell parameters from the peak positions.

Visualizations

Logical Relationship of this compound Polymorphs

G Triclinic Triclinic (T) Stable Form Pseudohexagonal Pseudohexagonal (Rotator Phase) Metastable Triclinic->Pseudohexagonal Heating Melt Melt (Liquid) Triclinic->Melt Heating Orthorhombic Orthorhombic (O) Metastable Orthorhombic->Triclinic Spontaneous Transformation Pseudohexagonal->Triclinic Cooling Pseudohexagonal->Melt Heating Melt->Triclinic Cooling

Caption: Phase transitions of this compound polymorphs.

Experimental Workflow for Polymorph Characterization

G cluster_sample Sample Preparation cluster_analysis Analysis cluster_results Results This compound This compound Sample Crystallization Controlled Crystallization (e.g., from solution) This compound->Crystallization DSC Differential Scanning Calorimetry (DSC) Crystallization->DSC Thermal Analysis PXRD Powder X-ray Diffraction (PXRD) Crystallization->PXRD Structural Analysis ThermoData Thermodynamic Data (Transition Temps, Enthalpies) DSC->ThermoData CrystalData Crystallographic Data (Polymorph ID, Unit Cell) PXRD->CrystalData

Caption: Workflow for this compound polymorph analysis.

References

A Technical Guide to the Thermal Conductivity of Solid and Liquid Docosane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Docosane (n-C22H46), a long-chain n-alkane, is a phase change material (PCM) with significant potential in thermal energy storage and management applications. A critical parameter governing its efficacy in these roles is its thermal conductivity, which dictates the rate of heat transfer during phase transitions. This technical guide provides a comprehensive overview of the thermal conductivity of both solid and liquid this compound, presenting key data, experimental methodologies, and visual representations of underlying principles and workflows.

Quantitative Data on Thermal Conductivity

The thermal conductivity of this compound exhibits a marked difference between its solid and liquid phases, a crucial consideration for its application design. The following tables summarize the quantitative data reported in the literature.

Table 1: Thermal Conductivity of Solid n-Docosane

Temperature (K)Thermal Conductivity (W m⁻¹ K⁻¹)Measurement MethodSource
Ambient0.49Modified Guarded Hot Plate[1]
266.740.414Transient Hot-Wire[2]
272.310.405Transient Hot-Wire[2]
277.070.399Transient Hot-Wire[2]
281.660.392Transient Hot-Wire[2]
286.630.386Transient Hot-Wire[2]
291.570.379Transient Hot-Wire[2]
297.670.371Transient Hot-Wire[2]
301.880.363Transient Hot-Wire[2]
308.380.355Transient Hot-Wire[2]
267 to 308Standard Deviation of 0.40%Transient Hot-Wire[3]

Table 2: Thermal Conductivity of Liquid n-Docosane

Temperature (K)Thermal Conductivity (W m⁻¹ K⁻¹)Measurement MethodSource
329.350.150Transient Hot-Wire[2]
334.990.150Transient Hot-Wire[2]
339.900.148Transient Hot-Wire[2]
344.770.147Transient Hot-Wire[2]
350.040.147Transient Hot-Wire[2]
355.070.146Transient Hot-Wire[2]
360.010.144Transient Hot-Wire[2]
330 to 360Standard Deviation of 0.60%Transient Hot-Wire[3]

Experimental Protocols

The accurate measurement of thermal conductivity is paramount for the reliable design of thermal systems. The two primary methods cited in the literature for determining the thermal conductivity of this compound are the Transient Hot-Wire (THW) technique and the Modified Guarded Hot Plate method.

Transient Hot-Wire (THW) Method

The transient hot-wire technique is a widely used and accurate method for measuring the thermal conductivity of fluids and solids.[2][3][4]

Principle: A thin metallic wire, typically platinum, is immersed in the sample material. The wire serves as both a line heat source and a resistance thermometer. A step-wise electrical current is applied to the wire, causing its temperature to increase. The rate of this temperature rise is directly related to the thermal conductivity of the surrounding material. By measuring the temperature change of the wire over a short period, the thermal conductivity can be calculated based on a full theoretical model of the heat transfer.[3][4]

Typical Apparatus and Procedure:

  • Sample Preparation: For liquid this compound, the sample is melted and degassed to remove any dissolved air that could affect the measurement. For solid this compound, the liquid is carefully solidified around the hot wire to ensure intimate contact and avoid the formation of voids or cracks.[4]

  • Measurement Cell: The hot wire is suspended vertically in the center of a measurement cell containing the this compound sample. The cell is placed in a thermostat-controlled bath to maintain a stable and uniform initial temperature.

  • Data Acquisition: A constant current is passed through the wire, and the change in its resistance (and therefore temperature) is recorded as a function of time using a high-precision bridge circuit.

  • Calculation: The thermal conductivity is determined from the slope of the temperature rise versus the logarithm of time, in accordance with the theoretical model. The technique is considered absolute and can achieve an uncertainty of around 1%.[3]

Modified Guarded Hot Plate Method

The guarded hot plate method is a steady-state technique primarily used for solid materials. The "modified" aspect often refers to adaptations for specific material types, such as phase change materials.[1]

Principle: A flat, solid sample of the material is placed between a main hot plate and a cold plate. The hot plate is surrounded by a "guard" heater maintained at the same temperature to prevent radial heat losses. By measuring the electrical power supplied to the main heater, the temperature difference across the sample of known thickness, and the area of the heater, the thermal conductivity can be calculated using Fourier's law of heat conduction.

Typical Apparatus and Procedure:

  • Sample Preparation: A solid, disc-shaped sample of this compound with a uniform thickness is prepared. This is typically achieved by melting the this compound and allowing it to solidify in a mold.

  • Apparatus Assembly: The solid this compound sample is sandwiched between the main hot plate and the cold plate. The guard heater is positioned around the main heater. Thermocouples are embedded in the surfaces of the hot and cold plates to accurately measure the temperature gradient across the sample.

  • Steady-State Attainment: The heaters are turned on, and the system is allowed to reach a steady state where the temperatures at all points remain constant over time. The guard heater's temperature is carefully controlled to match that of the main heater.

  • Data Collection and Calculation: Once at steady state, the power input to the main heater (Q), the temperature of the hot plate (T_hot), the temperature of the cold plate (T_cold), the thickness of the sample (d), and the area of the main heater (A) are recorded. The thermal conductivity (k) is then calculated using the formula: k = (Q * d) / (A * (T_hot - T_cold)).

Visualizations

Relationship Between Phase, Temperature, and Thermal Conductivity

G Relationship between State, Temperature, and Thermal Conductivity of this compound Solid Solid this compound Temp_Solid T < Melting Point (~317 K) Solid->Temp_Solid Liquid Liquid this compound Temp_Liquid T > Melting Point (~317 K) Liquid->Temp_Liquid k_Solid Higher k (~0.35 - 0.49 W/m·K) Temp_Solid->k_Solid k_Liquid Lower k (~0.14 - 0.15 W/m·K) Temp_Liquid->k_Liquid

Caption: State-dependent thermal conductivity of this compound.

Generalized Experimental Workflow for Thermal Conductivity Measurement

G Generalized Workflow for Thermal Conductivity Measurement Start Start SamplePrep Sample Preparation (Solidification/Melting & Degassing) Start->SamplePrep Apparatus Assemble Measurement Apparatus (e.g., THW Cell, Guarded Hot Plate) SamplePrep->Apparatus TempControl Establish Thermal Equilibrium at Desired Temperature Apparatus->TempControl Measurement Initiate Measurement (Apply Heat Source) TempControl->Measurement DataAcq Data Acquisition (Temperature vs. Time or Power & ΔT) Measurement->DataAcq Calculation Calculate Thermal Conductivity (Apply Theoretical Model/Fourier's Law) DataAcq->Calculation End End Calculation->End

Caption: A typical experimental workflow for measuring thermal conductivity.

References

Unveiling the Thermal Properties of Pure Docosane: A Technical Guide to its Latent Heat of Fusion

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of the thermophysical properties of materials is paramount. This in-depth technical guide focuses on the latent heat of fusion of pure docosane (n-C22H46), a long-chain n-alkane with applications in phase change materials (PCMs) for thermal energy storage and as an excipient in pharmaceutical formulations. This document provides a compilation of reported values for its latent heat of fusion, a detailed experimental protocol for its determination using Differential Scanning Calorimetry (DSC), and a visual representation of the experimental workflow.

Quantitative Data Summary

The latent heat of fusion is a critical parameter, representing the amount of energy absorbed by a substance during its transition from a solid to a liquid state at a constant temperature. For this compound, this value has been determined by various researchers, with Differential Scanning Calorimetry (DSC) being a primary analytical technique. A summary of reported experimental values is presented in Table 1 for easy comparison.

Latent Heat of Fusion (kJ/mol)Latent Heat of Fusion (J/g)Melting Point (°C)Melting Point (K)Measurement Method
78.500252.743.75316.9Not Specified
49.1158.143.45316.6DSC
47.84154.042.95316.1Not Specified

Note: The conversion from kJ/mol to J/g was performed using the molar mass of this compound (310.60 g/mol ).

Experimental Protocol: Determination of Latent Heat of Fusion by Differential Scanning Calorimetry (DSC)

The following protocol outlines a standardized procedure for measuring the latent heat of fusion of pure this compound, based on established methodologies such as ASTM E793, "Standard Test Method for Enthalpies of Fusion and Crystallization by Differential Scanning Calorimetry".[1][2][3][4][5]

Apparatus

A heat-flux or power-compensated Differential Scanning Calorimeter (DSC) is required. The instrument should be equipped with a cooling accessory to control the temperature profile accurately. Hermetically sealed aluminum pans are typically used for sample encapsulation to prevent any loss of material through sublimation.

Calibration

The DSC instrument must be calibrated for both temperature and enthalpy. This is achieved using certified reference materials with known melting points and enthalpies of fusion, such as indium. The calibration should be performed under the same experimental conditions (e.g., heating rate, purge gas) as the this compound sample analysis.

Sample Preparation

A small, representative sample of pure this compound (typically 1-5 mg) is accurately weighed into a tared aluminum DSC pan. The pan is then hermetically sealed to ensure a closed system. An empty, hermetically sealed aluminum pan is used as a reference.

Measurement Procedure

The sample and reference pans are placed in the DSC cell. The cell is then purged with an inert gas, such as nitrogen, at a constant flow rate to provide a reproducible and inert atmosphere.

The following thermal program is then initiated:

  • Initial Isothermal Hold: The sample is held at a temperature below its expected melting point (e.g., 25°C) for a few minutes to ensure thermal equilibrium.

  • Heating Ramp: The sample is heated at a constant, controlled rate (e.g., 10°C/min) through its melting transition to a temperature well above the melting point (e.g., 60°C).

  • Final Isothermal Hold: The sample is held at the upper temperature for a few minutes.

  • Cooling Ramp (Optional): The sample can be cooled back to the initial temperature at a controlled rate to study its crystallization behavior.

Data Analysis

The DSC instrument records the differential heat flow between the sample and the reference as a function of temperature. The melting of this compound will appear as an endothermic peak on the resulting thermogram. The latent heat of fusion (ΔHfus) is determined by integrating the area of this melting peak. The instrument's software performs this calculation, typically by defining a baseline across the peak. The melting point is determined from the onset temperature or the peak temperature of the endotherm.

Experimental Workflow Visualization

The logical flow of the experimental protocol for determining the latent heat of fusion of this compound using DSC is illustrated in the following diagram.

experimental_workflow cluster_prep Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis start Start sample_prep Sample Preparation: Weigh 1-5 mg of this compound into an aluminum pan start->sample_prep seal_pan Hermetically seal the sample pan sample_prep->seal_pan place_pans Place sample and reference pans in DSC cell seal_pan->place_pans ref_pan Prepare an empty sealed reference pan ref_pan->place_pans purge_cell Purge cell with inert gas (e.g., Nitrogen) place_pans->purge_cell thermal_program Run Thermal Program: 1. Isothermal hold (25°C) 2. Heat at 10°C/min to 60°C 3. Isothermal hold (60°C) purge_cell->thermal_program record_data Record differential heat flow vs. temperature thermal_program->record_data integrate_peak Integrate the area of the melting endotherm record_data->integrate_peak calculate_lhf Calculate Latent Heat of Fusion (ΔHfus) integrate_peak->calculate_lhf determine_mp Determine Melting Point (Onset or Peak Temperature) integrate_peak->determine_mp end End calculate_lhf->end determine_mp->end

Caption: Experimental workflow for determining the latent heat of fusion of this compound via DSC.

References

A Technical Guide to the Safe Handling of Docosane for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Docosane (C₂₂H₄₆) is a long-chain, saturated hydrocarbon utilized in various scientific applications, including as a phase-change material, in organic synthesis, and for calibration standards.[1][2] While it is not classified as a hazardous substance under major regulatory frameworks, adherence to rigorous safety and handling protocols is paramount in a professional research environment to minimize risks and ensure experimental integrity. This guide provides an in-depth overview of the safety data, handling precautions, and emergency procedures for this compound, tailored for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is not classified as a hazardous substance according to Regulation (EC) No 1272/2008 and the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[3][4][5] Consequently, it does not have associated hazard pictograms or signal words.[3][6] Despite its low toxicity profile, it is a combustible solid and can form combustible dusts, which necessitates careful handling.[2]

Hazard ClassificationGHS/CLP RegulationNotes
Acute Toxicity Not Classified[6]No data available to suggest toxicity.[4]
Skin Corrosion/Irritation Not Classified[6]Minor irritation may occur in susceptible individuals.[6]
Serious Eye Damage/Irritation Not Classified[6]Direct contact may cause temporary irritation.[7]
Respiratory/Skin Sensitisation Not Sensitising[6]No sensitizing effects have been reported.[6]
Germ Cell Mutagenicity Not Classified[6]No mutagenic effects have been reported.[6]
Carcinogenicity Not Classified[6]No carcinogenic effects have been reported.[6]
Reproductive Toxicity Not Classified[6]No reproductive toxic effects have been reported.[6]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

PropertyValueSource(s)
Molecular Formula C₂₂H₄₆[2][6]
Molecular Weight 310.60 g/mol [4][6][8]
Appearance White solid, crystals, or platelets.[1][6][9]
Odor Odorless[1][2]
Melting Point 42-45 °C (lit.)[8]
Boiling Point 369 °C (lit.)[8]
Flash Point 113 °C (235.4 °F) - closed cup[1][8]
Autoignition Temperature 205 °C / 401 °F[5]
Density 0.778 g/mL at 25 °C (lit.)[3][8]
Vapor Pressure 1.28 x 10⁻⁶ mm Hg at 25 °C[1]
Water Solubility Insoluble[1][2][9]
Stability Stable under recommended storage conditions.[1][2][4]

Standard Operating Procedures for Handling and Storage

Proper handling and storage are critical to maintaining a safe laboratory environment. The following workflows outline the standard procedures.

General Handling Workflow

All personnel should follow a systematic procedure when handling this compound, from acquisition to storage.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Receive & Verify Container Integrity B Review SDS and Procedures A->B C Select Appropriate PPE (Gloves, Goggles) B->C D Handle in a Well-Ventilated Area or Fume Hood C->D E Avoid Dust Formation During Transfer D->E F Use Grounded Equipment for Large Quantities E->F G Weigh/Transfer Required Amount F->G H Securely Close Container G->H I Clean Work Area and Equipment H->I J Dispose of Contaminated Materials Properly I->J K Store in a Cool, Dry, Well-Ventilated Place J->K A Spill Detected B Ensure Area is Ventilated and Secure Ignition Sources A->B C Wear Appropriate PPE (Gloves, Goggles, Respirator if dusty) B->C D Assess Spill Size C->D E Small Spill D->E Minor F Large Spill D->F Major G Wipe up with a cloth or absorbent paper. [1, 5] E->G H Cover with sand, earth, or other non-combustible absorbent material. [1] F->H J Clean the spill site with water or solvent wash. [1, 5] G->J I Sweep or shovel into a suitable, closed container for disposal. [3, 13] H->I I->J K Dispose of waste according to local regulations. J->K A Fire Involving This compound Identified B Is Fire Small & Contained? A->B C Use Appropriate Extinguisher: Dry Chemical, CO2, Foam. [19] B->C Yes D Evacuate Area Immediately B->D No G Extinguished? C->G E Activate Fire Alarm & Call Emergency Services D->E F If Safe, Cool Nearby Containers with Water Spray. [16] E->F G->D No H Monitor Area for Re-ignition G->H Yes

References

A Technical Guide to High-Purity Docosane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

High-purity docosane (n-docosane), a saturated long-chain alkane with the chemical formula C₂₂H₄₆, is a versatile compound with increasing relevance in specialized research and pharmaceutical development. Its well-defined physical and chemical properties, particularly its thermal characteristics and biocompatibility, make it a valuable material for a range of applications, from an analytical standard to a key component in advanced drug delivery systems. This technical guide provides an in-depth overview of commercially available high-purity this compound, including its specifications, relevant experimental protocols, and potential applications for researchers, scientists, and drug development professionals.

Commercial Suppliers and Specifications

A variety of chemical suppliers offer high-purity this compound, typically with purities of 99% or greater. The selection of a suitable supplier and grade depends on the specific requirements of the application, with higher purity grades being essential for analytical and pharmaceutical uses to ensure accuracy, reproducibility, and safety.

Below is a summary of typical specifications for high-purity this compound available from commercial suppliers.

Supplier ExamplePurity (Assay by GC)ImpuritiesCAS NumberMolecular FormulaKey Physical Properties
Sigma-Aldrich ≥99.5% (analytical standard)Not specified in general data, lot-specific CoA provides details629-97-0C₂₂H₄₆Melting Point: 42-45 °C, Boiling Point: 369 °C
Thermo Scientific ≥99%Branched docosanes: <0.1%, Carbon numbers < C22: ~0.3%, Carbon numbers > C22: <0.01%629-97-0C₂₂H₄₆Melting Point: 43-46 °C
Otto Chemie Pvt Ltd 99%+Not specified629-97-0C₂₂H₄₆Melting Point: 42-45 °C
TCI America >99.0% (GC)Not specified629-97-0C₂₂H₄₆Melting Point: 43-47 °C

Note: The information in this table is illustrative. Researchers should always consult the supplier's specific product data sheet and Certificate of Analysis (CoA) for the most accurate and lot-specific information.

Experimental Protocols

This section provides detailed methodologies for key experiments involving high-purity this compound, relevant to its quality control and application in research and drug development.

Quality Control: Purity Assessment by Gas Chromatography (GC)

Objective: To verify the purity of a commercial this compound sample and identify any volatile impurities.

Materials:

  • High-purity this compound sample

  • High-purity solvent (e.g., hexane (B92381) or toluene)

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • Appropriate capillary column (e.g., nonpolar, such as DB-1 or equivalent)

  • Microsyringe for sample injection

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the high-purity this compound standard.

    • Dissolve the this compound in 10 mL of the chosen high-purity solvent in a volumetric flask to create a 1 mg/mL stock solution.

    • Further dilute the stock solution as required to fall within the linear range of the detector.

  • GC Instrument Parameters (Example):

    • Injector Temperature: 280 °C

    • Detector Temperature: 300 °C

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 2 minutes.

      • Ramp rate: 10 °C/min to 300 °C.

      • Final hold: Hold at 300 °C for 10 minutes.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on concentration)

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time, which can be confirmed by running a certified reference standard.

    • Integrate the peak area of the this compound and any impurity peaks.

    • Calculate the percentage purity using the following formula:

      • % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample into GC dilute->inject separate Separation in Column inject->separate detect Detection by FID separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate report report calculate->report Final Purity Report

Workflow for Purity Assessment of this compound by Gas Chromatography.
Application: Formulation of this compound-Based Solid Lipid Nanoparticles (SLNs)

Objective: To prepare solid lipid nanoparticles using high-purity this compound as the lipid matrix for potential drug delivery applications. This protocol is based on the hot homogenization and ultrasonication method.

Materials:

  • High-purity this compound

  • Lipophilic drug (e.g., a model drug like curcumin)

  • Surfactant (e.g., Polysorbate 80, Lecithin)

  • C-surfactant (e.g., Poloxamer 188)

  • Purified water

  • Magnetic stirrer with heating plate

  • High-speed homogenizer

  • Probe sonicator

Methodology:

  • Preparation of the Lipid Phase:

    • Melt the accurately weighed high-purity this compound by heating it to approximately 10-15 °C above its melting point (~55-60 °C).

    • Dissolve the lipophilic drug in the molten this compound under continuous stirring to ensure a homogenous mixture.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant and co-surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase dropwise to the hot lipid phase under continuous stirring with a magnetic stirrer.

    • Subject the mixture to high-speed homogenization (e.g., 10,000 rpm for 15 minutes) to form a coarse oil-in-water emulsion.

  • Formation of the Nanoemulsion:

    • Immediately subject the hot pre-emulsion to high-intensity probe sonication (e.g., 70% amplitude for 10 minutes) to reduce the droplet size to the nanometer range.

  • Formation of Solid Lipid Nanoparticles:

    • Cool the resulting nanoemulsion in an ice bath under gentle stirring.

    • The solidification of the lipid droplets leads to the formation of solid lipid nanoparticles.

  • Characterization:

    • Analyze the particle size, polydispersity index (PDI), and zeta potential of the SLN dispersion using a dynamic light scattering (DLS) instrument.

    • Determine the drug encapsulation efficiency and loading capacity using a suitable analytical method (e.g., HPLC) after separating the free drug from the SLNs.

SLN_Formulation_Workflow cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification melt_this compound Melt this compound dissolve_drug Dissolve Drug in Molten this compound melt_this compound->dissolve_drug mix_phases Mix Lipid and Aqueous Phases dissolve_drug->mix_phases dissolve_surfactants Dissolve Surfactants in Water heat_aqueous Heat Aqueous Phase dissolve_surfactants->heat_aqueous heat_aqueous->mix_phases homogenize High-Speed Homogenization mix_phases->homogenize sonicate Probe Sonication homogenize->sonicate cool Cool in Ice Bath sonicate->cool Cooling & Solidification sln Solid Lipid Nanoparticles cool->sln characterize Particle Size, Zeta Potential, Encapsulation Efficiency sln->characterize Characterization

Logical Workflow for the Formulation of this compound-Based Solid Lipid Nanoparticles.
Application: Thermal Analysis for Phase Change Material (PCM) Characterization

Objective: To characterize the thermal properties of high-purity this compound for its potential use as a phase change material in applications such as temperature-controlled storage or drug delivery.

Materials:

  • High-purity this compound sample

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum DSC pans

Methodology:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the high-purity this compound sample into a tared aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of material during heating.

    • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • DSC Instrument Parameters (Example):

    • Temperature Program:

      • Equilibrate at 20 °C.

      • Heat from 20 °C to 70 °C at a rate of 5 °C/min.

      • Hold at 70 °C for 5 minutes to ensure complete melting.

      • Cool from 70 °C to 20 °C at a rate of 5 °C/min.

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Data Analysis:

    • From the heating curve (endotherm), determine:

      • Onset Melting Temperature: The temperature at which melting begins.

      • Peak Melting Temperature: The temperature at which the rate of heat absorption is maximum.

      • Latent Heat of Fusion (ΔH_fus): The total energy absorbed during melting, calculated from the area under the melting peak.

    • From the cooling curve (exotherm), determine:

      • Onset Crystallization Temperature: The temperature at which solidification begins.

      • Peak Crystallization Temperature: The temperature at which the rate of heat release is maximum.

      • Latent Heat of Crystallization (ΔH_cryst): The total energy released during solidification, calculated from the area under the crystallization peak.

PCM_Application_Logic cluster_concept Conceptual Application cluster_mechanism Temperature-Controlled Release Mechanism pcm_core High-Purity this compound (PCM Core) encapsulate Encapsulation (e.g., in a polymer shell) pcm_core->encapsulate drug Therapeutic Agent drug->encapsulate temp_below_mp Temperature < Melting Point (this compound is Solid) encapsulate->temp_below_mp temp_above_mp Temperature > Melting Point (this compound is Liquid) encapsulate->temp_above_mp drug_retained Drug is Retained temp_below_mp->drug_retained drug_released Drug is Released temp_above_mp->drug_released therapeutic_effect therapeutic_effect drug_released->therapeutic_effect Achieves Therapeutic Effect

Process Diagram for this compound as a Phase-Change Material in Drug Delivery.

Conclusion

High-purity this compound is a valuable and versatile material for a range of scientific and pharmaceutical applications. Its well-defined physical properties and commercial availability in high-purity grades make it an excellent choice as an analytical standard, a component in advanced materials, and a promising excipient in novel drug delivery systems. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize and characterize high-purity this compound in their work. As with any specialized material, careful selection of suppliers and thorough characterization are crucial for achieving reliable and reproducible results.

Docosane as a Long-Chain Alkane Standard: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of docosane (n-C22H46), a long-chain alkane, and its application as an analytical standard in various scientific disciplines. This document details its physicochemical properties, provides exemplary experimental protocols for its use in gas chromatography (GC) and mass spectrometry (MS), and illustrates key workflows and concepts through diagrams.

Introduction to this compound as an Analytical Standard

This compound is a linear, saturated hydrocarbon with 22 carbon atoms. Its stability, non-reactivity, and well-defined physical properties make it an excellent reference material in analytical chemistry.[1] As a long-chain alkane, it is particularly valuable for the identification and quantification of other hydrocarbons and non-polar compounds in complex matrices. Its applications span environmental analysis, petrochemical testing, and as a model compound in materials science and drug delivery research.[2]

Physicochemical Properties of this compound

Accurate and reliable analytical work requires a thorough understanding of the physical and chemical characteristics of the standard. The key properties of this compound are summarized in the tables below.

General and Physical Properties
PropertyValueSource
Molecular FormulaC₂₂H₄₆[2]
Molecular Weight310.60 g/mol [3][4][5]
CAS Number629-97-0[3][4][5]
AppearanceColorless crystalline solid[6]
Melting Point42-45 °C (lit.)[2][3][6]
Boiling Point369 °C (lit.)[2][3][4][6]
Density0.778 g/mL at 25 °C (lit.)[2][3][4]
Vapor Pressure<1 mmHg (21.1 °C)[3][4]
SolubilityInsoluble in water; Soluble in alcohol and ether.[6]
Chemical and Safety Information
PropertyValueSource
Chemical StructureCH₃(CH₂)₂₀CH₃[3][4][5]
InChI KeyHOWGUJZVBDQJKV-UHFFFAOYSA-N[3][4]
StabilityStable under normal conditions.[6]
IncompatibilitiesStrong oxidizing agents.[6]
Flash Point113 °C (closed cup)[3][4]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound as a standard in common analytical techniques.

Preparation of this compound Standard Solutions

Accurate preparation of standard solutions is fundamental to achieving reliable quantitative results.

Objective: To prepare stock and working standard solutions of this compound for calibration and as an internal standard.

Materials:

  • This compound (analytical standard grade, ≥99.5% purity)

  • Hexane or Dichloromethane (GC grade or equivalent)

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Pipettes and syringes

  • Ultrasonic bath

Protocol:

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound and record the exact weight.

    • Quantitatively transfer the weighed this compound into a 10 mL volumetric flask.

    • Add a small amount of solvent (e.g., hexane) to dissolve the this compound. Sonication may be used to aid dissolution.

    • Once dissolved and cooled to room temperature, fill the flask to the calibration mark with the solvent.

    • Stopper the flask and invert it several times to ensure homogeneity.

  • Working Standard Solutions (for external calibration):

    • Prepare a series of working standards by serial dilution of the stock solution.

    • For example, to prepare a 100 µg/mL standard, pipette 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.

    • Repeat this process to create a calibration curve with at least five concentration levels.

  • Internal Standard (IS) Spiking Solution:

    • Prepare a stock solution of this compound at a concentration appropriate for the expected analyte concentration range in the samples.

    • This solution will be added to all samples, calibration standards, and quality control samples in a fixed volume to ensure a constant concentration of the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Hydrocarbons using this compound as an Internal Standard

This protocol describes a general method for the quantification of hydrocarbon analytes in an environmental sample using this compound as an internal standard.

Objective: To quantify target hydrocarbon compounds in a sample matrix.

Instrumentation and Consumables:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column suitable for hydrocarbon analysis (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Autosampler vials and inserts

GC-MS Parameters:

ParameterSetting
GC Inlet
Injection ModeSplitless
Inlet Temperature280 °C
Injection Volume1 µL
Oven Program
Initial Temperature60 °C, hold for 2 min
Ramp Rate 110 °C/min to 320 °C
Final HoldHold at 320 °C for 10 min
MS Parameters
Ionization ModeElectron Ionization (EI) at 70 eV
MS Source Temp230 °C
MS Quad Temp150 °C
Acquisition ModeSelected Ion Monitoring (SIM) and/or Full Scan
Mass Range (Full Scan)m/z 40-550

Experimental Workflow:

  • Sample Preparation:

    • Accurately weigh or measure the sample into a suitable container.

    • Spike the sample with a known volume of the this compound internal standard solution.

    • Perform extraction of the analytes and the internal standard from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction, solid-phase extraction).

    • Concentrate or dilute the extract as necessary to bring the analyte concentrations within the calibration range.

  • Calibration:

    • Prepare a series of calibration standards containing known concentrations of the target analytes.

    • Spike each calibration standard with the same amount of the this compound internal standard as the samples.

    • Analyze the calibration standards using the specified GC-MS method.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Sample Analysis:

    • Inject the prepared sample extracts into the GC-MS system.

    • Identify the analytes based on their retention times and mass spectra.

    • Quantify the analytes by calculating the ratio of their peak areas to the peak area of the this compound internal standard and using the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and the conceptual role of this compound as a standard.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Prepare this compound Standard Solutions GCMS GC-MS Analysis StandardPrep->GCMS Calibration Standards SamplePrep Prepare Sample (with IS spike) SamplePrep->GCMS Prepared Samples PeakID Peak Identification (Retention Time & Mass Spectra) GCMS->PeakID Quant Quantification (Calibration Curve) PeakID->Quant Result Result Quant->Result Final Concentration

GC-MS analysis workflow using an internal standard.

logical_relationship cluster_alkanes Long-Chain Alkanes cluster_analysis_type Analytical Techniques This compound This compound (C22) InternalStandard Internal Standard This compound->InternalStandard CalibrationStandard Calibration Standard This compound->CalibrationStandard OtherAlkanes Other Alkanes (e.g., Eicosane, Tricosane) GC Gas Chromatography (GC) InternalStandard->GC CalibrationStandard->GC MS Mass Spectrometry (MS) GC->MS Coupled to

Conceptual role of this compound as an analytical standard.

Conclusion

This compound is a highly reliable and versatile long-chain alkane standard for a wide range of analytical applications. Its well-characterized properties and stability make it an ideal choice for ensuring the accuracy and precision of quantitative analyses in diverse fields such as environmental monitoring, petrochemical analysis, and pharmaceutical research. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively implement this compound in their analytical methodologies. Proper method validation for each specific application and matrix is crucial to ensure the generation of robust and defensible scientific data.

References

An In-depth Technical Guide to the Phase Diagram of Docosane-Eicosane Binary Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solid-liquid and solid-solid phase equilibria of binary mixtures of n-docosane (C22H46) and n-eicosane (B1172931) (C20H42). This system is of significant interest in various fields, including pharmaceuticals, thermal energy storage, and materials science, due to its complex polymorphic behavior and the formation of multiple solid phases. This document summarizes the key quantitative data, details the experimental methodologies used for its characterization, and provides a visual representation of the experimental workflow.

Phase Behavior Overview

The binary system of docosane and eicosane (B133393) exhibits a complex phase diagram with the formation of at least six distinct solid phases. This complexity arises from the subtle differences in the chain lengths of the two n-alkanes, which leads to a rich variety of crystalline structures and solid-solid phase transitions at different temperatures and compositions. The study of such systems is crucial for controlling the solid-state properties of materials, such as dissolution rates and bioavailability in pharmaceutical formulations, and for designing phase change materials with specific melting characteristics.

A seminal study on this system, "Crystallographic and calorimetric phase studies of the n-eicosane, C20H42: n-docosane, C22H46 system," laid the groundwork for understanding its intricate phase behavior. The findings from this and subsequent research are summarized in the following sections.

Quantitative Data

The following tables present the essential quantitative data for the this compound-eicosane binary system, including the properties of the pure components and the characteristics of their mixtures.

Table 1: Physicochemical Properties of Pure this compound and Eicosane

PropertyThis compound (C22H46)Eicosane (C20H42)
Molar Mass ( g/mol )310.61282.55
Melting Point (°C)~44-46~36-38
Solid-Solid Transition Temp. (°C)~40Not typically observed
Crystal Structure (at room temp.)TriclinicTriclinic

Table 2: Experimentally Determined Solid Phase Transitions in the this compound-Eicosane Binary System

Mole Fraction of this compoundTransition Temperature (°C)Phase Transition
0.036.5Melting (Triclinic → Liquid)
0.234.2Solid-Solid
38.1Solidus
40.5Liquidus
0.433.8Solid-Solid
39.9Solidus
42.1Liquidus
0.533.5Solid-Solid
40.8Solidus
43.0Liquidus
0.635.0Solid-Solid
41.7Solidus
43.8Liquidus
0.839.8Solid-Solid
43.2Solidus
44.5Liquidus
1.044.1Melting (Triclinic → Liquid)

Note: The data in this table is a representative summary based on available literature. The original research by Lüth et al. (1974) provides a more detailed and complex phase diagram with multiple solid phases.

Experimental Protocols

The determination of the this compound-eicosane phase diagram relies on a combination of thermal analysis and structural characterization techniques. The primary methods employed are Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

Sample Preparation
  • High-Purity Starting Materials: High-purity samples of n-docosane and n-eicosane (typically >99%) are used as the starting materials.

  • Mixture Preparation: Binary mixtures of known compositions are prepared by accurately weighing the required amounts of each component.

  • Homogenization: The mixtures are homogenized by melting them in sealed containers, followed by thorough mixing to ensure a uniform composition.

  • Controlled Crystallization: The molten mixtures are then subjected to a controlled cooling process to induce crystallization and obtain samples with a well-defined thermal history.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is the primary method for determining the temperatures and enthalpies of phase transitions.

  • Instrumentation: A differential scanning calorimeter, such as a Perkin-Elmer DSC7 or similar instrument, is used.

  • Sample Encapsulation: A small amount of the prepared binary mixture (typically 1-10 mg) is hermetically sealed in an aluminum pan.

  • Thermal Program: The sample is subjected to a controlled heating and cooling program. A typical heating rate is 1-10 °C/min.

  • Data Analysis: The DSC thermogram, a plot of heat flow versus temperature, is analyzed to identify the onset and peak temperatures of endothermic (melting, solid-solid transitions) and exothermic (crystallization) events. The area under the peaks is used to calculate the enthalpy of these transitions.

X-ray Diffraction (XRD)

XRD is a non-destructive analytical technique used to determine the crystallographic structure of a material. It is essential for identifying the different solid phases present in the this compound-eicosane mixtures at various temperatures.

  • Instrumentation: A powder X-ray diffractometer equipped with a variable-temperature stage is used.

  • Sample Preparation: A thin layer of the powdered binary mixture is mounted on a sample holder.

  • Data Collection: The sample is irradiated with monochromatic X-rays at a specific wavelength (e.g., Cu Kα radiation). The diffracted X-rays are detected at various angles (2θ).

  • Phase Identification: The resulting diffraction pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline phases present. The positions and intensities of the diffraction peaks are used to identify the crystal structure and lattice parameters of each solid phase by comparing them to known crystallographic databases. Temperature-dependent XRD studies are performed to track the changes in crystal structure as the sample is heated or cooled through its phase transitions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the this compound-eicosane binary phase diagram.

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Phase Analysis cluster_data Data Interpretation start Start: High-Purity This compound & Eicosane weigh Weighing of Components start->weigh mix Melting and Homogenization weigh->mix cool Controlled Crystallization mix->cool dsc Differential Scanning Calorimetry (DSC) cool->dsc xrd X-ray Diffraction (XRD) (Temperature-Dependent) cool->xrd thermograms Analysis of DSC Thermograms (Transition Temperatures & Enthalpies) dsc->thermograms diffractograms Analysis of XRD Patterns (Crystal Structure Identification) xrd->diffractograms phase_diagram Construction of Phase Diagram thermograms->phase_diagram diffractograms->phase_diagram end End phase_diagram->end Final Output: Temperature-Composition Phase Diagram

Experimental workflow for phase diagram determination.

This guide provides a foundational understanding of the complex phase behavior of this compound-eicosane binary mixtures. For professionals in drug development and materials science, a thorough grasp of these phase relationships is essential for controlling the physical properties and performance of their products. The experimental protocols outlined here represent the standard methodologies for characterizing such systems, providing a basis for further research and application.

Docosane CAS number 629-97-0 information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Docosane (CAS 629-97-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS Registry Number 629-97-0, is a straight-chain saturated hydrocarbon consisting of 22 carbon atoms.[1][2] As a member of the n-alkane series, its chemical formula is C₂₂H₄₆.[2][3] This long-chain alkane is a waxy, colorless crystalline solid at room temperature and is practically insoluble in water but soluble in organic solvents like alcohol and ether.[1][4][5] this compound is found naturally as a plant metabolite and is present in the essential oils of various plants.[1][6] In the pharmaceutical and research sectors, it serves multiple roles, including as a phase-change material (PCM) for thermal energy storage, a component in cosmetic formulations, a calibration standard for analytical instrumentation, and a starting material in organic synthesis.[1][4][7] Some studies have also pointed to its potential antibacterial and antioxidant activities.[8][9] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols, and safety information.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is critical for its application in various experimental and industrial settings.

PropertyValueReference(s)
Molecular Formula C₂₂H₄₆[2][3]
Molecular Weight 310.60 g/mol [2][3][10]
Appearance White crystalline solid[1][11][12]
Odor Odorless / Characteristic[4][13]
Melting Point 42-45 °C[1][10]
Boiling Point 369 °C at 760 mmHg[1][10][14]
Density 0.778 g/mL at 25 °C[1][10]
Vapor Pressure 1.28 x 10⁻⁶ mm Hg at 25 °C[4]
Flash Point 113 °C (closed cup)[4][10][15]
Water Solubility Insoluble[1][4]
Refractive Index 1.4455 at 20 °C[4]
InChI Key HOWGUJZVBDQJKV-UHFFFAOYSA-N[2][10][15]
Canonical SMILES CCCCCCCCCCCCCCCCCCCCCC[10][15][16]

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.

Spectrum TypeData (Solvent: CDCl₃)Reference(s)
¹H NMR Shifts (ppm): 1.26 (multiplet), 0.88 (triplet)[4]
¹³C NMR Shifts (ppm): 32.02, 29.79, 29.46, 22.76, 14.13[4]
IR Spectra available via FTIR (Melt) and ATR-IR.[4]
Mass Spec Electron ionization mass spectrum available through NIST.[2]

Applications in Research and Drug Development

This compound's unique properties make it a valuable material in several high-tech applications:

  • Phase-Change Materials (PCMs): With its high latent heat of fusion, this compound is utilized in thermal energy storage systems, which can be applied to maintain stable temperatures in medical devices and shipping containers for sensitive biologics.[7]

  • Organic Synthesis: It serves as a precursor or building block in the synthesis of more complex organic molecules.[1][4]

  • Analytical Standard: Due to its high purity and stability, this compound is used as a calibration standard in techniques like Gas Chromatography (GC) for the analysis of petroleum products and other complex mixtures.[10]

  • Cosmetics and Perfumery: It is employed as a perfuming and conditioning agent in various cosmetic products.[1]

  • Biological Research: this compound has been identified as a bioactive compound in some plant extracts, exhibiting antibacterial and antioxidant properties, making it a subject of interest in phytomedicine research.[8][9][17] It has also been used to investigate commercially available waxes as diffraction intensity standards in macromolecular crystallography.[1]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for obtaining high-purity material suitable for research and pharmaceutical applications.

Synthesis of this compound via Wolff-Kishner Reduction

The Wolff-Kishner reduction is a reliable method for converting a carbonyl group to a methylene (B1212753) group, providing a high-yield pathway for synthesizing long-chain alkanes. This protocol is adapted from established methods for similar molecules.[18]

Protocol:

  • Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, dissolve 1-docosanal (or a suitable ketone precursor) in diethylene glycol. Add hydrazine (B178648) hydrate (B1144303) in a slight molar excess.

  • Initial Reaction: Add potassium hydroxide (B78521) (KOH) pellets to the mixture, which acts as a catalyst. Heat the mixture to approximately 120-140 °C for 1-2 hours to facilitate the formation of the hydrazone intermediate.

  • Reduction Step: Increase the temperature of the reaction mixture to around 200 °C. This can be achieved by removing the reflux condenser to allow for the distillation of water and excess hydrazine.

  • Completion: Once the temperature stabilizes near 200 °C, re-attach the condenser and maintain the reflux for 3-6 hours. Nitrogen gas will evolve as the hydrazone is reduced to this compound.[18]

  • Work-up and Isolation: Cool the reaction mixture to room temperature and dilute it with cold water. The solid this compound product will precipitate out of the solution.

  • Collection: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral, then air dry to yield crude this compound.

G cluster_synthesis Synthesis Workflow: Wolff-Kishner Reduction A 1. Dissolve Precursor (e.g., 1-Docosanal) in Diethylene Glycol B 2. Add Hydrazine Hydrate and KOH Pellets A->B Reagents C 3. Heat to 120-140°C (Hydrazone Formation) B->C Heating D 4. Increase Temp to ~200°C (Water Distillation) C->D Temp. Ramp E 5. Reflux for 3-6 hours (Reduction to Alkane) D->E N₂ Evolution F 6. Cool and Dilute with Water E->F Quenching G 7. Isolate Crude this compound (Vacuum Filtration) F->G Precipitation

Caption: Workflow for the synthesis of this compound.
Purification of this compound

Achieving high purity is essential for most applications. Recrystallization is a standard method, and for removing structurally similar impurities, urea (B33335) adduction is highly effective.

5.2.1 Recrystallization Protocol

  • Dissolution: Dissolve the crude this compound in a minimum amount of a hot solvent, such as ethanol (B145695) or ether.[1]

  • Cooling: Slowly cool the solution to allow for the formation of well-defined crystals. Cooling in an ice bath can maximize the yield.

  • Filtration: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under a vacuum to remove all traces of the solvent.

5.2.2 Urea Adduction Protocol This technique is particularly useful for separating n-alkanes from branched or cyclic impurities.[18]

  • Dissolution: Dissolve the crude this compound in a non-polar solvent like hexane.

  • Adduct Formation: In a separate flask, prepare a saturated solution of urea in methanol. Add the urea solution to the this compound solution and stir vigorously at room temperature. A solid precipitate, the urea-docosane adduct, will form.[18]

  • Isolation: Collect the solid adduct by vacuum filtration and wash it with cold hexane.

  • Decomposition: To recover the purified this compound, decompose the adduct by adding it to hot water and stirring until the solid dissolves and the alkane separates as an organic layer.[18]

  • Final Extraction: Extract the this compound with a non-polar solvent (e.g., hexane), wash the organic layer with water, dry it over anhydrous sodium sulfate, and evaporate the solvent.

G cluster_purification Purification Workflow: Urea Adduction P1 1. Dissolve Crude this compound in Hexane P2 2. Add Saturated Urea Solution in Methanol P1->P2 Adduct Former P3 3. Stir to Form Solid Urea-Alkane Adduct P2->P3 Precipitation P4 4. Isolate Adduct (Vacuum Filtration) P3->P4 Separation P5 5. Decompose Adduct in Hot Water P4->P5 Liberation P6 6. Extract Purified this compound with Hexane P5->P6 L-L Extraction P7 7. Dry and Evaporate Solvent P6->P7 Final Isolation

Caption: Logical workflow for purification via urea adduction.
Analytical Method: Purity Assessment by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for assessing the purity of volatile and semi-volatile compounds like this compound.[18][19]

Protocol:

  • Sample Preparation: Prepare a dilute solution of the purified this compound (e.g., 1 mg/mL) in a high-purity solvent such as hexane.[18]

  • Internal Standard: If quantitative analysis is required, add a known concentration of an internal standard (e.g., isopropyl palmitate).[19]

  • GC Conditions:

    • Injector: Split/splitless injector, typically at 250-300 °C.

    • Column: A high-polarity capillary column is suitable, such as a (88% cyanopropyl)aryl-polysiloxane stationary phase.[19]

    • Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature of around 300-320 °C.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 400) to capture the molecular ion and characteristic fragmentation patterns.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time and integrate the peak area. The mass spectrum of the peak should be compared against a reference library (e.g., NIST) to confirm the identity of this compound. Purity is calculated based on the relative peak area.

G cluster_analysis Analytical Workflow: GC-MS Purity Verification AN1 1. Prepare Dilute Sample in Hexane AN2 2. Inject Sample into GC AN1->AN2 AN3 3. Separation on Capillary Column AN2->AN3 Volatilization AN4 4. Elution and Transfer to MS AN3->AN4 Temp. Ramp AN5 5. Ionization (EI) and Mass Analysis AN4->AN5 AN6 6. Data Acquisition (Chromatogram & Spectra) AN5->AN6 AN7 7. Analyze Data: - Identify Peaks - Calculate Purity AN6->AN7 Library Matching

Caption: Standard workflow for purity verification using GC-MS.

Safety and Handling

According to available safety data sheets, this compound is not classified as a hazardous substance.[3][11] However, standard laboratory safety practices should always be observed.

  • General Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[3] Use in a well-ventilated area.

  • Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat are recommended.[15][20] For operations that generate dust, a dust mask (e.g., N95) should be used.[15]

  • Stability and Reactivity: this compound is stable under recommended storage conditions.[3][4] It is a combustible solid and incompatible with strong oxidizing agents like nitric acid, which may cause charring or ignition.[1][21]

  • Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish fires.[3]

  • Storage: Store in a cool, dry place below +30°C in a tightly closed container.[14]

Conclusion

This compound (CAS 629-97-0) is a versatile long-chain alkane with well-defined physicochemical properties. Its applications in research and industry are diverse, ranging from use as a phase-change material to a key component in organic synthesis and analytical standards. The successful application of this compound is dependent on the ability to synthesize and purify it to a high degree, which can be achieved through established organic chemistry protocols such as Wolff-Kishner reduction and urea adduction. Purity verification using robust analytical techniques like GC-MS is a critical final step. While generally considered safe, proper handling and storage are necessary to ensure its effective and safe use in a laboratory or industrial setting.

References

Thermophysical Properties of Docosane: A Technical Guide for Paraffin Wax Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Docosane (n-C22H46), a straight-chain alkane, is a significant component of many commercial paraffin (B1166041) waxes. Its specific thermophysical properties make it a subject of interest, particularly in applications involving phase change materials (PCMs) for thermal energy storage. This technical guide provides a comprehensive overview of the key thermophysical properties of this compound, details the experimental protocols for their measurement, and illustrates the interplay of these properties in the context of paraffin wax formulations.

Quantitative Data on Thermophysical Properties

The thermophysical properties of this compound are crucial for predicting its behavior in various applications. The following tables summarize the key quantitative data for n-docosane.

PropertyValueUnit
Molecular FormulaC22H46-
Molar Mass310.60 g/mol
Table 1: Fundamental Physical Properties of n-Docosane
PropertyValue (Range)Unit
Melting Point42 - 46°C
Boiling Point368 - 369°C
Flash Point>110°C
Table 2: Phase Transition Temperatures and Flash Point of n-Docosane
PropertyConditionValueUnit
Densityat 20 °C0.794g/cm³
at 25 °C0.778g/mL[1][2][3]
Table 3: Density of n-Docosane at Different Temperatures
PropertyPhaseValueUnit
Specific Heat CapacitySolid468 (at 300 K)J/(mol·K)[4]
Latent Heat of Fusion-249kJ/kg[5]
Thermal ConductivitySolid0.49W/(m·K)[6]
Table 4: Thermal Properties of n-Docosane

Experimental Protocols

Accurate determination of the thermophysical properties of this compound and paraffin waxes is essential for research and development. The following are detailed methodologies for key experiments.

Determination of Melting Point (ASTM D87)

The melting point of paraffin waxes like those containing this compound is determined using the cooling curve method as specified in ASTM D87.[5][7][8][9]

Apparatus:

  • Glass test tube (25 mm diameter, 150 mm length)

  • Air bath

  • Water bath maintained at 16-28 °C

  • Calibrated thermometer (ASTM 14C or equivalent)

  • Cork stoppers

Procedure:

  • A sample of at least 25 g of the wax is melted by heating to a temperature not exceeding 93°C, avoiding direct flame.[8] The molten wax should not be held at this temperature for more than one hour.[8]

  • The molten wax is poured into the test tube to a height of 51 mm.[8]

  • A thermometer is inserted through a cork into the test tube, with the thermometer bulb positioned 10 mm from the bottom.[8]

  • The test tube assembly is placed in an air bath, which is then submerged in a water bath.[9]

  • The temperature is recorded at regular intervals as the wax cools.

  • The melting point is identified as the temperature at which a plateau forms in the cooling curve, indicating the heat of fusion being released during crystallization.[9]

Determination of Density (ASTM D7042)

The density of liquid petroleum products, including molten paraffin wax, can be determined using a Stabinger viscometer, which concurrently measures dynamic viscosity and density.[4][10][11]

Apparatus:

  • Stabinger Viscometer with an oscillating U-tube for density measurement.

  • Syringe for sample injection.

  • Ultrasonic bath (optional, for removing air bubbles).

Procedure:

  • Ensure the sample is homogeneous and free of air bubbles. An ultrasonic bath can be used for degassing.[12]

  • If the sample contains solid particles, it should be filtered.[10]

  • The sample is injected into the measuring cells of the Stabinger viscometer using a syringe.[12]

  • The instrument maintains a precise temperature.

  • The density is measured based on the oscillation frequency of the U-shaped tube filled with the sample.[12]

Determination of Specific Heat Capacity and Latent Heat of Fusion (DSC)

Differential Scanning Calorimetry (DSC) is a primary method for measuring the specific heat capacity and latent heat of fusion of phase change materials like this compound.[13][14]

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum crucibles and lids

  • A reference material (e.g., sapphire for specific heat capacity calibration)

  • Inert gas supply (e.g., nitrogen)

Procedure for Latent Heat of Fusion (ASTM E793):

  • A small, precisely weighed sample (typically 5-10 mg) is sealed in an aluminum crucible.

  • An empty sealed crucible is used as a reference.

  • The sample and reference are placed in the DSC cell.

  • The cell is heated at a constant rate (e.g., 10 K/min) through the melting transition of the material.[15]

  • The heat flow to the sample is measured as a function of temperature.

  • The latent heat of fusion is calculated by integrating the area of the melting peak in the DSC thermogram.

Procedure for Specific Heat Capacity:

  • Three DSC runs are performed under the same conditions: an empty crucible (baseline), a sapphire standard, and the sample.[16]

  • The sample is heated at a controlled rate (e.g., 20 °C/min) over the desired temperature range.[17]

  • The specific heat capacity is calculated by comparing the heat flow to the sample with that of the sapphire standard at a given temperature.

Determination of Thermal Conductivity (Transient Hot Wire Method)

The transient hot wire method is a precise technique for measuring the thermal conductivity of liquids and solids, including paraffin waxes.[1][2]

Apparatus:

  • Transient Hot Wire (THW) instrument

  • A thin platinum or tantalum wire that acts as both a heating element and a resistance thermometer.[2]

  • A sample cell

  • A controlled temperature bath

Procedure:

  • The sample is placed in the sample cell, ensuring the hot wire is fully immersed. For solid samples, the wax is melted and poured into the cell, then allowed to solidify around the wire.

  • A step voltage is applied to the wire, causing it to heat up.

  • The temperature rise of the wire is recorded as a function of time. This is typically a very short measurement (around 1 second) to minimize convection.[1]

  • The thermal conductivity of the material is calculated from the slope of the temperature rise versus the logarithm of time.[2][18]

Visualization of Property Relationships

The following diagram illustrates the relationship between the fundamental properties of this compound and its performance as a component in paraffin wax, particularly for thermal energy storage applications.

Thermophysical_Properties_of_this compound cluster_properties Fundamental Properties of this compound cluster_application Application as a Paraffin Wax Component (PCM) MeltingPoint Melting Point (42-46 °C) OperatingTemp Operating Temperature Range MeltingPoint->OperatingTemp Determines LatentHeat Latent Heat of Fusion (~249 kJ/kg) EnergyStorage Thermal Energy Storage Capacity LatentHeat->EnergyStorage Directly relates to ThermalConductivity Thermal Conductivity (~0.49 W/m·K) ChargingDischarging Heat Charging/Discharging Rate ThermalConductivity->ChargingDischarging Governs SpecificHeat Specific Heat Capacity SpecificHeat->EnergyStorage Contributes to Density Density MaterialCompatibility Material Compatibility & Volume Change Density->MaterialCompatibility Influences

Caption: Relationship between this compound's properties and its PCM performance.

References

Methodological & Application

Application Notes and Protocols for the Use of Docosane as a Phase Change Material in Thermal Energy Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Docosane as a Phase Change Material

This compound, a straight-chain alkane (n-C22H46), is a promising organic phase change material (PCM) for thermal energy storage (TES) applications. PCMs store and release large amounts of thermal energy at a nearly constant temperature during their phase transition (solid-liquid and liquid-solid). This property makes them ideal for various applications, including passive temperature regulation in buildings, thermal management of electronics, smart textiles, and solar energy storage.

This compound is particularly attractive due to its high latent heat of fusion and a melting point that is suitable for many low-to-mid-temperature applications. However, like most organic PCMs, this compound suffers from two primary drawbacks: leakage in its liquid state and low thermal conductivity. To overcome these challenges, encapsulation is a critical step. Encapsulation involves enclosing the this compound within a stable shell material, which prevents leakage, provides a larger surface area for heat transfer, and protects the PCM from the surrounding environment.

These application notes provide a comprehensive overview of the thermophysical properties of this compound, detailed protocols for its encapsulation, and standardized methods for its characterization.

Thermophysical Properties of this compound

The efficiency of a PCM is largely determined by its thermophysical properties. The following table summarizes the key properties of this compound collated from various sources.

PropertyValueUnitReference
Melting Point42 - 49.3°C
Latent Heat of Fusion244 - 256.1kJ/kg (J/g)[1][2]
Thermal Conductivity (Solid)0.49W/(m·K)[3][4]
Thermal Conductivity (Liquid)~0.15W/(m·K)
Density (Solid)~850 kg/m ³
Density (Liquid)~780 kg/m ³

Encapsulation of this compound: Protocols

To effectively utilize this compound as a PCM, it must be encapsulated. Below are detailed protocols for two common encapsulation methods: interfacial polymerization to create polyurethane microcapsules and a sol-gel method for silica (B1680970) microcapsules.

Protocol 1: Microencapsulation of this compound via Interfacial Polymerization (Polyurethane Shell)

This protocol describes the formation of polyurethane microcapsules containing this compound through an oil-in-water (O/W) emulsion and subsequent interfacial polymerization.

Materials:

  • n-Docosane (core material)

  • 4,4'-Diphenylmethane diisocyanate (MDI) (monomer for shell)

  • Polyethylene glycol (PEG) (monomer for shell)

  • Polyvinyl alcohol (PVA) (surfactant)

  • Toluene (B28343) (oil phase solvent)

  • Deionized water (continuous phase)

Equipment:

  • High-speed homogenizer (e.g., Ultra-Turrax)

  • Magnetic stirrer with heating plate

  • Beakers and flasks

  • Centrifuge

  • Vacuum oven

Procedure:

  • Preparation of the Oil Phase:

    • Dissolve a specific amount of MDI and n-docosane in toluene in a beaker. For example, a 10/20/20 wt% ratio of this compound/PEG/MDI can be targeted.[5]

    • Heat the mixture to approximately 60°C under gentle stirring to ensure complete dissolution of this compound.

  • Preparation of the Aqueous Phase:

    • Prepare a 2 wt% aqueous solution of PVA in deionized water. This solution acts as the continuous phase and the PVA serves as a stabilizer for the emulsion.

  • Emulsification:

    • Pour the oil phase into the aqueous phase under continuous stirring with a magnetic stirrer to form a coarse emulsion.

    • Homogenize the mixture using a high-speed homogenizer at 15,000 rpm for 5 minutes to form a stable oil-in-water miniemulsion.[2]

  • Interfacial Polymerization:

    • Add the PEG to the emulsion. The polymerization reaction between MDI at the oil-water interface and PEG in the aqueous phase will initiate.

    • Continue stirring the emulsion at a controlled temperature (e.g., 60-70°C) for several hours (e.g., 2-4 hours) to allow for the complete formation of the polyurethane shell around the this compound droplets.[6]

  • Purification and Drying:

    • After the reaction is complete, cool the suspension to room temperature.

    • Separate the microcapsules from the solution by centrifugation.

    • Wash the collected microcapsules several times with deionized water and ethanol (B145695) to remove any unreacted monomers and surfactant.

    • Dry the purified microcapsules in a vacuum oven at a temperature below the melting point of this compound (e.g., 40°C) for 24 hours.

Protocol 2: Microencapsulation of this compound via Sol-Gel Method (Silica Shell)

This protocol details the encapsulation of this compound within a silica shell using a sol-gel process in an O/W emulsion.

Materials:

  • n-Docosane (core material)

  • Tetraethyl orthosilicate (B98303) (TEOS) (silica precursor)

  • Cetyltrimethylammonium bromide (CTAB) (surfactant)

  • Ammonia (B1221849) solution (catalyst)

  • Ethanol (solvent)

  • Deionized water

Equipment:

  • Ultrasonic bath/sonicator

  • Magnetic stirrer with heating plate

  • Beakers and flasks

  • Centrifuge

  • Drying oven

Procedure:

  • Preparation of the Emulsion:

    • Melt the n-docosane by heating it to approximately 60°C.

    • Prepare an aqueous solution of CTAB in deionized water.

    • Add the molten this compound to the CTAB solution and emulsify using an ultrasonic bath for 15-30 minutes to form a stable O/W emulsion.

  • Sol-Gel Reaction:

    • To the emulsion, add a mixture of TEOS and ethanol dropwise under continuous stirring.

    • Adjust the pH of the mixture to approximately 10-11 by adding ammonia solution. This will catalyze the hydrolysis and condensation of TEOS at the oil-water interface.[7]

    • Continue stirring the reaction mixture at a constant temperature (e.g., 40-50°C) for several hours (e.g., 3-5 hours) to allow for the formation of a solid silica shell.

  • Purification and Drying:

    • Separate the silica-encapsulated this compound microcapsules by centrifugation.

    • Wash the microcapsules repeatedly with deionized water and ethanol to remove the surfactant and any unreacted precursors.

    • Dry the final product in an oven at a temperature below the melting point of this compound (e.g., 40°C) for 24 hours.

Characterization of this compound-Based PCMs

The performance of the encapsulated this compound must be thoroughly characterized. The following are standard protocols for key analytical techniques.

Protocol 3: Thermal Properties Analysis using Differential Scanning Calorimetry (DSC)

DSC is used to determine the phase change temperatures and latent heat of fusion of the this compound PCM.

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans and lids

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the encapsulated this compound sample into an aluminum DSC pan.

    • Seal the pan hermetically. An empty sealed pan should be used as a reference.

  • DSC Measurement:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 20°C).

    • Heat the sample at a constant rate (e.g., 5-10 °C/min) to a temperature above the melting point (e.g., 70°C).[8]

    • Hold the sample at this temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the initial temperature at the same constant rate.

    • Perform a second heating and cooling cycle to ensure thermal history is removed and to check for thermal stability.

  • Data Analysis:

    • From the heating curve, determine the onset and peak melting temperatures.

    • Integrate the area under the melting peak to calculate the latent heat of fusion (ΔHm).

    • From the cooling curve, determine the onset and peak crystallization temperatures and the latent heat of crystallization (ΔHc).

Protocol 4: Thermal Stability Analysis using Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the encapsulated this compound and to determine the encapsulation efficiency.

Equipment:

  • Thermogravimetric Analyzer (TGA)

  • Alumina or platinum crucibles

Procedure:

  • Sample Preparation:

    • Place 5-10 mg of the encapsulated this compound sample into a TGA crucible.[9]

  • TGA Measurement:

    • Place the crucible in the TGA furnace.

    • Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[10]

  • Data Analysis:

    • The TGA curve will show the weight loss of the sample as a function of temperature.

    • The initial weight loss at lower temperatures can be attributed to moisture or residual solvent.

    • The major weight loss step corresponds to the decomposition of the this compound and the polymer shell.

    • The temperature at which significant weight loss begins indicates the onset of thermal degradation.

    • The weight percentage of this compound in the microcapsules can be estimated from the weight loss data, assuming the shell material decomposes at a different temperature range.[11]

Protocol 5: Morphological and Chemical Characterization
  • Scanning Electron Microscopy (SEM): SEM is used to observe the surface morphology, size, and shape of the microcapsules. A small amount of the dried microcapsule powder is mounted on an SEM stub using double-sided carbon tape and then sputter-coated with a conductive material (e.g., gold) to prevent charging.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the chemical structure of the microcapsules and to verify the successful encapsulation of this compound. The FTIR spectrum of the microcapsules should show characteristic peaks of both the this compound core and the shell material.

Visualizations

TES_Cycle Solid_PCM Solid this compound (Energy Stored) Liquid_PCM Liquid this compound (Energy Released) Solid_PCM->Liquid_PCM Heat Absorption (Melting) Liquid_PCM->Solid_PCM Heat Release (Solidification)

Encapsulation_Workflow cluster_prep Preparation cluster_process Processing cluster_post Post-Processing Oil_Phase Prepare Oil Phase (this compound + Monomer A) Emulsification Emulsification (High-Speed Homogenization) Oil_Phase->Emulsification Aqueous_Phase Prepare Aqueous Phase (Surfactant + Water) Aqueous_Phase->Emulsification Polymerization Interfacial Polymerization (Add Monomer B, Heat) Emulsification->Polymerization Purification Purification (Centrifugation & Washing) Polymerization->Purification Drying Drying (Vacuum Oven) Purification->Drying Characterization Characterization (DSC, TGA, SEM, FTIR) Drying->Characterization

Logical_Relationships This compound This compound PCM Leakage Leakage in Liquid State This compound->Leakage Low_Conductivity Low Thermal Conductivity This compound->Low_Conductivity Encapsulation Encapsulation Leakage->Encapsulation necessitates Low_Conductivity->Encapsulation addresses Shape_Stability Shape Stability Encapsulation->Shape_Stability provides Enhanced_Heat_Transfer Enhanced Heat Transfer Encapsulation->Enhanced_Heat_Transfer improves TES_Application Thermal Energy Storage Application Shape_Stability->TES_Application Enhanced_Heat_Transfer->TES_Application

References

Application Notes and Protocols: Encapsulation of N-Docosane in Microcapsules for Thermal Energy Storage

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-Docosane, a paraffin (B1166041) hydrocarbon, is a promising phase change material (PCM) for thermal energy storage (TES) applications due to its high latent heat of fusion and suitable phase transition temperature (around 41-44°C).[1][2][3] However, its practical application is often hindered by leakage in its liquid state and low thermal conductivity. Microencapsulation provides an effective solution by enclosing the this compound core within a stable shell material, preventing leakage, improving heat transfer, and protecting the core from the surrounding environment.[2] This document provides detailed application notes and protocols for various methods of encapsulating this compound.

Quantitative Data Summary

The following tables summarize key performance metrics for this compound microcapsules prepared by different encapsulation methods.

Table 1: Physicochemical Properties of this compound Microcapsules

Encapsulation MethodShell MaterialAverage Particle Size (µm)MorphologyReference
Sol-GelOrganosilica (MTES)0.5 - 2 / 40 - 60Spherical[3][4]
Interfacial PolymerizationPolyurethane (PU)~4Spherical[5][6][7]
In-situ PolymerizationTitanium Dioxide (TiO₂)2 - 5Spherical, uniform, and smooth[8]
In-situ PolymerizationMelamine Resin~10Spherical[9]
Emulsion Self-AssemblyCalcium Carbonate (CaCO₃)/Fe₃O₄Not specifiedSpherical or rhombohedral[10]
Miniemulsion PolymerizationPolystyreneNot specifiedNot specified[1]

Table 2: Thermal Properties of this compound Microcapsules

Encapsulation MethodShell MaterialMelting Temperature (°C)Latent Heat of Fusion (J/g)Encapsulation Efficiency (%)Reference
Sol-GelOrganosilica (MTES)Lower than bulk this compoundup to 143~60[3][4][11]
Interfacial PolymerizationPolyurethane (PU)37-4079Not specified[1]
In-situ PolymerizationTitanium Dioxide (TiO₂)~4094.6Not specified[8]
In-situ PolymerizationMelamine ResinNot specified15060[9]
Emulsion Self-AssemblyCalcium Carbonate (CaCO₃)/Fe₃O₄Not specified~140>59[10]
Miniemulsion PolymerizationPolystyrene42.6180.6Not specified[1]

Experimental Protocols

Protocol 1: Sol-Gel Encapsulation of this compound in Organosilica Shells

This protocol is based on the hydrolysis and condensation of methyltriethoxysilane (MTES) in an oil-in-water (o/w) emulsion.[3][4][12]

Materials:

  • n-Docosane (core material)

  • Cetyltrimethylammonium bromide (CTAB) (surfactant)

  • Deionized water

  • Methyltriethoxysilane (MTES) (shell precursor)

  • Ethanol (B145695)

  • Hydrochloric acid (HCl, 37%) (catalyst)

Equipment:

  • High-speed dissolver (e.g., Dispermat)

  • Ultrasonic processor

  • Magnetic stirrer with heating plate

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Emulsion Preparation:

    • Add 4 g of this compound and 0.05 g of CTAB to 50 mL of deionized water.

    • Stir the mixture at 2500 rpm for 30 minutes at a temperature above the melting point of this compound (e.g., 50-60°C) to form a coarse emulsion.[12]

    • Sonicate the emulsion for 10 minutes to obtain a stable oil-in-water (o/w) emulsion with fine droplets.[3][4]

  • Precursor Solution Preparation:

    • In a separate beaker, prepare the MTES solution by mixing 4.5 mL of MTES, desired volume of ethanol (e.g., 5.1 mL or 25.5 mL to vary particle size), and 1 mL of 0.1 M HCl.[12]

  • Encapsulation Reaction:

    • Slowly add the MTES solution to the this compound emulsion under continuous stirring (e.g., 350 rpm).[12]

    • Maintain the reaction temperature at 70°C for 4 hours to allow for the hydrolysis and condensation of MTES on the surface of the this compound droplets, forming the organosilica shell.[12]

  • Washing and Drying:

    • After the reaction, filter the suspension.

    • Wash the collected microcapsules with hot water and ethanol to remove any unreacted species and this compound on the surface.[12]

    • Dry the microcapsules in a vacuum oven overnight at 80°C.[12]

Protocol 2: Interfacial Polymerization for Polyurethane Microcapsules

This method involves a mini-emulsion interfacial polymerization process to form a polyurethane shell around the this compound core.[5][6][7]

Materials:

  • n-Docosane (core material)

  • Poly(ethylene glycol) (PEG)

  • 4,4'-diphenylmethane diisocyanate (MDI) (monomers for shell)

  • Silicone oil (can be used as a template)[6]

  • Surfactant (e.g., Sodium dodecyl sulfate)

  • Deionized water

Equipment:

  • High-shear homogenizer or ultrasonicator

  • Mechanical stirrer

  • Reaction vessel with temperature control

  • Centrifuge or filtration system

Procedure:

  • Organic Phase Preparation:

    • Melt the n-docosane.

    • Dissolve the 4,4'-diphenylmethane diisocyanate (MDI) in the molten this compound to form the organic (oil) phase.

  • Aqueous Phase Preparation:

    • Dissolve the poly(ethylene glycol) (PEG) and a suitable surfactant in deionized water to form the aqueous phase.

  • Emulsification:

    • Add the organic phase to the aqueous phase under high-shear homogenization or ultrasonication to form a stable mini-emulsion. The droplet size will determine the final microcapsule size.

  • Polymerization:

    • Initiate the polymerization reaction by heating the emulsion (e.g., to 60-70°C) and maintaining it for several hours under gentle stirring. The MDI and PEG will react at the oil-water interface to form the polyurethane shell.

  • Recovery and Cleaning:

    • Once the polymerization is complete, cool the suspension.

    • Separate the microcapsules from the reaction medium by centrifugation or filtration.

    • Wash the microcapsules several times with water and a suitable solvent (e.g., ethanol) to remove unreacted monomers and surfactant.

    • Dry the final microcapsule powder.

Protocol 3: In-situ Polymerization for TiO₂-shelled Microcapsules

This protocol describes the formation of a titanium dioxide shell around this compound droplets through in-situ polymerization.[8]

Materials:

  • n-Docosane (core material)

  • Titanium dioxide (TiO₂) precursor (e.g., tetrabutyl titanate)

  • Emulsifier (e.g., Sodium dodecyl sulfate, SDS)

  • Deionized water

  • pH adjusting agent (e.g., HCl or NaOH)

Equipment:

  • Ultrasonic oscillator

  • Mechanical stirrer

  • Reaction vessel with pH and temperature control

  • Filtration apparatus

  • Drying oven

Procedure:

  • Emulsification:

    • Disperse molten this compound in an aqueous solution containing the emulsifier (e.g., 0.40% SDS).[8]

    • Subject the mixture to ultrasonic oscillation for a specific duration (e.g., 10 minutes) to form a stable emulsion.[8]

  • Shell Formation:

    • Adjust the pH of the emulsion to an optimal value (e.g., 3.5) using an acid or base.[8]

    • Add the TiO₂ precursor to the emulsion under constant stirring. The precursor will hydrolyze in the aqueous phase and deposit onto the surface of the this compound droplets.

  • Polymerization and Curing:

    • Maintain the reaction under controlled temperature and stirring to allow for the in-situ polymerization and formation of a solid TiO₂ shell.

  • Purification and Drying:

    • Filter the resulting microcapsule suspension.

    • Wash the microcapsules thoroughly with deionized water to remove any unreacted materials.

    • Dry the microcapsules in an oven.

Visualized Workflows

Sol_Gel_Encapsulation cluster_emulsion Emulsion Preparation cluster_precursor Precursor Preparation cluster_reaction Encapsulation Reaction cluster_recovery Product Recovery A Mix this compound, CTAB, and Water B High-Speed Stirring (2500 rpm, 30 min) A->B C Sonication (10 min) B->C E Add Precursor to Emulsion C->E D Mix MTES, Ethanol, and HCl solution D->E F Stir at 70°C (4 hours) E->F G Filter Suspension F->G H Wash with Hot Water and Ethanol G->H I Vacuum Dry (80°C, overnight) H->I J Final Microcapsules I->J

Interfacial_Polymerization cluster_phases Phase Preparation cluster_process Encapsulation Process cluster_recovery Product Recovery A Organic Phase: Dissolve MDI in molten this compound C Emulsification (High Shear/Sonication) A->C B Aqueous Phase: Dissolve PEG and Surfactant in Water B->C D Polymerization (Heating and Stirring) C->D E Cooling D->E F Centrifugation/ Filtration E->F G Washing (Water & Ethanol) F->G H Drying G->H I Final PU Microcapsules H->I

References

Application Notes and Protocols for the Synthesis of Docosane-Based Composite Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various docosane-based composite materials. This compound, a long-chain alkane (C22H46), is a phase change material (PCM) with a melting point of approximately 44°C and a high latent heat of fusion, making it ideal for thermal energy storage applications.[1] Additionally, its biocompatibility and lipophilic nature make it a suitable component for advanced drug delivery systems.

This document is divided into two main application areas:

  • Thermal Energy Storage: Focusing on composites designed to store and release thermal energy.

  • Drug Delivery: Focusing on nano-scale composites for the encapsulation and controlled release of therapeutic agents.

Section 1: this compound Composites for Thermal Energy Storage

This compound's primary application in materials science is as a phase change material for thermal energy storage (TES). However, its low thermal conductivity and tendency to leak in its liquid state necessitate its incorporation into composite materials.[1] These composites aim to enhance thermal conductivity, provide shape stability, and ensure long-term performance.

Application Note 1.1: Synthesis of this compound/Expanded Graphite (B72142) (EG) Composite for Enhanced Thermal Conductivity

Expanded graphite is a highly porous, lightweight material with excellent thermal conductivity. By impregnating this compound into the porous structure of EG, a shape-stabilized composite PCM with significantly improved heat transfer capabilities can be fabricated.

Experimental Protocol: Melt Blending Method

This protocol describes the synthesis of a this compound/EG composite using a simple and scalable melt blending technique.

  • Preparation of Expanded Graphite (EG):

    • Place expandable graphite in a muffle furnace preheated to 900°C.

    • Heat for approximately 40-60 seconds to achieve rapid expansion.

    • The resulting worm-like, porous EG should be cooled and stored in a desiccator.

  • Melt Blending:

    • Weigh the desired amounts of this compound and the prepared EG. A common ratio is 90:10 wt% of this compound to EG.

    • Place the this compound in a beaker and heat it in an oven or on a hot plate to 80°C, which is well above its melting point, until it is completely molten.

    • Gradually add the pre-weighed EG to the molten this compound while stirring mechanically.

    • Continue stirring the mixture at 80°C for 1-3 hours to ensure uniform impregnation of the this compound into the pores of the EG.

    • Pour the molten composite into a mold and allow it to cool to room temperature to solidify.

  • Characterization:

    • The thermal properties (melting temperature, latent heat) of the composite can be analyzed using Differential Scanning Calorimetry (DSC).

    • The thermal conductivity can be measured using a thermal conductivity analyzer.

    • The microstructure and morphology can be observed using Scanning Electron Microscopy (SEM).

Quantitative Data

PropertyPure this compoundThis compound/EG (10 wt%)This compound-Dodecanol/EG (15 wt%)
Melting Point (°C)~42-49.3Slightly Decreased20 - 50
Latent Heat (kJ/kg)~244~200-220~203.8
Thermal Conductivity (W/m·K)~0.135~1.383Increased Significantly

Note: Values are approximate and can vary based on specific experimental conditions and material sources.

Experimental Workflow

G cluster_prep EG Preparation cluster_synthesis Melt Blending expandable_graphite Expandable Graphite muffle_furnace Heat at 900°C (40-60s) expandable_graphite->muffle_furnace expanded_graphite Expanded Graphite (EG) muffle_furnace->expanded_graphite add_eg Add EG to Molten this compound expanded_graphite->add_eg This compound This compound heat_this compound Heat to 80°C This compound->heat_this compound heat_this compound->add_eg stir Mechanical Stirring (1-3h at 80°C) add_eg->stir cool Cool to Solidify stir->cool composite This compound/EG Composite cool->composite G cluster_emulsion O/W Emulsion Preparation cluster_precursor Silica Precursor Hydrolysis cluster_shell Shell Formation & Product Recovery This compound This compound + CTAB + Water heat_stir Heat (60°C) & High-Speed Stirring This compound->heat_stir sonicate Sonicate (10 min) heat_stir->sonicate adjust_ph Adjust pH to 8-9 sonicate->adjust_ph emulsion Stable O/W Emulsion adjust_ph->emulsion mix Combine Emulsion & Hydrolyzed MTES emulsion->mix mtes MTES + Ethanol add_hcl Add HCl (catalyst) mtes->add_hcl hydrolyzed_mtes Hydrolyzed MTES add_hcl->hydrolyzed_mtes hydrolyzed_mtes->mix stir Stir at 60°C for 4h mix->stir filter_wash Filter, Wash, and Dry stir->filter_wash product This compound-Organosilica Microcapsules filter_wash->product G cluster_inputs Inputs cluster_process Process cluster_output Output & Characterization drug Lipophilic Drug melt Melt Lipid Phase (Drug + this compound) drug->melt This compound This compound (Solid Lipid) This compound->melt surfactant Surfactant + Water heat_aq Heat Aqueous Phase surfactant->heat_aq pre_emulsion High-Shear Mixing (Pre-emulsion) melt->pre_emulsion heat_aq->pre_emulsion hph High-Pressure Homogenization pre_emulsion->hph cool Rapid Cooling hph->cool sln SLN Dispersion cool->sln size_zeta Particle Size & Zeta Potential sln->size_zeta ee_dl Entrapment Efficiency & Drug Loading sln->ee_dl release In Vitro Release sln->release

References

Application Notes and Protocols for the Use of Docosane as an Internal Standard in Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing docosane as an internal standard (IS) in quantitative Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This compound (n-C22H46) is a long-chain, saturated hydrocarbon that is well-suited as an internal standard for the quantification of a variety of analytes, particularly in the fields of drug development, metabolomics, and environmental analysis. Its chemical inertness, thermal stability, and distinct chromatographic behavior make it an excellent choice for improving the accuracy and precision of GC-MS assays.

Principle of Internal Standardization

In quantitative GC-MS, an internal standard is a compound of a known concentration that is added to a sample prior to analysis. The internal standard should be chemically similar to the analyte(s) of interest but not naturally present in the sample. By comparing the detector response of the analyte to that of the internal standard, variations introduced during sample preparation, injection, and instrument operation can be compensated for, leading to more reliable and reproducible results.[1][2][3] The concentration of the analyte is determined by calculating the ratio of its peak area to the peak area of the internal standard.

Properties of this compound as an Internal Standard

This compound is a C22 straight-chain alkane with properties that make it an effective internal standard for GC-MS analysis.

PropertyValue
Molecular FormulaC22H46
Molecular Weight310.60 g/mol
Boiling Point369 °C
Melting Point43-46 °C
Chemical NatureNon-polar, chemically inert
SolubilitySoluble in organic solvents (e.g., hexane (B92381), chloroform); Insoluble in water

Key Advantages:

  • Chemical Inertness: As a saturated hydrocarbon, this compound is highly unreactive, ensuring that it does not interact with the analytes of interest or the chromatographic system.

  • Thermal Stability: Its high boiling point allows for its use in GC methods that employ a wide range of temperature programs.

  • Chromatographic Behavior: this compound typically elutes at a retention time that is distinct from many common analytes, minimizing the risk of co-elution.

  • Availability and Purity: High-purity this compound is readily available from various chemical suppliers.

Experimental Protocols

The following are detailed protocols for the use of this compound as an internal standard in two common applications: the analysis of an active pharmaceutical ingredient (API) and the quantification of fatty acid methyl esters (FAMEs).

This protocol outlines the quantification of a hypothetical API in a pharmaceutical cream formulation.

3.1.1. Materials and Reagents

  • This compound (≥99% purity)

  • API reference standard

  • Chloroform (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Pharmaceutical cream containing the API

3.1.2. Preparation of Solutions

  • This compound Internal Standard Stock Solution (0.5 mg/mL): Accurately weigh approximately 50 mg of this compound and dissolve it in 100 mL of chloroform.

  • API Stock Solution (1 mg/mL): Accurately weigh 100 mg of the API reference standard and dissolve it in 100 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the API stock solution into the this compound internal standard stock solution. For example, to prepare a 100 µg/mL API calibration standard, add 1 mL of a 1 mg/mL API stock solution to a 10 mL volumetric flask and bring to volume with the 0.5 mg/mL this compound solution. This will result in a final this compound concentration of 0.45 mg/mL. Prepare a series of at least five calibration standards covering the expected concentration range of the API in the samples.

3.1.3. Sample Preparation

  • Accurately weigh approximately 100 mg of the pharmaceutical cream into a 15 mL centrifuge tube.

  • Add 5.0 mL of the 0.5 mg/mL this compound internal standard stock solution to the tube.

  • Vortex for 2 minutes to dissolve the cream and extract the API.

  • Centrifuge at 4000 rpm for 10 minutes to pellet any insoluble excipients.

  • Transfer the supernatant to a clean GC vial for analysis.

3.1.4. GC-MS Conditions

ParameterValue
Gas Chromatograph Agilent 7890A GC or equivalent
Mass Spectrometer Agilent 5975C MS or equivalent
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 280 °C
Injection Volume 1 µL (Splitless mode)
Oven Program Initial temp 150 °C for 1 min, ramp at 10 °C/min to 300 °C, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-550 amu

3.1.5. Data Analysis

  • Integrate the peak areas of the API and this compound.

  • Calculate the response factor (RF) for the API relative to this compound using the calibration standards.

  • Construct a calibration curve by plotting the ratio of the peak area of the API to the peak area of this compound against the concentration of the API.

  • Determine the concentration of the API in the cream sample using the calibration curve.

This protocol provides a general framework for the quantification of FAMEs in a biological matrix (e.g., plasma) following derivatization.

3.2.1. Materials and Reagents

  • This compound (≥99% purity)

  • Hexane (HPLC grade)

  • Methanol (HPLC grade)

  • Boron trifluoride in methanol (14% BF3-MeOH)

  • Plasma sample

3.2.2. Preparation of Solutions

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of hexane.

  • FAME Standard Mix: Obtain a certified reference mixture of FAMEs.

3.2.3. Sample Preparation and Derivatization

  • To 100 µL of plasma in a glass tube, add a precise volume of the this compound internal standard stock solution (the amount should be comparable to the expected total fatty acid content).

  • Perform lipid extraction using a suitable method (e.g., Folch extraction with chloroform:methanol).

  • Evaporate the solvent under a stream of nitrogen.

  • Add 2 mL of 14% BF3-MeOH to the dried lipid extract.

  • Heat at 100 °C for 30 minutes to transesterify the fatty acids to FAMEs.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of water, and vortex to extract the FAMEs into the hexane layer.

  • Transfer the hexane layer to a GC vial for analysis.

3.2.4. GC-MS Conditions

ParameterValue
Gas Chromatograph Agilent 7890A GC or equivalent
Mass Spectrometer Agilent 5975C MS or equivalent
Column DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Injection Volume 1 µL (Split ratio 20:1)
Oven Program Initial temp 100 °C for 2 min, ramp at 5 °C/min to 240 °C, hold for 10 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Transfer Line Temp. 250 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 amu

3.2.5. Data Analysis

  • Identify and integrate the peaks corresponding to the FAMEs of interest and the this compound internal standard.

  • Establish calibration curves for each FAME using a standard mixture and the internal standard.

  • Quantify the concentration of each FAME in the plasma sample.

Data Presentation

The following tables present illustrative data from a method validation study for the quantification of a hypothetical analyte using this compound as an internal standard. This data is modeled after typical validation results for GC-MS methods.[4]

Table 1: Linearity of Analyte Response

Concentration (µg/mL)Peak Area Ratio (Analyte/Docosane)
1.00.025
5.00.128
10.00.255
25.00.635
50.01.270
Linear Regression y = 0.0254x + 0.001
Correlation Coefficient (r²) 0.9995

Table 2: Accuracy and Precision

Spiked Concentration (µg/mL)Measured Concentration (µg/mL, n=5)Recovery (%)RSD (%)
2.52.45 ± 0.1198.04.5
20.020.4 ± 0.82102.04.0
40.039.0 ± 1.7697.54.5

Visualizations

G cluster_0 Analyte cluster_1 Internal Standard (this compound) Analyte_Sample Analyte in Sample (Unknown Concentration) Analyte_Peak Analyte Peak Area (Variable) Analyte_Sample->Analyte_Peak Calculation Calculate Peak Area Ratio (Analyte Area / IS Area) Analyte_Peak->Calculation IS_Added This compound Added (Known Concentration) IS_Peak This compound Peak Area (Reference) IS_Added->IS_Peak IS_Peak->Calculation Concentration Determine Analyte Concentration (from Calibration Curve) Calculation->Concentration

Caption: Logical relationship in quantification using an internal standard.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Sample_Collection Biological/Formulation Sample Collection Add_IS Addition of this compound (Internal Standard) Sample_Collection->Add_IS Extraction Analyte Extraction Add_IS->Extraction Derivatization Derivatization (if necessary) Extraction->Derivatization Injection Sample Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Analyte Quantification Calibration_Curve->Quantification

Caption: General workflow for quantitative GC-MS with an internal standard.

References

Application of Docosane in Solid-State NMR of Air-Sensitive Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for the atomic-level characterization of a wide range of solid materials, including catalysts, polymers, and pharmaceuticals.[1][2][3] It provides detailed insights into molecular structure, dynamics, and intermolecular interactions in the solid state.[1][2] However, a significant challenge in ssNMR is the analysis of air- and moisture-sensitive samples, such as organometallic compounds, certain active pharmaceutical ingredients (APIs), and battery materials.[4][5] Exposure to atmospheric oxygen or moisture can lead to sample degradation, resulting in inaccurate or irrelevant spectral data.[5]

This document details a robust method for protecting air-sensitive samples for ssNMR analysis by utilizing docosane (C₂₂H₄₆) as an inert, solid matrix. While the specific data presented here is based on studies using the closely related n-icosane-d₄₂ (C₂₀D₄₂), the principles and protocols are directly applicable to this compound due to their similar chemical and physical properties as long-chain alkanes. This method involves embedding the sensitive sample within the this compound matrix, which effectively shields it from the atmosphere during sample packing and magic-angle spinning (MAS) experiments.[4]

Principle of the Method

The core principle of this technique is to create a solid, air-impermeable barrier around the air-sensitive sample particles. This compound, a waxy solid at room temperature, is chemically inert and can be intimately mixed with the sample. By co-grinding the sample and this compound inside an inert atmosphere (e.g., a glovebox), the sample particles are thoroughly coated and embedded within the this compound matrix.[4] This mixture is then packed into an ssNMR rotor. The this compound matrix physically prevents oxygen and moisture from reaching the sample, thus preserving its integrity throughout the ssNMR experiment, even when spinning the rotor in air.[4]

Using a perdeuterated version of the alkane, such as this compound-d₄₆, is highly advantageous as it minimizes background ¹H signals from the matrix, which could otherwise overwhelm the signals from the sample.[4] Any residual signals from the matrix can often be suppressed using common ssNMR pulse sequences like cross-polarization or double-quantum filtering.[4]

Data Presentation

The following table summarizes key experimental parameters and observations from studies utilizing a similar long-chain alkane (n-icosane-d₄₂) for the protection of air-sensitive samples in ssNMR. This data provides a baseline for expected performance when using this compound.

ParameterValue / ObservationReference
Protective Matrix n-Icosane-d₄₂ (C₂₀D₄₂)[4]
Sample Type Air-sensitive organometallic catalysts (e.g., Ti(Bn)₂/Si₃N₄, Cp₂HfEt/SiO₂)[4]
Sample Preparation Co-grinding of the sample and matrix in a 1:1 weight ratio inside an argon-filled glovebox.[4]
Rotor Size 1.6 mm[4]
Magic-Angle Spinning (MAS) Speed 40 kHz[4]
Spinning Gas Compressed dry air[4]
Experiment Duration Up to 24 hours[4]
Sample Stability Sample color maintained during a 16-hour MAS experiment, indicating no significant degradation. NMR spectra showed minimal degradation over 24 hours.[4]
Background Signal Suppression Residual matrix signals can be eliminated using double-quantum filtering or cross-polarization.[4]

Experimental Protocols

Materials and Equipment
  • Air-sensitive sample

  • This compound (perdeuterated, e.g., this compound-d₄₆, is highly recommended)

  • Inert atmosphere glovebox (e.g., argon-filled)

  • Mortar and pestle (agate or zirconia recommended)

  • ssNMR rotor and packing tools (e.g., for 1.6 mm rotors)

  • Solid-state NMR spectrometer

Protocol for Sample Preparation and Rotor Packing

This protocol outlines the steps for preparing an air-sensitive sample with this compound and packing it into an ssNMR rotor.

  • Transfer Materials into Glovebox: Transfer the air-sensitive sample, this compound, mortar and pestle, and ssNMR rotor with its packing tools into an inert atmosphere glovebox.

  • Weighing: Weigh out the desired amounts of the air-sensitive sample and this compound. A 1:1 weight ratio is a good starting point.[4]

  • Co-grinding: Combine the sample and this compound in the mortar. Gently grind the two materials together until a homogeneous, waxy solid is formed.[4] The intimate mixing will ensure the complete incorporation of the sample within the this compound matrix.

  • Rotor Packing: Carefully pack the resulting mixture into the ssNMR rotor using the appropriate packing tools. Ensure the rotor is packed homogeneously to maintain spinning stability.

  • Sealing the Rotor: Securely cap the rotor inside the glovebox.

  • Removal from Glovebox: Once the rotor is sealed, it can be safely removed from the glovebox for insertion into the ssNMR probe.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for preparing an air-sensitive sample for ssNMR analysis using this compound as a protective matrix.

G cluster_glovebox Inside Inert Atmosphere Glovebox A Transfer Materials (Sample, this compound, Tools) B Weigh Sample and this compound (e.g., 1:1 ratio) A->B C Co-grind Sample and this compound in Mortar B->C D Pack Homogeneous Mixture into ssNMR Rotor C->D E Seal ssNMR Rotor D->E F Remove Sealed Rotor from Glovebox E->F G Insert Rotor into ssNMR Probe F->G H Perform ssNMR Experiment G->H

Caption: Workflow for preparing and analyzing air-sensitive samples using this compound in ssNMR.

Logical Relationship of the Protection Mechanism

This diagram illustrates the logical relationship of how the this compound matrix protects the air-sensitive sample.

G cluster_protection Protection Mechanism cluster_outcome Outcome Sample Air-Sensitive Sample Result Preserved Sample Integrity for ssNMR Analysis Sample->Result This compound This compound Matrix This compound->Sample Encapsulates This compound->Result Atmosphere Atmosphere (O₂, H₂O) Atmosphere->Sample Degradation Atmosphere->this compound Blocked by

Caption: How this compound protects air-sensitive samples from atmospheric degradation.

Conclusion

The use of this compound as a protective matrix is a simple, effective, and broadly applicable method for enabling the solid-state NMR analysis of air- and moisture-sensitive materials. This technique does not require specialized equipment beyond a standard glovebox and ssNMR setup. By physically isolating the sample from the atmosphere, high-quality, artifact-free spectra can be obtained, thereby expanding the range of materials that can be studied by ssNMR. The use of perdeuterated this compound is strongly recommended to minimize background signals and enhance the quality of the resulting spectra.

References

Application Notes and Protocols for Docosane as a Matrix in Controlled Drug Release Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosane, a long-chain saturated hydrocarbon (C22H46), presents a promising material for the development of controlled drug release systems. Its well-defined melting point of approximately 44°C, biocompatibility, and chemical inertness make it an excellent candidate for thermo-responsive drug delivery applications. When formulated into solid lipid nanoparticles (SLNs) or microcapsules, this compound can act as a solid matrix at physiological body temperature (37°C), entrapping a therapeutic agent. Upon localized application of mild hyperthermia to the target tissue, the this compound matrix undergoes a phase transition from solid to liquid, triggering the release of the encapsulated drug. This application note provides detailed protocols for the preparation, characterization, and in vitro evaluation of this compound-based drug delivery systems.

Data Presentation

The following tables summarize hypothetical quantitative data for doxorubicin-loaded this compound solid lipid nanoparticles (SLNs). This data is provided as a representative example for researchers to anticipate potential outcomes.

Table 1: Formulation Parameters and Physicochemical Characterization of Doxorubicin-Loaded this compound SLNs

Formulation CodeThis compound (% w/v)Doxorubicin (B1662922) (% w/v)Surfactant (Poloxamer 188) (% w/v)Particle Size (nm) ± SDPolydispersity Index (PDI) ± SDZeta Potential (mV) ± SD
DOX-DOC-SLN-110.11.0152 ± 5.30.21 ± 0.02-15.8 ± 1.2
DOX-DOC-SLN-220.11.0185 ± 6.10.25 ± 0.03-14.2 ± 1.5
DOX-DOC-SLN-330.11.0220 ± 7.50.29 ± 0.04-13.5 ± 1.8

Table 2: Drug Loading and In Vitro Release Characteristics of Doxorubicin-Loaded this compound SLNs

| Formulation Code | Drug Loading (%) ± SD | Encapsulation Efficiency (%) ± SD | Cumulative Release at 37°C after 24h (%) ± SD | Cumulative Release at 45°C after 24h (%) ± SD | | :--- | :--- | :--- | :--- | :--- | :--- | | DOX-DOC-SLN-1 | 0.95 ± 0.08 | 95.0 ± 2.5 | 15.2 ± 1.8 | 85.7 ± 3.1 | | DOX-DOC-SLN-2 | 0.48 ± 0.05 | 96.0 ± 2.1 | 12.8 ± 1.5 | 82.4 ± 2.8 | | DOX-DOC-SLN-3 | 0.32 ± 0.04 | 96.5 ± 1.9 | 10.5 ± 1.2 | 79.9 ± 2.5 |

Experimental Protocols

Protocol 1: Preparation of Doxorubicin-Loaded this compound SLNs by High-Pressure Homogenization

This protocol describes the preparation of this compound-based SLNs using a hot high-pressure homogenization technique.

Materials:

Equipment:

  • High-pressure homogenizer

  • Ultrasonicator (probe type)

  • Magnetic stirrer with heating

  • Water bath

  • Lyophilizer

Procedure:

  • Preparation of the Lipid Phase:

    • Dissolve a specific amount of this compound (e.g., 100 mg for a 1% w/v formulation) in a minimal amount of a suitable organic solvent like chloroform.

    • Add doxorubicin hydrochloride and a stoichiometric amount of triethylamine to the lipid solution to neutralize the hydrochloride salt and facilitate its solubility in the lipid phase.

    • Heat the mixture to 60°C to ensure the this compound is completely melted and the drug is dispersed.

  • Preparation of the Aqueous Phase:

    • Dissolve Poloxamer 188 (e.g., 100 mg for a 1% w/v solution) in deionized water.

    • Heat the aqueous phase to 60°C.

  • Formation of the Pre-emulsion:

    • Add the hot lipid phase to the hot aqueous phase under continuous high-speed stirring (e.g., 8000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

    • Subject the pre-emulsion to ultrasonication for 5 minutes to reduce the droplet size.

  • High-Pressure Homogenization:

    • Immediately process the hot pre-emulsion through a high-pressure homogenizer (e.g., 3-5 cycles at 500-1500 bar) maintained at a temperature above the melting point of this compound (e.g., 50°C).

  • Formation of SLNs:

    • Cool the resulting nanoemulsion in an ice bath to solidify the lipid nanoparticles.

  • Purification and Storage:

    • The SLN dispersion can be purified by dialysis or centrifugation to remove unencapsulated drug.

    • For long-term storage, the SLN dispersion can be lyophilized.

Protocol 2: Determination of Drug Loading and Encapsulation Efficiency

Procedure:

  • Separate unencapsulated drug: Centrifuge a known amount of the SLN dispersion at high speed (e.g., 15,000 rpm for 30 minutes).

  • Quantify unencapsulated drug: Carefully collect the supernatant and determine the concentration of free doxorubicin using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Calculate Drug Loading (DL) and Encapsulation Efficiency (EE):

    • DL (%) = (Total amount of drug - Amount of free drug) / Total weight of nanoparticles * 100

    • EE (%) = (Total amount of drug - Amount of free drug) / Total amount of drug * 100

Protocol 3: In Vitro Drug Release Study

This protocol evaluates the thermo-responsive release of doxorubicin from the this compound SLNs.

Materials:

  • Doxorubicin-loaded this compound SLN dispersion

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis membrane (e.g., MWCO 12-14 kDa)

  • Shaking water bath

Procedure:

  • Place a known volume (e.g., 1 mL) of the SLN dispersion into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume (e.g., 50 mL) of pre-warmed PBS (pH 7.4) in a beaker.

  • Place the beaker in a shaking water bath set to two different temperatures for separate experiments: 37°C (physiological temperature) and 45°C (mild hyperthermia).

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample (e.g., 1 mL) from the release medium and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Analyze the concentration of doxorubicin in the collected samples using a suitable analytical method.

  • Calculate the cumulative percentage of drug released at each time point.

Visualizations

Experimental_Workflow cluster_prep SLN Preparation cluster_char Characterization cluster_release In Vitro Release prep1 Lipid Phase (this compound + Doxorubicin) prep3 Pre-emulsion prep1->prep3 prep2 Aqueous Phase (Surfactant) prep2->prep3 prep4 High-Pressure Homogenization prep3->prep4 prep5 This compound SLNs prep4->prep5 char1 Particle Size & PDI prep5->char1 char2 Zeta Potential prep5->char2 char3 Drug Loading & EE prep5->char3 rel1 Dialysis Setup prep5->rel1 rel2 Incubation at 37°C & 45°C rel1->rel2 rel3 Sample Analysis rel2->rel3 rel4 Release Profile rel3->rel4

Caption: Experimental workflow for this compound SLNs.

Drug_Release_Mechanism start Drug-Loaded This compound SLN temp37 37°C (Physiological Temp) start->temp37 temp45 > 44°C (Hyperthermia) start->temp45 solid Solid this compound Matrix temp37->solid liquid Liquid this compound Matrix temp45->liquid slow_release Slow Drug Diffusion solid->slow_release fast_release Rapid Drug Release liquid->fast_release

Caption: Thermo-responsive drug release from this compound.

Doxorubicin_Signaling_Pathway cluster_cell Cancer Cell dox Doxorubicin intercalation DNA Intercalation dox->intercalation topo2 Topoisomerase II Inhibition dox->topo2 ros Reactive Oxygen Species (ROS) Generation dox->ros damage DNA Damage intercalation->damage topo2->damage ros->damage apoptosis Apoptosis damage->apoptosis

Caption: Doxorubicin's mechanism of action.

Protocols for Preparing Docosane Thin Films for Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Docosane (n-C22H46), a long-chain alkane, is a promising material for various applications in material science, including phase change materials for thermal energy storage, organic electronics, and as a model system for studying crystallization phenomena in polymers. The performance of this compound in these applications is highly dependent on the morphology and crystal structure of the thin films. This document provides detailed protocols for the preparation of this compound thin films using three common deposition techniques: Physical Vapor Deposition (PVD), Spin Coating, and the Langmuir-Blodgett (LB) technique. These protocols are intended for researchers, scientists, and drug development professionals.

Comparative Data of Deposition Techniques

The choice of deposition technique significantly influences the properties of the resulting this compound thin films. The following table summarizes key quantitative parameters and characteristics associated with each method.

ParameterPhysical Vapor Deposition (Thermal Evaporation)Spin CoatingLangmuir-Blodgett Technique
Precursor/Material High-purity (99%+) this compound powder/pelletsThis compound solution in a volatile solvent (e.g., chloroform (B151607), toluene)This compound solution in a volatile, water-insoluble solvent (e.g., chloroform)
Typical Film Thickness Nanometers to micrometers10 nm to several micrometers[1]Monolayer (approx. 2.5 nm) to multilayers
Deposition Rate/Speed 0.1 - 1 nm/s[2]1000 - 6000 rpm[3]1 - 10 mm/min (dipping speed)
Substrate Temperature Room temperature to slightly elevatedRoom temperatureRoom temperature
Operating Pressure High vacuum (10⁻⁵ to 10⁻⁶ Torr)[4][5]Atmospheric pressureAtmospheric pressure
Solution Concentration N/A0.5 - 5.0 mg/mL[6]~1 mg/mL[7]
Film Uniformity Can be uniform over large areas with substrate rotationGenerally good, but can have edge effects[3]Excellent, highly ordered molecular layers
Control over Thickness Precise, via deposition time and rate monitoringGood, controlled by spin speed and solution concentration[8]Excellent, layer-by-layer deposition
Morphology Polycrystalline, grain size depends on deposition rate and substrate temperatureCan range from amorphous to crystalline depending on solvent evaporation rateHighly ordered, crystalline domains

Experimental Protocols

Physical Vapor Deposition (PVD) - Thermal Evaporation

Thermal evaporation is a PVD method where a material is heated in a vacuum chamber until it evaporates and deposits onto a substrate.[5][9] This technique is capable of producing high-purity thin films.[9]

Materials and Equipment:

  • High-purity (>99%) this compound powder

  • Substrates (e.g., silicon wafers, glass slides)

  • Thermal evaporation system with a high-vacuum chamber (target pressure < 10⁻⁵ Torr)[4]

  • Tungsten boat or crucible

  • Quartz crystal microbalance (QCM) for thickness monitoring

  • Substrate holder with rotation capabilities

  • Cleaning agents for substrates (e.g., acetone, isopropanol, deionized water)

Protocol:

  • Substrate Preparation: a. Thoroughly clean the substrates by sonicating in acetone, isopropanol, and deionized water for 15 minutes each. b. Dry the substrates with a stream of dry nitrogen gas. c. Optional: Perform a plasma cleaning step to remove any residual organic contaminants.

  • System Preparation: a. Place the tungsten boat containing the this compound powder into the evaporation source holder within the vacuum chamber. b. Mount the cleaned substrates onto the substrate holder. c. Evacuate the chamber to a base pressure of at least 10⁻⁵ Torr.[4]

  • Deposition: a. Once the desired vacuum is reached, begin heating the tungsten boat by gradually increasing the current. b. Monitor the deposition rate and film thickness using the QCM. A typical deposition rate for organic materials is in the range of 0.1-1 nm/s.[2] c. Rotate the substrate holder during deposition to ensure film uniformity. d. Continue the deposition until the desired film thickness is achieved.

  • Post-Deposition: a. Turn off the heating source and allow the system to cool down. b. Vent the chamber with an inert gas (e.g., nitrogen) back to atmospheric pressure.[2] c. Remove the coated substrates for characterization.

Spin Coating

Spin coating is a widely used technique for depositing uniform thin films from a solution.[8] The process involves dispensing a solution onto a spinning substrate, where centrifugal force spreads the liquid.[8]

Materials and Equipment:

  • This compound

  • Volatile solvent (e.g., chloroform, toluene)

  • Substrates (e.g., silicon wafers, glass slides)

  • Spin coater

  • Hot plate

  • Micropipette

  • Cleaning agents for substrates

Protocol:

  • Solution Preparation: a. Prepare a this compound solution of the desired concentration (e.g., 0.5 to 5.0 mg/mL) in a suitable solvent like chloroform or toluene.[6] b. Gently heat and stir the solution if necessary to ensure the this compound is fully dissolved.

  • Substrate Preparation: a. Clean the substrates as described in the PVD protocol.

  • Deposition: a. Place the cleaned substrate on the chuck of the spin coater and ensure it is centered. b. Dispense a small amount of the this compound solution onto the center of the substrate using a micropipette. c. Start the spin coater. A two-step process is common: a low-speed spread cycle (e.g., 500 rpm for 10 seconds) followed by a high-speed spin cycle (e.g., 1000-6000 rpm for 30-60 seconds) to achieve the desired thickness.[3] The final film thickness is inversely proportional to the square root of the spin speed.[8]

  • Post-Deposition: a. After the spin coating process is complete, the film may still contain residual solvent. b. Gently heat the coated substrate on a hot plate at a temperature below the melting point of this compound (~44 °C) to evaporate any remaining solvent. c. Allow the substrate to cool to room temperature before characterization.

Langmuir-Blodgett (LB) Technique

The Langmuir-Blodgett technique allows for the deposition of highly organized, one-molecule-thick layers (monolayers) onto a solid substrate.[10][11]

Materials and Equipment:

  • This compound

  • Volatile, water-insoluble solvent (e.g., chloroform)

  • Langmuir-Blodgett trough with movable barriers and a surface pressure sensor (Wilhelmy plate)

  • Substrates (hydrophilic, e.g., glass, silicon)

  • Microsyringe

  • Ultra-pure water (subphase)

Protocol:

  • Trough Preparation: a. Thoroughly clean the LB trough and barriers. b. Fill the trough with ultra-pure water. c. Clean the water surface by aspiration until the surface pressure reading is stable and close to zero.

  • Monolayer Formation: a. Prepare a dilute solution of this compound in chloroform (e.g., 1 mg/mL).[7] b. Using a microsyringe, carefully spread the this compound solution dropwise onto the water surface.[9] c. Allow the solvent to evaporate completely (typically 15-20 minutes).

  • Isotherm Measurement: a. Compress the monolayer by moving the barriers at a constant rate while monitoring the surface pressure. This generates a surface pressure-area (π-A) isotherm, which shows the different phases of the monolayer.[6][10]

  • Deposition: a. Compress the monolayer to a desired surface pressure, typically in the "solid" or condensed phase of the isotherm, to ensure a stable film for transfer.[10] A typical deposition pressure for fatty acids is between 10 and 40 mN/m. b. Immerse the hydrophilic substrate vertically into the subphase before compressing the monolayer to the target pressure. c. Withdraw the substrate slowly and at a constant speed (e.g., 1-10 mm/min) through the monolayer. The monolayer will transfer onto the substrate. d. For multilayer deposition, repeat the dipping and withdrawing process.

Characterization of this compound Thin Films

The prepared thin films should be characterized to determine their morphology, crystal structure, and thickness.

  • Atomic Force Microscopy (AFM): AFM is used to visualize the surface topography and morphology of the thin films at the nanoscale, providing information on grain size, roughness, and defects.[12][13]

  • X-ray Diffraction (XRD): XRD is employed to determine the crystal structure, orientation, and degree of crystallinity of the this compound films.[10] Grazing-incidence XRD (GIXD) is particularly useful for thin film analysis.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_deposition Deposition cluster_characterization Characterization Cleaning Cleaning (Sonication) Drying Drying (N2 Gas) Cleaning->Drying Plasma Plasma Cleaning (Optional) Drying->Plasma PVD PVD Plasma->PVD SpinCoat Spin Coating Plasma->SpinCoat LB Langmuir-Blodgett Plasma->LB AFM AFM (Morphology) PVD->AFM XRD XRD (Crystal Structure) PVD->XRD SpinCoat->AFM SpinCoat->XRD LB->AFM LB->XRD

Overall workflow for this compound thin film preparation and characterization.

pvd_workflow cluster_pvd Physical Vapor Deposition Workflow Start Start Load Load this compound & Substrate Start->Load Evacuate Evacuate to < 10^-5 Torr Load->Evacuate Heat Heat Source Evacuate->Heat Deposit Deposit at 0.1-1 nm/s Heat->Deposit Cool Cool Down Deposit->Cool Vent Vent Chamber Cool->Vent End End Vent->End

Detailed workflow for the Physical Vapor Deposition (PVD) process.

spin_coating_workflow cluster_spin Spin Coating Workflow Start Start PrepareSol Prepare this compound Solution Start->PrepareSol Dispense Dispense Solution on Substrate PrepareSol->Dispense Spin Spin at 1000-6000 rpm Dispense->Spin Dry Solvent Evaporation (Heating) Spin->Dry End End Dry->End

Detailed workflow for the Spin Coating process.

lb_workflow cluster_lb Langmuir-Blodgett Workflow Start Start PrepareTrough Prepare Trough & Subphase Start->PrepareTrough Spread Spread this compound Solution PrepareTrough->Spread Evaporate Solvent Evaporation Spread->Evaporate Compress Compress to Target Pressure Evaporate->Compress Deposit Deposit Monolayer Compress->Deposit End End Deposit->End

Detailed workflow for the Langmuir-Blodgett (LB) deposition process.

References

Docosane: Applications in Lubricants and Industrial Processes

Author: BenchChem Technical Support Team. Date: December 2025

Docosane (C22H46) is a linear long-chain alkane recognized for its unique thermal properties and potential as a specialty chemical in various industrial applications. Its primary uses are centered on its function as a phase change material (PCM) for thermal energy storage and as a potential additive in advanced lubricant formulations. This document provides detailed application notes and experimental protocols for researchers and scientists exploring the utility of this compound.

Application Notes

This compound as a Phase Change Material (PCM)

This compound is highly valued as an organic PCM due to its high latent heat of fusion and a phase transition temperature suitable for low-temperature thermal energy storage.[1][2] Its melting point, which is in the range of human comfort and electronic device operation, makes it ideal for applications in smart textiles, passive cooling of electronics, and solar energy systems.[1][2]

  • Mechanism of Action : As a PCM, this compound absorbs and stores large amounts of thermal energy at a nearly constant temperature as it transitions from a solid to a liquid state (melts). This stored latent heat is released back into the environment when the temperature drops, and the material solidifies. This process allows for effective thermal regulation.

  • Key Applications :

    • Thermal Regulating Fabrics : Microencapsulated this compound can be embedded into textiles to create fabrics that actively manage temperature, absorbing body heat when the wearer is hot and releasing it when they are cold.[2]

    • Passive Cooling of Electronics : By incorporating this compound into heat sinks, it can absorb waste heat from electronic components, preventing overheating and improving device reliability.[1][2]

    • Solar Thermal Energy Storage : this compound is used in systems that capture and store solar energy for later use, such as in solar space heating.[1][2]

  • Encapsulation : To be used effectively in many systems, this compound is often microencapsulated.[3][4] This involves enclosing nano- or micro-sized droplets of this compound within a stable polymer shell (e.g., polyurethane or organosilica).[1][3] Encapsulation contains the liquid phase, prevents leakage, and increases the surface area for improved heat transfer.[4]

This compound in Lubricant Formulations

Due to its long carbon chain, n-docosane has applications as an additive in industrial lubricants and greases.[5] While not a conventional primary lubricant, its properties as a long-chain alkane suggest its utility in specialized scenarios requiring enhanced boundary lubrication.

  • Mechanism of Action : In lubricant formulations, long-chain alkanes like this compound can function as boundary lubricity additives.[6] Below its melting point, this compound can exist as a solid particle dispersed within a base oil. These solid particles can form a protective, sacrificial lubricating film between moving surfaces under high-load, low-speed conditions, minimizing direct metal-to-metal contact and reducing wear. The long, straight-chain molecules can adsorb onto metal surfaces, creating a barrier that reduces friction.

  • Potential Applications :

    • Grease and Paste Formulations : As a solid lubricant component, this compound can be formulated into greases to enhance their load-carrying capacity and prevent scuffing and wear.

    • High-Temperature Viscosity Modification : Above its melting point, this compound becomes a viscous liquid. This property could be leveraged in applications where maintaining lubricant viscosity at elevated temperatures is critical.

    • Metalworking Fluids : Long-chain alkanes are used in drawing and stamping applications, where their high viscosity provides tenacity to the lubricant film.[5]

Quantitative Data Presentation

The physical and thermal properties of this compound are summarized below. These characteristics are critical for its application as both a PCM and a lubricant additive.

PropertyValueSource(s)
Chemical Formula C22H46[3]
Molecular Weight 310.61 g/mol
Appearance Colorless/White Crystalline Solid[3]
Melting Point 42-45 °C (108-113 °F)[3]
Boiling Point 369 °C (696 °F)[3]
Density (Solid) ~0.794 g/cm³ at 20 °C
Latent Heat of Fusion ~249 kJ/kg (249 J/g)[4]
Flash Point 113 °C (235 °F)
Solubility Insoluble in water; Soluble in organic solvents[3]

Experimental Protocols

Protocol 1: Evaluation of this compound as a Phase Change Material

This protocol details the characterization of this compound's thermal properties using Differential Scanning Calorimetry (DSC), a standard technique for evaluating PCMs.

Objective : To determine the melting temperature and latent heat of fusion of this compound.

Materials & Equipment :

  • N-Docosane (99% purity)

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans and lids

  • Crimping press for sealing pans

  • Inert gas supply (Nitrogen or Argon)

  • Microbalance

Procedure :

  • Sample Preparation :

    • Using a microbalance, accurately weigh 5-10 mg of n-docosane directly into a hermetic aluminum DSC pan.

    • Place a lid on the pan and seal it using a crimping press. Ensure a hermetic seal to prevent any loss of material during heating.

    • Prepare an identical empty, sealed pan to be used as a reference.

  • DSC Instrument Setup :

    • Place the prepared sample pan and the reference pan into the DSC cell.

    • Purge the DSC cell with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.

  • Thermal Program :

    • Equilibrate the sample at a temperature well below the expected melting point, for example, 0 °C.

    • Hold isothermally for 5 minutes to ensure thermal stability.

    • Ramp the temperature up to a point well above the expected melting point, for example, 80 °C, at a controlled heating rate (e.g., 10 °C/min).

    • Cool the sample back down to the starting temperature (0 °C) at the same controlled rate (10 °C/min).

    • Perform a second heating and cooling cycle under the same conditions to ensure thermal history is removed and to check for reproducibility.

  • Data Analysis :

    • Analyze the heat flow versus temperature curve (thermogram) from the second heating cycle.

    • The melting event will appear as an endothermic peak.

    • Determine the onset temperature (start of melting) and the peak temperature (melting point).

    • Integrate the area under the melting peak to calculate the latent heat of fusion (ΔHm) in Joules per gram (J/g).

Protocol 2: Evaluation of this compound as a Boundary Lubricant Additive

This protocol describes a method for evaluating the effect of this compound as a solid additive on the tribological performance of a lubricating grease using a four-ball tester.

Objective : To measure the impact of this compound on the coefficient of friction and wear resistance of a base grease.

Materials & Equipment :

  • Base grease (e.g., Lithium complex grease)

  • N-Docosane powder (micronized)

  • Four-ball tribometer

  • Standard steel test balls (e.g., AISI 52100 steel)

  • High-frequency reciprocating rig (optional, for sliding wear tests)

  • Optical microscope or profilometer for wear scar measurement

  • Ultrasonic bath and solvents (e.g., heptane, acetone) for cleaning

Procedure :

  • Lubricant Formulation :

    • Prepare a control sample using only the base grease.

    • Prepare a test sample by dispersing a specific concentration of micronized this compound powder (e.g., 1% by weight) into the base grease.

    • Use a mechanical stirrer or three-roll mill to ensure a uniform and stable dispersion of the this compound particles.

  • Four-Ball Wear Test (ASTM D4172) :

    • Thoroughly clean four new steel balls with solvents in an ultrasonic bath and allow them to dry completely.

    • Secure three balls in the test cup of the four-ball tester. Fill the cup with the test lubricant (either control or this compound-enhanced grease) until the balls are covered.

    • Lock the fourth ball into the upper chuck.

    • Assemble the test cup into the machine.

    • Set the test parameters. A typical condition for grease is:

      • Load: 40 kgf (392 N)

      • Speed: 1200 rpm

      • Temperature: 75 °C

      • Duration: 60 minutes

    • Run the test. The machine will record the frictional torque throughout the test.

    • After the test, disassemble the apparatus, retrieve the three lower balls, and clean them with solvent.

  • Data Analysis :

    • Coefficient of Friction : Calculate the average coefficient of friction from the frictional torque data recorded during the test.

    • Wear Scar Measurement : Using an optical microscope, measure the diameter of the wear scars on the three stationary balls in two perpendicular directions. Calculate the average wear scar diameter (WSD).

    • Comparison : Compare the average coefficient of friction and the average WSD of the this compound-enhanced grease with the control base grease. A lower coefficient of friction and a smaller WSD indicate improved lubricating performance.[7]

Visualizations

The following diagrams illustrate key concepts related to this compound's applications.

PCM_Mechanism cluster_Solid Solid State (Low Temp) cluster_Liquid Liquid State (High Temp) Solid This compound (Solid) Ordered Crystalline Structure Liquid This compound (Liquid) Disordered State Solid->Liquid Melting (Latent Heat Absorbed) Heat_In Heat Input Liquid->Solid Solidification (Latent Heat Released) Heat_Out Heat Release

This compound's thermal energy storage mechanism as a Phase Change Material (PCM).

Lubricant_Workflow cluster_Formulation 1. Formulation cluster_Testing 2. Tribological Testing cluster_Analysis 3. Performance Analysis arrow > BaseGrease Base Grease Dispersion Mechanical Dispersion BaseGrease->Dispersion This compound Micronized This compound Powder This compound->Dispersion TestRig Four-Ball Tribometer (e.g., ASTM D4172) Dispersion->TestRig Friction Measure Coefficient of Friction TestRig->Friction Wear Measure Wear Scar Diameter TestRig->Wear Comparison Compare vs. Control Grease Friction->Comparison Wear->Comparison

Experimental workflow for evaluating this compound as a lubricant additive.

References

Application Notes and Protocols for Incorporating Docosane into Building Materials for Thermal Regulation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Buildings are significant consumers of energy, with a substantial portion dedicated to heating, ventilation, and air conditioning (HVAC) systems. To enhance energy efficiency, passive thermal regulation strategies are of paramount importance. Phase Change Materials (PCMs) offer a compelling solution by storing and releasing large amounts of thermal energy at a nearly constant temperature during their phase transition.

N-docosane is an organic paraffin-based PCM with a melting point suitable for thermal regulation in building envelopes.[1][2] By absorbing heat from the surroundings as it melts (e.g., during a hot day) and releasing that heat as it solidifies (e.g., during a cool night), docosane can help stabilize indoor temperatures, reduce peak energy demand, and lower overall energy consumption. These notes provide a comprehensive overview and detailed protocols for the incorporation and characterization of this compound in building materials for researchers and materials scientists.

Properties of N-Docosane as a Phase Change Material

N-docosane (C22H46) is a promising PCM due to its high latent heat of fusion, chemical stability, and non-corrosive nature. Its thermal properties make it suitable for applications in passive cooling and solar space heating.[1] A summary of its key physical and thermal properties is presented in Table 1.

Table 1: Thermophysical Properties of N-Docosane

PropertyValueReference(s)
Melting Point41-44 °C[2][3]
Latent Heat of Fusion244-256 kJ/kg[2][4]
Density (Solid)~0.794 g/cm³[1]
Thermal Conductivity (Solid)~0.49 W/(m·K)[5]
Thermal Conductivity (Liquid)~0.15 W/(m·K)[6]
Specific Heat Capacity~2.2 J/(g·K)[7]

Mechanism of Thermal Regulation

The fundamental principle of using this compound in building materials is based on latent heat storage. During the day, as the ambient temperature rises above this compound's melting point, the PCM absorbs heat from the building's interior, transitioning from a solid to a liquid state. This process effectively cools the indoor environment. At night, as the temperature drops, the this compound releases the stored heat back into the space as it solidifies, providing warmth.

ThermalRegulation cluster_day Daytime (Heat Absorption) cluster_night Nighttime (Heat Release) Sun Sun BuildingMaterial_Day Building Material (T > 42°C) Sun->BuildingMaterial_Day Solar Gain Docosane_Solid This compound (Solid) BuildingMaterial_Day->Docosane_Solid Heat Transfer Docosane_Liquid This compound (Liquid) Docosane_Solid->Docosane_Liquid Melting (Latent Heat Storage) BuildingMaterial_Night Building Material (T < 42°C) IndoorSpace IndoorSpace BuildingMaterial_Night->IndoorSpace Warming Effect Docosane_Liquid_Night This compound (Liquid) Docosane_Solid_Night This compound (Solid) Docosane_Liquid_Night->Docosane_Solid_Night Solidification (Latent Heat Release) Docosane_Solid_Night->BuildingMaterial_Night Heat Transfer

Caption: Thermal energy storage and release cycle of this compound in building materials.

Protocols for Incorporation

To be effectively used in building materials, this compound must be contained to prevent leakage when in its liquid state and to ensure long-term stability. The primary methods are microencapsulation and the creation of form-stable composites.

Protocol 1: Microencapsulation of this compound via In-Situ Polymerization

Microencapsulation involves coating small droplets of this compound with a protective polymer shell. This method allows the PCM to be mixed into materials like paints, plasters, or concrete without leakage. This protocol is adapted from procedures for preparing microcapsules with a polymer shell.[8][9]

Materials & Equipment:

  • N-docosane (core material)

  • Titanium dioxide (TiO2) or Melamine-formaldehyde (shell precursors)

  • Emulsifier (e.g., Sodium dodecyl sulfate, SDS)

  • Deionized water

  • Beakers, magnetic stirrer, ultrasonic processor

  • pH meter and adjustment solutions (e.g., HCl, NH3(aq))

  • Filtration apparatus, vacuum oven

Procedure:

  • Emulsion Preparation:

    • Prepare an aqueous solution of the emulsifier (e.g., 0.40% SDS in deionized water).[8]

    • Add 4g of this compound to 50 mL of the emulsifier solution.[10]

    • Heat the mixture to 60°C (above this compound's melting point) and stir vigorously (e.g., 2500 rpm) for 30 minutes to form a coarse oil-in-water (o/w) emulsion.[10]

    • Sonicate the emulsion for 10 minutes to reduce droplet size and improve stability.[8][10]

  • Shell Formation (In-situ Polymerization):

    • For a TiO2 shell: Adjust the pH of the emulsion to 3.5.[8] Slowly add the titanium precursor (e.g., tetrabutyl titanate) to the emulsion under continuous stirring. The precursor will hydrolyze at the oil-water interface, forming a TiO2 shell around the this compound droplets.[8]

    • For a polymer shell (e.g., Polyurethane): Prepare the shell-forming monomers separately.[1] Add the isocyanate component to the this compound (oil phase) before emulsification. Add the polyol component to the aqueous phase. Once the emulsion is stable, initiate polymerization by adjusting temperature or adding a catalyst, causing the shell to form at the droplet interface.

  • Curing and Harvesting:

    • Allow the reaction to proceed for 4 hours at 60°C with continuous stirring to ensure complete shell formation.[11]

    • Cool the suspension to room temperature.

    • Filter the microcapsules from the suspension.

    • Wash the collected microcapsules with hot water and ethanol (B145695) to remove any unencapsulated this compound and unreacted monomers.[10]

  • Drying:

    • Dry the washed microcapsules in a vacuum oven overnight at a temperature below the shell's degradation point (e.g., 80°C) to remove residual moisture.[10]

Protocol 2: Fabrication of Form-Stable Composite PCM (FS-CPCM)

Form-stable PCMs are composites where the PCM is physically entrapped within the porous network of a supporting material, preventing leakage through capillary forces and surface tension. Expanded graphite (B72142) (EG) is an excellent support material due to its high porosity and thermal conductivity.[2]

Materials & Equipment:

  • N-docosane

  • Expandable graphite

  • Muffle furnace, beakers, magnetic stirrer with hotplate

  • Analytical balance, vacuum oven

Procedure:

  • Preparation of Expanded Graphite (EG):

    • Place a known quantity of expandable graphite in a crucible.

    • Heat the crucible rapidly in a muffle furnace to 900°C and maintain for 60 seconds to achieve maximum expansion.[2]

    • Allow the resulting EG to cool to room temperature.

  • Composite Fabrication (Melt Impregnation):

    • Melt a pre-weighed amount of this compound in a beaker at 80°C.[2]

    • Add the prepared EG to the molten this compound to achieve the desired mass fraction (e.g., 5-20 wt% EG).[2]

    • Stir the mixture thoroughly for an extended period (e.g., 3 hours) at 80°C to ensure complete impregnation of the this compound into the porous structure of the EG.[2]

  • Cooling and Solidification:

    • Remove the beaker from the heat and allow the composite material to cool to room temperature, resulting in a solid, form-stable block.

    • The resulting FS-CPCM can be crushed into powders or granules for incorporation into building materials like concrete or plaster.

Protocols for Characterization

Protocol 3: Thermal Properties Analysis via Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for measuring the thermal properties of PCMs, including melting temperature and latent heat of fusion.[12][13]

Materials & Equipment:

  • DSC instrument (e.g., TA Instruments Q200)[12]

  • Hermetic aluminum pans and lids

  • Crimping press for pans

  • Analytical balance (accuracy ±0.01 mg)

  • Nitrogen gas supply for purging

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound-containing sample (e.g., microcapsules, FS-CPCM) into an aluminum DSC pan.[14]

    • Record the exact mass.

    • Hermetically seal the pan using the crimping press.

    • Prepare an empty, sealed aluminum pan to be used as a reference.[12]

  • DSC Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the cell with nitrogen gas (e.g., 50 mL/min) to maintain an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 20°C).

    • Ramp the temperature up at a controlled rate (e.g., 5-10°C/min) to a temperature well above the melting point (e.g., 70°C).[12]

    • Hold the sample at this temperature for a few minutes to ensure complete melting.

    • Cool the sample back down to the starting temperature at the same rate.

    • Perform a second heating/cooling cycle to erase any prior thermal history of the material.

  • Data Analysis:

    • From the second heating curve, determine the onset and peak melting temperatures.

    • Integrate the area of the melting peak to calculate the latent heat of fusion (ΔHm) in J/g.

    • Similarly, analyze the cooling curve to determine solidification temperature and latent heat of solidification (ΔHc).

ExperimentalWorkflow cluster_prep Phase 1: Material Preparation cluster_char Phase 2: Characterization cluster_perf Phase 3: Performance Evaluation A Select Core PCM (n-Docosane) B Select Incorporation Method (e.g., Microencapsulation) A->B C Synthesize PCM Composite (Protocol 1 or 2) B->C D Thermal Analysis (DSC) (Protocol 3) C->D E Structural Analysis (SEM, FTIR) D->E F Thermal Conductivity Test E->F G Incorporate into Building Material (e.g., Concrete) F->G H Mechanical Testing (e.g., Compressive Strength) G->H I Building Energy Simulation or Test Cell Experiment G->I

Caption: Experimental workflow for developing and testing this compound-enhanced building materials.

Performance Data of this compound-Enhanced Materials

The incorporation of this compound can alter the properties of the host building material. It is crucial to quantify these changes to ensure the final product meets performance and safety standards.

Table 2: Example Performance Data for this compound Composites

Composite MaterialPCM Content (wt%)Thermal Conductivity (W/(m·K))Latent Heat (J/g)Effect on Compressive StrengthReference(s)
This compound/Expanded Graphite10% EG1.383243.8Not applicable[2][6]
This compound/Spongy Graphene~0.3% Graphene> 2x increase vs pure this compound262.8Not applicable[4]
This compound-Organosilica Microcapsules in Epoxy/Carbon Laminate10% Microcapsules-143 (for capsules)Decrease in flexural strength[10]
This compound in Gypsum Board25%~0.22~45~20% decreaseGeneric Data

Note: Data is compiled from various sources and specific values will depend heavily on the exact composition and fabrication method.

Conclusion

N-docosane is a highly effective phase change material for thermal regulation in building applications. Proper incorporation through methods like microencapsulation or the creation of form-stable composites is essential for its successful implementation. The protocols outlined in these notes provide a foundational framework for researchers to fabricate and characterize this compound-enhanced building materials. Rigorous testing of thermal, mechanical, and long-term performance is critical to optimizing these materials for energy-efficient buildings.

References

Preparation of Docosane Emulsions and Suspensions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosane, a saturated hydrocarbon with the chemical formula C22H46, presents a promising lipophilic material for the development of drug delivery systems such as emulsions and suspensions. Its solid state at room temperature (melting point: 42-45 °C) makes it a suitable candidate for the formulation of solid lipid nanoparticles (SLNs), a type of solid-state emulsion, and for the preparation of stable suspensions.[1][2] These formulations can enhance the bioavailability of poorly water-soluble drugs, provide controlled release, and offer good physiological tolerance.[3][4]

This document provides detailed application notes and protocols for the preparation of this compound-based emulsions (specifically nanoemulsions and solid lipid nanoparticles) and suspensions. The methodologies described are based on established techniques for lipid-based drug delivery systems and can be adapted for specific research and development needs.

Data Presentation: Physicochemical Characterization

The following tables summarize typical quantitative data for solid lipid nanoparticles (SLNs) prepared with long-chain lipids similar to this compound. These values should be considered as a starting point for the development and characterization of this compound-based formulations, as optimal parameters will depend on the specific drug, surfactants, and process variables used.

Table 1: Formulation Parameters and Physicochemical Properties of Solid Lipid Nanoparticles (SLNs)

Formulation CodeLipid (this compound) Concentration (% w/v)Surfactant(s)Surfactant Concentration (% w/v)Average Particle Size (nm) ± SDPolydispersity Index (PDI) ± SDZeta Potential (mV) ± SD
D-SLN-015Poloxamer 1882.5150.2 ± 3.50.21 ± 0.02-25.3 ± 1.8
D-SLN-0210Tween 803.0210.8 ± 5.10.28 ± 0.03-18.7 ± 2.1
D-SLN-035Soy Lecithin2.0180.5 ± 4.20.25 ± 0.02-35.1 ± 2.5

Note: Data are representative examples based on similar long-chain lipids and should be experimentally determined for this compound formulations.

Table 2: Stability of this compound-Based Solid Lipid Nanoparticles (SLNs) under Storage

Formulation CodeStorage ConditionTime (days)Average Particle Size (nm) ± SDPolydispersity Index (PDI) ± SDZeta Potential (mV) ± SD
D-SLN-014 °C0150.2 ± 3.50.21 ± 0.02-25.3 ± 1.8
30155.6 ± 4.00.23 ± 0.03-24.9 ± 2.0
90162.1 ± 4.80.26 ± 0.04-23.5 ± 2.2
D-SLN-0125 °C0150.2 ± 3.50.21 ± 0.02-25.3 ± 1.8
30175.4 ± 6.20.35 ± 0.05-20.1 ± 2.8
90210.9 ± 8.50.42 ± 0.06-15.7 ± 3.1

Note: Stability data is illustrative. Actual stability will depend on the specific formulation and storage conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (Hot Homogenization Technique)

This method is suitable for thermostable drugs and involves emulsifying a molten lipid phase in a hot aqueous surfactant solution, followed by high-pressure homogenization and subsequent cooling to form solid nanoparticles.[1][5]

Materials:

  • This compound

  • Lipophilic drug (optional)

  • Surfactant (e.g., Poloxamer 188, Tween 80, Soy Lecithin)

  • Purified water

  • High-shear mixer (e.g., Ultra-Turrax)

  • High-pressure homogenizer

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the this compound by heating it to 5-10 °C above its melting point (approximately 50-55 °C).

    • If applicable, dissolve the lipophilic drug in the molten this compound with continuous stirring until a homogenous mixture is obtained.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the molten lipid phase under high-shear mixing (e.g., 8000 rpm for 5-10 minutes) to form a coarse oil-in-water (o/w) pre-emulsion.

  • High-Pressure Homogenization:

    • Immediately subject the hot pre-emulsion to high-pressure homogenization.

    • Homogenize for 3-5 cycles at a pressure of 500-1500 bar. The temperature should be maintained above the melting point of this compound throughout the homogenization process.[1]

  • Cooling and Solidification:

    • Cool the resulting hot nanoemulsion to room temperature or below (e.g., in an ice bath) under gentle stirring. This allows the this compound to recrystallize and form solid lipid nanoparticles.

  • Characterization:

    • Analyze the resulting SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Examine the morphology of the SLNs using transmission electron microscopy (TEM) or scanning electron microscopy (SEM).

Protocol 2: Preparation of this compound Nanoemulsions by Solvent Diffusion Method

This low-energy method is suitable for thermolabile drugs and relies on the spontaneous diffusion of a water-miscible solvent from the organic phase into the aqueous phase, leading to the formation of nano-sized droplets.[6][7]

Materials:

  • This compound

  • Lipophilic drug (optional)

  • Water-miscible organic solvent (e.g., ethanol, acetone)

  • Surfactant (e.g., Tween 80, Cremophor EL)

  • Co-surfactant (e.g., Transcutol P, propylene (B89431) glycol) (optional)

  • Purified water

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve this compound and the lipophilic drug (if applicable) in the water-miscible organic solvent.

    • Add the surfactant (and co-surfactant, if used) to this solution and mix until a clear solution is obtained.

  • Preparation of the Aqueous Phase:

    • Prepare an aqueous solution, which can be purified water or a buffer.

  • Nanoemulsion Formation:

    • Inject the organic phase into the aqueous phase at a controlled rate under moderate magnetic stirring.

    • The rapid diffusion of the solvent into the aqueous phase leads to the spontaneous formation of a nanoemulsion.

  • Solvent Removal:

    • Remove the organic solvent from the nanoemulsion, typically by evaporation under reduced pressure (e.g., using a rotary evaporator).

  • Characterization:

    • Determine the droplet size, PDI, and zeta potential of the nanoemulsion using DLS.

    • Assess the morphology of the nanoemulsion droplets using TEM.

Protocol 3: Preparation of a Simple this compound Suspension for In Vitro Studies

This protocol describes the preparation of a basic this compound suspension, which can be used for preliminary in vitro drug release or dissolution studies.

Materials:

  • This compound powder

  • Suspending agent (e.g., carboxymethyl cellulose, hydroxypropyl methylcellulose)

  • Wetting agent (e.g., a small amount of surfactant like Tween 80)

  • Purified water or buffer solution

  • Mortar and pestle or a homogenizer

Procedure:

  • Particle Size Reduction (if necessary):

    • If the initial this compound powder has large particles, reduce the particle size by micronization using a mortar and pestle or a suitable milling technique.

  • Preparation of the Suspending Vehicle:

    • Disperse the suspending agent in the purified water or buffer solution with continuous stirring until a uniform viscous vehicle is formed.

  • Wetting the this compound Powder:

    • In a separate container, form a paste by adding a small amount of the suspending vehicle containing the wetting agent to the this compound powder. Mix thoroughly to ensure all the powder is wetted.

  • Formation of the Suspension:

    • Gradually add the remaining suspending vehicle to the this compound paste with continuous stirring or homogenization until a uniform suspension is obtained.

  • Characterization and Stability Assessment:

    • Visually inspect the suspension for uniformity and any signs of aggregation.

    • Determine the particle size distribution using laser diffraction or optical microscopy.

    • Assess the sedimentation rate by allowing the suspension to stand undisturbed and measuring the volume of the sediment over time.

    • Evaluate the redispersibility of the suspension by gentle shaking after sedimentation.

Visualizations

G cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation Melt this compound Melt this compound Dissolve Drug in Molten this compound Dissolve Drug in Molten this compound Melt this compound->Dissolve Drug in Molten this compound Pre-emulsion Formation Pre-emulsion Formation Dissolve Drug in Molten this compound->Pre-emulsion Formation Dissolve Surfactant in Water Dissolve Surfactant in Water Heat Aqueous Phase Heat Aqueous Phase Dissolve Surfactant in Water->Heat Aqueous Phase Heat Aqueous Phase->Pre-emulsion Formation High-Pressure Homogenization High-Pressure Homogenization Pre-emulsion Formation->High-Pressure Homogenization Cooling and Solidification Cooling and Solidification High-Pressure Homogenization->Cooling and Solidification This compound SLNs This compound SLNs Cooling and Solidification->this compound SLNs

Caption: Workflow for preparing this compound SLNs via hot high-pressure homogenization.

G cluster_organic_phase Organic Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation Dissolve this compound & Drug in Solvent Dissolve this compound & Drug in Solvent Add Surfactant Add Surfactant Dissolve this compound & Drug in Solvent->Add Surfactant Nanoemulsion Formation Nanoemulsion Formation Add Surfactant->Nanoemulsion Formation Prepare Aqueous Solution Prepare Aqueous Solution Prepare Aqueous Solution->Nanoemulsion Formation Solvent Removal Solvent Removal Nanoemulsion Formation->Solvent Removal This compound Nanoemulsion This compound Nanoemulsion Solvent Removal->this compound Nanoemulsion

Caption: Workflow for preparing this compound Nanoemulsions via the solvent diffusion method.

G Start Start Particle Size Particle Size Start->Particle Size < 200 nm? Particle Size->Start No (Optimize) Zeta Potential Zeta Potential Particle Size->Zeta Potential Yes Zeta Potential->Start No (Optimize) Stability Stability Zeta Potential->Stability > |-30mV|? Stability->Start No (Optimize) End End Stability->End Stable?

Caption: Logical relationship for optimizing this compound nanoparticle formulation.

References

Application Notes and Protocols: Docosane in the Formulation of Temperature-Sensitive Coatings for Controlled Drug Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosane, a long-chain alkane, is a phase-change material (PCM) with a melting point conveniently near physiological temperatures, making it an excellent candidate for the formulation of temperature-sensitive coatings for controlled drug delivery. Its sharp solid-liquid phase transition allows for a "triggerable" release mechanism. Below its melting point, this compound is a solid, crystalline wax that can effectively encapsulate and trap therapeutic agents within a coating matrix. Upon a localized increase in temperature to its melting point (approximately 42-44°C), this compound transitions to a liquid state. This phase change increases the permeability of the coating, facilitating the release of the embedded drug. This on-demand release capability is highly desirable for targeted therapies, minimizing systemic side effects and enhancing therapeutic efficacy.

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of this compound-based temperature-sensitive coatings for drug delivery applications.

Principle of Action: this compound-Based Temperature-Triggered Release

The fundamental principle behind the use of this compound in temperature-sensitive coatings is its reversible solid-liquid phase transition.[1] When incorporated into a coating formulation, this compound acts as a thermo-responsive gatekeeper.

  • Below Melting Point (Storage/Inactive State): In its solid, crystalline state, this compound forms a relatively impermeable barrier within the coating, effectively entrapping the active pharmaceutical ingredient (API).[1]

  • At or Above Melting Point (Active Release State): When the local temperature is raised to the melting point of this compound, it undergoes an endothermic phase transition to a liquid state. This transition creates micro-channels or increases the overall permeability of the coating, allowing the entrapped API to diffuse out and be released into the surrounding environment.

This mechanism allows for pulsatile or on-demand drug release, which can be triggered by external stimuli such as focused ultrasound, radiofrequency, or infrared light, or by localized hyperthermia associated with certain pathological conditions.

Data Presentation: Physicochemical Properties of this compound

The successful formulation of temperature-sensitive coatings relies on the well-defined thermal properties of the phase-change material. The following table summarizes the key thermophysical properties of n-docosane.

PropertyValueUnitSignificance in Formulation
Melting Point42 - 44°CDefines the trigger temperature for drug release.[2]
Latent Heat of Fusion~249kJ/kgHigh latent heat allows for significant energy absorption at the phase transition temperature, providing a sharp and efficient release trigger.[2]
Density (Solid)~0.794g/cm³Important for calculating loading capacity and coating density.
Thermal Conductivity (Solid)~0.4W/(m·K)Influences the rate of heat transfer into the coating to trigger the phase change.
Thermal Conductivity (Liquid)~0.15W/(m·K)Affects heat dissipation after the phase change.

Experimental Protocols

Protocol 1: Microencapsulation of this compound

To prevent the leakage of liquid this compound above its melting point and to ensure a uniform dispersion within a coating matrix, it is often encapsulated in a stable shell material.[3] This protocol describes the encapsulation of this compound in an organosilica shell via in-situ polymerization in an oil-in-water emulsion.[4][5]

Materials:

  • n-Docosane

  • Methyltriethoxysilane (MTES)

  • Cetyltrimethylammonium bromide (CTAB)

  • Absolute Ethanol (B145695)

  • Distilled Water

Equipment:

  • High-shear homogenizer

  • Ultrasonic processor

  • Magnetic stirrer with heating plate

  • Centrifuge

  • Freeze-dryer

  • Scanning Electron Microscope (SEM)

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Emulsion Preparation:

    • Prepare an aqueous solution of CTAB (e.g., 0.1% w/v) in distilled water.

    • Add n-docosane to the CTAB solution at a temperature above its melting point (e.g., 50°C). The ratio of this compound to the aqueous phase can be varied to control the final microcapsule size.

    • Homogenize the mixture at high speed (e.g., 5000 rpm) for 30 minutes to form a coarse oil-in-water emulsion.

    • Further reduce the droplet size by sonicating the emulsion for 10-15 minutes.

  • Shell Formation (In-situ Polymerization):

    • While stirring the emulsion, slowly add a solution of MTES in ethanol. The amount of MTES will determine the shell thickness.

    • Continue stirring the mixture at a controlled temperature (e.g., 50°C) for several hours (e.g., 4-6 hours) to allow for the hydrolysis and condensation of MTES at the oil-water interface, forming the organosilica shell.

  • Purification and Drying:

    • Collect the formed microcapsules by centrifugation.

    • Wash the microcapsules repeatedly with distilled water and ethanol to remove any unreacted precursors and surfactant.

    • Freeze-dry the purified microcapsules to obtain a fine powder.

  • Characterization:

    • Analyze the morphology and size distribution of the microcapsules using SEM.

    • Confirm the core-shell structure and determine the thermal properties (melting point and latent heat) of the encapsulated this compound using DSC.

Protocol 2: Formulation of a Temperature-Sensitive Coating

This protocol details the incorporation of this compound microcapsules into a model coating formulation. A biocompatible polymer matrix is used to bind the microcapsules to a substrate.

Materials:

  • This compound microcapsules (from Protocol 1)

  • Drug-loaded microparticles (prepared separately, e.g., by spray drying)

  • Biocompatible polymer (e.g., Poly(lactic-co-glycolic acid) - PLGA, or a suitable medical-grade silicone)

  • A suitable solvent for the polymer (e.g., dichloromethane (B109758) for PLGA)

  • Substrate for coating (e.g., medical device component, glass slide for testing)

Equipment:

  • Magnetic stirrer

  • Spray coating system or dip coater

  • Drying oven

Procedure:

  • Preparation of the Coating Slurry:

    • Dissolve the biocompatible polymer in the chosen solvent to achieve the desired viscosity.

    • Disperse the drug-loaded microparticles and the this compound microcapsules into the polymer solution. The ratio of drug microparticles to this compound microcapsules will determine the drug loading and release characteristics.

    • Stir the mixture gently to ensure a homogeneous dispersion. Avoid high shear that could rupture the microcapsules.

  • Coating Application:

    • Spray Coating: Use a spray nozzle to apply a thin, uniform layer of the slurry onto the substrate. Control the spray rate, distance, and drying conditions to achieve the desired coating thickness.

    • Dip Coating: Immerse the substrate into the slurry at a constant speed and withdraw it at a controlled rate. The coating thickness will depend on the viscosity of the slurry and the withdrawal speed.

  • Drying and Curing:

    • Dry the coated substrate in an oven at a temperature below the melting point of this compound to remove the solvent.

    • If necessary, perform a curing step according to the polymer manufacturer's instructions.

  • Characterization:

    • Examine the surface morphology and uniformity of the coating using SEM.

    • Determine the coating thickness using a suitable method (e.g., cross-sectional SEM, profilometry).

    • Confirm the presence and distribution of the microcapsules within the coating matrix.

Protocol 3: In Vitro Drug Release Study

This protocol describes how to evaluate the temperature-triggered drug release from the formulated coating.

Materials:

  • Coated substrates (from Protocol 2)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Shaking water baths or temperature-controlled chambers

Equipment:

  • Incubator

  • UV-Vis spectrophotometer or HPLC (depending on the drug)

  • Sample vials

Procedure:

  • Release Study Setup:

    • Place the coated substrates in separate vials containing a known volume of pre-warmed PBS.

    • Divide the samples into two groups: one to be incubated at a temperature below the melting point of this compound (e.g., 37°C) and the other at a temperature above the melting point (e.g., 45°C).

  • Sample Collection:

    • At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the release medium from each vial.

    • Replenish the withdrawn volume with fresh, pre-warmed PBS to maintain sink conditions.

  • Drug Quantification:

    • Analyze the concentration of the released drug in the collected samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis:

    • Calculate the cumulative amount of drug released at each time point.

    • Plot the cumulative drug release as a function of time for both temperature conditions to demonstrate the temperature-sensitive release profile.

Visualizations

Experimental_Workflow_Microencapsulation cluster_emulsion Emulsion Formation cluster_shell Shell Formation cluster_purification Purification & Drying cluster_characterization Characterization emulsion_prep Prepare Aqueous CTAB Solution add_this compound Add Molten this compound emulsion_prep->add_this compound homogenize High-Shear Homogenization add_this compound->homogenize sonicate Sonication homogenize->sonicate add_mtes Add MTES Solution sonicate->add_mtes stir Stir and React centrifuge Centrifugation stir->centrifuge wash Wash with Water and Ethanol centrifuge->wash freeze_dry Freeze-Drying wash->freeze_dry sem SEM (Morphology) freeze_dry->sem dsc DSC (Thermal Properties) freeze_dry->dsc Coating_and_Testing_Workflow cluster_formulation Coating Formulation cluster_application Coating Application cluster_evaluation Evaluation dissolve_polymer Dissolve Polymer in Solvent disperse_microcapsules Disperse Drug and This compound Microcapsules dissolve_polymer->disperse_microcapsules apply_coating Apply Coating (Spray/Dip) disperse_microcapsules->apply_coating dry_cure Dry and Cure apply_coating->dry_cure coating_char Coating Characterization (SEM, Thickness) dry_cure->coating_char release_study In Vitro Drug Release Study coating_char->release_study

References

Application Notes and Protocols for the Quantification of Docosane in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosane (n-C22H46), a long-chain aliphatic hydrocarbon, is a compound of interest in various scientific disciplines, including environmental monitoring, geochemistry, and as a biomarker in biological samples.[1] Accurate quantification of this compound in complex matrices such as biological tissues, environmental samples, and pharmaceutical formulations is crucial for research and quality control. This document provides detailed application notes and protocols for the robust and reliable quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely adopted analytical technique for this purpose.[2][3]

Gas Chromatography-Mass Spectrometry offers high sensitivity and selectivity, allowing for the effective separation of this compound from other components in a mixture and its subsequent identification and quantification based on its unique mass-to-charge ratio.[3] The use of an appropriate internal standard is critical for achieving high accuracy and precision by correcting for variations during sample preparation and injection.[4][5]

Application Note 1: Quantification of this compound in Biological Matrices

This application note describes a method for the quantification of this compound in biological tissues (e.g., fish muscle) using GC-MS. The protocol involves a saponification step to release alkanes from lipid matrices, followed by liquid-liquid extraction and analysis.

Experimental Protocols

1. Sample Preparation: Saponification and Liquid-Liquid Extraction

This protocol is adapted from methodologies for the analysis of hydrocarbons in biological tissues.[2]

  • Homogenization: Homogenize the biological tissue sample to ensure uniformity.

  • Weighing: Accurately weigh approximately 1-2 g of the homogenized tissue into a round-bottom flask.

  • Internal Standard Spiking: Add a known amount of a suitable internal standard to the sample. A deuterated alkane or an alkane with a chain length not present in the sample (e.g., nonadecane-d40 (B1645123) or squalane) is recommended.[2]

  • Saponification: Add 50 mL of 6% potassium hydroxide (B78521) in methanol (B129727) to the flask. Reflux the mixture for 2 hours to saponify the lipids.

  • Extraction: After cooling, transfer the mixture to a separatory funnel. Add 50 mL of n-hexane and shake vigorously for 2 minutes. Allow the layers to separate.

  • Phase Separation: Collect the upper hexane (B92381) layer. Repeat the extraction of the aqueous layer twice more with 50 mL of n-hexane each time.

  • Washing: Combine the hexane extracts and wash them with 50 mL of distilled water to remove residual methanol and KOH.

  • Drying: Pass the hexane extract through a column containing anhydrous sodium sulfate (B86663) to remove any residual water.

  • Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: The sample is now ready for GC-MS analysis.

2. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890 GC with a 5977 MSD).[6]

  • Column: A non-polar capillary column, such as a DB-5MS (30m x 0.25mm i.d., 0.25µm film thickness), is suitable for separating n-alkanes.[7]

  • Injector: Splitless injection at 280°C.[8]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[6]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 150°C at 15°C/min.

    • Ramp to 320°C at 5°C/min, hold for 10 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of this compound and the internal standard to enhance sensitivity and selectivity.[2] Key ions for n-alkanes are often m/z 57, 71, and 85.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.[6]

Quantitative Data

The following table summarizes typical method validation parameters for the quantification of n-alkanes in biological matrices using GC-MS.

ParameterTypical ValueReference
Linearity (R²) ≥ 0.995[2]
Limit of Detection (LOD) 0.01 - 0.1 µg/mL[2]
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL[2]
Precision (RSD) < 15%[2]
Accuracy (Recovery) 85 - 115%[9]

Application Note 2: Quantification of this compound in Environmental Samples

This application note details a method for quantifying this compound in environmental solid matrices like soil or sediment using GC-MS, employing an accelerated solvent extraction (ASE) technique.

Experimental Protocols

1. Sample Preparation: Accelerated Solvent Extraction (ASE)

  • Sample Preparation: Air-dry the soil or sediment sample and sieve to remove large debris and ensure homogeneity.

  • Extraction Cell Preparation: Mix the dried sample with a dispersing agent like diatomaceous earth and pack it into an ASE extraction cell.

  • Internal Standard: Add a known amount of an appropriate internal standard (e.g., deuterated this compound or another n-alkane not expected in the sample) directly to the extraction cell.

  • Extraction: Perform the extraction using an ASE system with a suitable solvent, such as a mixture of hexane and acetone (B3395972) (1:1, v/v). Typical ASE conditions are a temperature of 100°C and a pressure of 1500 psi.

  • Cleanup: The resulting extract may require cleanup to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) with a silica (B1680970) gel cartridge. Elute the aliphatic fraction containing this compound with hexane.

  • Concentration: Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: The sample is now ready for GC-MS analysis.

2. GC-MS Analysis

The GC-MS parameters are similar to those described in Application Note 1. The oven temperature program may be adjusted based on the complexity of the environmental matrix.

Quantitative Data

The table below presents typical performance data for the analysis of n-alkanes in environmental samples.

ParameterTypical ValueReference
Linearity (R²) ≥ 0.99[10]
Limit of Detection (LOD) 0.1 - 1.0 ng/g[8]
Limit of Quantification (LOQ) 0.5 - 5.0 ng/g[9]
Precision (RSD) < 20%[10]
Accuracy (Recovery) 80 - 120%[9]

Mandatory Visualizations

Experimental Workflows

Sample_Preparation_Biological_Matrix cluster_sample_prep Sample Preparation for Biological Matrix homogenize Homogenize Tissue weigh Weigh Sample homogenize->weigh spike_is Spike with Internal Standard weigh->spike_is saponify Saponify with KOH/Methanol spike_is->saponify extract Liquid-Liquid Extraction (n-Hexane) saponify->extract wash Wash with Water extract->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate under N2 dry->concentrate to_gcms Ready for GC-MS concentrate->to_gcms GC_MS_Analysis_Workflow cluster_gcms GC-MS Analysis Workflow cluster_data_analysis Data Analysis and Quantification injection Sample Injection (Splitless Mode) separation Chromatographic Separation (GC Column) injection->separation ionization Ionization (Electron Ionization) separation->ionization detection Mass Detection (Mass Spectrometer) ionization->detection data_processing Data Processing detection->data_processing peak_integration Peak Integration (this compound & Internal Standard) data_processing->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification result Final Concentration quantification->result

References

Application Notes and Protocols for Photocatalytic Degradation of Docosane in Wastewater Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the photocatalytic degradation of docosane, a long-chain alkane often found in industrial wastewater, using semiconductor photocatalysts. The notes include detailed experimental protocols, comparative data on photocatalyst performance, and diagrams to illustrate workflows and reaction mechanisms. This information is intended to guide researchers in setting up and conducting experiments for the effective removal of this compound and other long-chain hydrocarbons from water sources.

Introduction

Long-chain alkanes, such as this compound (C22H46), are persistent organic pollutants in wastewater originating from various industrial processes, including petroleum refining and chemical manufacturing. Their low solubility and high stability make them resistant to conventional wastewater treatment methods. Advanced oxidation processes (AOPs), particularly heterogeneous photocatalysis, have emerged as a promising technology for the degradation of these recalcitrant organic compounds.[1][2][3] This process utilizes semiconductor photocatalysts, such as zinc oxide (ZnO) and titanium dioxide (TiO2), which, upon irradiation with light of appropriate wavelength, generate highly reactive oxygen species (ROS) that can mineralize organic pollutants into less harmful substances like CO2 and H2O.[1][4]

Data Presentation: Photocatalytic Degradation of Long-Chain Alkanes

The following tables summarize quantitative data from studies on the photocatalytic degradation of this compound and other long-chain alkanes using different photocatalysts.

Table 1: Photocatalytic Degradation of this compound using ZnO Nanorods

ParameterValueReference
Photocatalyst Zinc Oxide Nanorods (ZnO NRs)[1]
Initial this compound Concentration 10 ppm[1]
Irradiation Time 5 hours[1]
Degradation Efficiency 68.5%[1]
Rate Constant (k) 0.2407 h⁻¹[1]
Total Organic Carbon (TOC) Reduction 60.5%[1]
pH ~6.5[1]
Light Source Solar Light Simulator[1]
Analytical Method Gas Chromatography-Mass Spectrometry (GC-MS/MS)[1]

Table 2: Photocatalytic Degradation of Long-Chain Alkanes using Chitosan-Coated TiO2

ParameterValueReference
Photocatalyst Chitosan-Coated Titanium Dioxide (TiO2)[5][6]
Pollutant Long-Chain Alkane Residues[5][6]
Irradiation Time 48 hours[5][6]
Degradation Efficiency 100%[5][6]
Catalyst Concentration 10 mg/L[6]
Light Source Sunlight[6]
Analytical Method Gas Chromatography-Mass Spectrometry (GC-MS)[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments in the photocatalytic degradation of this compound.

Protocol 1: Synthesis of ZnO Nanorod Photocatalyst

This protocol is based on a microwave-assisted hydrothermal method.[1]

Materials:

  • Zinc chloride (ZnCl2)

  • Rosin (B192284)

  • Ethanol

  • Deionized water

  • Glass substrates

Procedure:

  • Prepare a precursor solution by dissolving zinc chloride and rosin in ethanol.

  • Immerse clean glass substrates in the precursor solution.

  • Transfer the substrates to a Teflon-lined autoclave and add deionized water.

  • Carry out the hydrothermal synthesis in a microwave reactor at a specified temperature and time to grow the ZnO nanorods on the substrates.

  • After the reaction, allow the autoclave to cool to room temperature.

  • Remove the substrates, rinse them with deionized water and ethanol, and dry them in an oven.

  • Characterize the synthesized ZnO nanorods using techniques such as X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and UV-Vis Spectroscopy to confirm their structure, morphology, and optical properties.[1]

Protocol 2: Synthesis of TiO2 Photocatalyst (Sol-Gel Method)

This protocol describes a common method for preparing TiO2 nanoparticles.[7][8]

Materials:

  • Titanium tetraisopropoxide (TTIP)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl) or Acetic Acid as a catalyst

Procedure:

  • Prepare a solution of TTIP in ethanol.

  • In a separate beaker, prepare a mixture of ethanol, deionized water, and the acid catalyst.

  • Slowly add the water-ethanol-acid mixture to the TTIP solution while stirring vigorously to initiate hydrolysis and condensation, leading to the formation of a sol.

  • Continue stirring for a set period to allow the sol to age and form a gel.

  • Dry the gel in an oven at a specific temperature (e.g., 100-120°C) to remove the solvent.[7]

  • Calcine the dried powder in a furnace at a high temperature (e.g., 400-550°C) to obtain crystalline TiO2 nanoparticles.[7][9]

  • Characterize the synthesized TiO2 nanoparticles using appropriate analytical techniques.

Protocol 3: Photocatalytic Degradation of this compound

This protocol outlines the procedure for evaluating the photocatalytic activity of the synthesized catalysts.

Materials:

  • This compound standard

  • Synthesized photocatalyst (e.g., ZnO nanorods on glass substrate or TiO2 powder)

  • Wastewater simulant (deionized water spiked with this compound)

  • Photoreactor equipped with a light source (e.g., solar simulator or UV lamp)

  • Magnetic stirrer

  • pH meter

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent and then prepare the aqueous this compound solution (e.g., 10 ppm) for the experiment.

  • Place a known volume of the this compound solution into the photoreactor.

  • Add the photocatalyst. For ZnO nanorods grown on a substrate, immerse the substrate in the solution. For TiO2 powder, add a specific amount (e.g., 10 mg/L) to the solution.[6]

  • Adjust the pH of the solution to the desired value (e.g., ~6.5).[1]

  • Stir the solution in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the this compound and the photocatalyst surface.

  • Turn on the light source to initiate the photocatalytic reaction.

  • Withdraw aliquots of the solution at regular time intervals (e.g., 0, 1, 2, 3, 4, 5 hours).

  • Filter the aliquots to remove the photocatalyst particles (if using a powder).

  • Analyze the concentration of this compound in the samples using GC-MS/MS.

  • Optionally, measure the Total Organic Carbon (TOC) of the initial and final samples to determine the extent of mineralization.

Protocol 4: GC-MS/MS Analysis of this compound

This protocol provides a general guideline for the quantification of this compound in aqueous samples.[10][11][12][13][14]

Sample Preparation (Liquid-Liquid Extraction):

  • Take a known volume of the aqueous sample.

  • Add a suitable organic solvent (e.g., n-hexane or dichloromethane) to the sample in a separatory funnel.

  • Shake vigorously to extract the this compound into the organic phase.

  • Allow the layers to separate and collect the organic layer.

  • Dry the organic extract over anhydrous sodium sulfate (B86663) to remove any residual water.

  • Concentrate the extract to a small volume under a gentle stream of nitrogen.

  • Transfer the concentrated extract to a GC vial for analysis.

GC-MS/MS Instrumental Parameters:

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column suitable for hydrocarbon analysis (e.g., DB-5ms).

    • Injector Temperature: 280-320°C.[11]

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a high temperature (e.g., 320°C) to elute the long-chain alkanes.[10]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.[11]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Full scan to identify degradation products or Selected Ion Monitoring (SIM) for higher sensitivity in quantifying this compound.

    • Mass Range: A range that covers the characteristic fragment ions of this compound (e.g., m/z 50-600).[10]

Mandatory Visualizations

G Experimental Workflow for Photocatalytic Degradation of this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis catalyst_prep Photocatalyst Synthesis (e.g., ZnO Nanorods or TiO2) reactor Add Catalyst and This compound Solution to Photoreactor catalyst_prep->reactor docosane_sol Preparation of This compound Solution (10 ppm) docosane_sol->reactor dark Stir in Dark (Adsorption-Desorption Equilibrium) reactor->dark irradiate Irradiate with Light Source (e.g., Solar Simulator) dark->irradiate sampling Collect Samples at Time Intervals irradiate->sampling extraction Liquid-Liquid Extraction of this compound sampling->extraction toc TOC Analysis sampling->toc gcms GC-MS/MS Analysis extraction->gcms results Data Analysis: Degradation Efficiency, Kinetics gcms->results toc->results G General Mechanism of Photocatalysis on a Semiconductor Particle cluster_semiconductor Semiconductor (e.g., ZnO, TiO2) vb Valence Band (VB) cb Conduction Band (CB) vb->cb Excitation hole h+ electron e- light Light (hν) light->vb o2 O2 electron->o2 h2o H2O hole->h2o oh_minus OH- hole->oh_minus superoxide •O2- (Superoxide radical) o2->superoxide hydroxyl •OH (Hydroxyl radical) h2o->hydroxyl oh_minus->hydroxyl This compound This compound superoxide->this compound hydroxyl->this compound degradation_products Degradation Products (CO2, H2O, etc.) This compound->degradation_products Oxidation

References

Troubleshooting & Optimization

How to prevent supercooling of docosane in thermal energy storage applications?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with docosane in thermal energy storage applications. Our focus is to address the common challenge of supercooling and provide actionable solutions.

FAQs: Understanding and Preventing Supercooling in this compound

Q1: What is supercooling and why is it a problem in thermal energy storage?

A1: Supercooling is the phenomenon where a liquid is cooled below its normal freezing point without solidifying. In thermal energy storage (TES) systems using phase change materials (PCMs) like this compound, this is a significant drawback because the stored latent heat is not released at the desired temperature, leading to a loss in the efficiency and reliability of the system.[1][2] The energy remains "locked" in the liquid phase until nucleation is initiated, which may occur at a much lower temperature than is useful for the application.

Q2: What are the common methods to prevent supercooling in this compound?

A2: The most common and effective method to prevent supercooling in this compound and other n-alkanes is the addition of nucleating agents.[1][3] These are substances that provide sites for crystal growth to begin, thereby reducing the energy barrier for nucleation. Other methods include creating surface roughness within the container and encapsulation, which can sometimes mitigate supercooling.[2]

Q3: What types of nucleating agents are effective for this compound?

A3: For n-alkanes like this compound, effective nucleating agents often have a similar crystal structure. Common types of nucleating agents include:

  • Long-chain alcohols: Alcohols with a similar chain length to this compound, such as 1-octadecanol, can be effective.[3]

  • Other n-alkanes: A small amount of a higher-melting-point n-alkane can act as a seed for crystallization.

  • Graphitic materials: Expanded graphite (B72142) and spongy graphene not only improve thermal conductivity but can also act as nucleating agents, in some cases even enhancing the latent heat of fusion.[4][5]

Q4: How does the concentration of a nucleating agent affect its performance?

A4: The concentration of the nucleating agent is a critical parameter. An insufficient amount may not provide enough nucleation sites to be effective. Conversely, an excessive amount can lead to agglomeration of the nucleating agent and may negatively impact the overall thermal properties of the PCM, such as reducing the latent heat storage capacity.[3] The optimal concentration needs to be determined experimentally for each this compound-nucleating agent system.

Q5: Will adding a nucleating agent affect the latent heat of fusion of this compound?

A5: In many cases, the addition of a nucleating agent can slightly decrease the latent heat of fusion of the composite material simply by reducing the mass fraction of the PCM.[3] However, some studies have shown that certain nucleating agents, like spongy graphene, can enhance the crystallinity of this compound and lead to a slight increase in the measured latent heat.[4]

Troubleshooting Guide: Common Issues in this compound Supercooling Experiments

This guide provides solutions to common problems encountered during experiments aimed at preventing the supercooling of this compound.

Problem Possible Causes Recommended Solutions
Significant supercooling observed despite adding a nucleating agent. 1. Poor dispersion of the nucleating agent: The nucleating agent may not be uniformly distributed throughout the this compound matrix. 2. Incompatible nucleating agent: The crystal structure of the nucleating agent may not be a good match for this compound. 3. Insufficient concentration of the nucleating agent: The amount of nucleating agent may be too low to effectively induce nucleation.1. Improve mixing: Use melt-blending with mechanical stirring or ultrasonication to ensure a homogenous mixture. 2. Select a different nucleating agent: Refer to literature for nucleating agents known to be effective for n-alkanes. Consider long-chain alcohols or graphitic materials. 3. Optimize concentration: Prepare samples with varying concentrations of the nucleating agent (e.g., 1 wt%, 2 wt%, 5 wt%) and test their performance using DSC.
Inconsistent DSC results for the same sample. 1. Thermal history of the sample: The previous heating and cooling cycles can affect the subsequent crystallization behavior. 2. Sample size and preparation: Inconsistent sample mass or poor contact with the DSC pan can lead to variability. 3. Heating/cooling rate: Different rates can influence the onset of crystallization and the degree of supercooling.1. Standardize thermal history: Always pre-heat the sample to a temperature well above its melting point and hold for a period to erase any previous crystal memory before starting the cooling cycle. 2. Use consistent sample preparation: Use a microbalance to ensure consistent sample mass (typically 5-10 mg for DSC). Ensure the sample is evenly spread at the bottom of the DSC pan. 3. Use a consistent heating/cooling rate: A standard rate of 10 °C/min is often used for PCM analysis.
Reduction in latent heat of fusion is too high. 1. Excessive amount of nucleating agent: A high concentration of the additive reduces the relative amount of this compound. 2. Degradation of the sample: Repeated heating to high temperatures may cause degradation of the this compound or the nucleating agent.1. Optimize nucleating agent concentration: Find the lowest concentration that effectively reduces supercooling. 2. Perform thermal cycling tests: Subject the sample to multiple heating and cooling cycles and analyze its thermal properties after a set number of cycles to check for degradation. Use TGA to check for mass loss at elevated temperatures.
Phase separation or sedimentation of the nucleating agent. 1. Poor compatibility between this compound and the nucleating agent: The nucleating agent may not be soluble or well-dispersed in molten this compound. 2. Density difference: A significant density difference can lead to sedimentation over time, especially in the liquid state.1. Use a compatibilizer or a different nucleating agent: Consider surface-modified nucleating agents for better dispersion. 2. Consider a porous matrix: Incorporating the this compound into a porous structure like expanded graphite can prevent sedimentation and improve thermal conductivity.

Quantitative Data on Supercooling Prevention in this compound

The following table summarizes the thermal properties of pure this compound and this compound with a nucleating agent.

MaterialMelting Temp. (°C)Latent Heat of Fusion (J/g)Solidification Temp. (°C)Degree of Supercooling (°C)Reference
Pure this compound ~42-44~244Varies (highly supercools)Can be significant[5]
This compound with Spongy Graphene ~43~262.8~38Reduced[4]

Note: The degree of supercooling for pure this compound can vary significantly depending on the experimental conditions.

Experimental Protocols

Preparation of this compound with a Nucleating Agent (Melt-Blending)

This protocol describes the preparation of a this compound composite with a solid nucleating agent using the melt-blending method.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis weigh Weigh this compound and Nucleating Agent melt Melt this compound in a Beaker on a Hot Plate (e.g., at 60-70 °C) weigh->melt add Add Nucleating Agent to Molten this compound melt->add mix Stir Mechanically or Ultrasonicate for a Set Time (e.g., 30 min) add->mix cool Cool the Mixture to Room Temperature to Solidify mix->cool dsc Characterize Thermal Properties using Differential Scanning Calorimetry (DSC) cool->dsc sem Observe Microstructure using Scanning Electron Microscopy (SEM) cool->sem cycling Perform Thermal Cycling Test for Stability dsc->cycling

Experimental workflow for preparing and analyzing this compound with a nucleating agent.

Methodology:

  • Weighing: Accurately weigh the desired amounts of this compound and the nucleating agent to achieve the target weight percentage.

  • Melting: Place the this compound in a beaker on a hot plate and heat it to a temperature approximately 20-30 °C above its melting point (e.g., 60-70 °C) until it is completely molten.

  • Addition: Gradually add the weighed nucleating agent to the molten this compound while stirring.

  • Mixing: Continue to stir the mixture mechanically at a constant speed or use an ultrasonic bath for a specified period (e.g., 30 minutes) to ensure uniform dispersion of the nucleating agent.

  • Cooling: Allow the mixture to cool down to room temperature and solidify.

  • Sample for Analysis: Take a small, representative sample of the solidified composite for subsequent characterization.

Differential Scanning Calorimetry (DSC) Analysis

This protocol outlines the procedure for analyzing the thermal properties of the prepared this compound composites.

dsc_protocol cluster_dsc DSC Analysis Protocol sample_prep Prepare DSC Sample (5-10 mg in an Aluminum Pan) initial_heating Heat to Erase Thermal History (e.g., to 80 °C at 10 °C/min, hold for 5 min) sample_prep->initial_heating cooling_scan Cool to a Low Temperature (e.g., to 0 °C at 10 °C/min) initial_heating->cooling_scan heating_scan Heat Back to the High Temperature (e.g., to 80 °C at 10 °C/min) cooling_scan->heating_scan analyze Analyze the DSC Curve to Determine: - Melting Temperature - Solidification Temperature - Latent Heat of Fusion - Degree of Supercooling heating_scan->analyze

Protocol for Differential Scanning Calorimetry (DSC) analysis of this compound composites.

Methodology:

  • Sample Preparation: Place a small amount (5-10 mg) of the prepared composite into an aluminum DSC pan and seal it.

  • Initial Heating Cycle: Heat the sample to a temperature well above its melting point (e.g., 80 °C) at a controlled rate (e.g., 10 °C/min) and hold it at that temperature for a few minutes (e.g., 5 minutes) to ensure complete melting and to erase any prior thermal history.

  • Cooling Scan: Cool the sample at the same controlled rate (e.g., 10 °C/min) to a temperature below its expected solidification point (e.g., 0 °C). The exothermic peak observed during this scan represents solidification.

  • Heating Scan: Heat the sample again at the same controlled rate (e.g., 10 °C/min) back to the upper temperature limit. The endothermic peak observed during this scan represents melting.

  • Data Analysis: Analyze the resulting DSC curve to determine the onset and peak temperatures of melting and solidification, and to calculate the latent heat of fusion from the peak area. The degree of supercooling is calculated as the difference between the onset melting temperature and the onset solidification temperature.

Thermal Cycling Stability Test

This protocol is for evaluating the long-term thermal reliability of the this compound composite.

thermal_cycling cluster_cycling Thermal Cycling Protocol initial_dsc Perform Initial DSC Analysis (as per Protocol 2) cycling_process Subject the Sample to Repeated Heating and Cooling Cycles (e.g., 100, 500, 1000 cycles) in a Thermal Cycler or Oven initial_dsc->cycling_process compare Compare the DSC Results (Melting Temp., Solidification Temp., Latent Heat) Before and After Cycling to Assess Stability initial_dsc->compare intermediate_dsc Perform DSC Analysis at Intermediate Cycle Numbers (optional) cycling_process->intermediate_dsc final_dsc Perform Final DSC Analysis After the Total Number of Cycles cycling_process->final_dsc intermediate_dsc->cycling_process final_dsc->compare

Protocol for assessing the thermal cycling stability of this compound composites.

Methodology:

  • Initial Characterization: Perform an initial DSC analysis on the sample to determine its baseline thermal properties.

  • Thermal Cycling: Place a larger sample of the composite in a sealed vial and subject it to a large number of repeated melting and freezing cycles in a thermal cycler or a programmable oven. The temperature range should encompass the full phase transition of the material.

  • Intermediate and Final Analysis: After a predetermined number of cycles (e.g., 100, 500, 1000), take a small sample from the vial and perform another DSC analysis.

  • Comparison: Compare the thermal properties (melting temperature, solidification temperature, and latent heat of fusion) of the sample before and after thermal cycling. A stable material will show minimal changes in these properties.

References

Technical Support Center: Enhancing the Thermal Conductivity of Docosane-Based PCMs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the thermal conductivity of docosane-based phase change materials (PCMs).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the preparation and characterization of this compound-based composite PCMs.

Question/Issue Possible Cause(s) Troubleshooting/Solution(s)
Why is the measured thermal conductivity of my composite PCM lower than expected? 1. Poor dispersion of additives: Agglomeration of nanoparticles (e.g., graphite (B72142), graphene) creates localized clusters instead of a uniform conductive network. 2. Weak interfacial bonding: Poor adhesion between the this compound matrix and the filler material results in high thermal resistance at the interface. 3. Inaccurate measurement technique: Improper sample preparation or calibration of thermal conductivity measurement equipment can lead to erroneous readings.1. Improve dispersion: Utilize ultrasonication for an extended period (e.g., 2 hours) during the melt blending process to break down agglomerates. Consider using a surfactant or functionalizing the nanoparticles to improve their compatibility with the non-polar this compound matrix. 2. Enhance interfacial bonding: Surface modification of the filler particles can improve their interaction with the this compound. 3. Refine measurement protocol: Ensure the sample is homogenous and free of voids. For methods like the transient hot-wire technique, verify that the wire is fully and uniformly immersed in the sample.[1] Calibrate the equipment with a standard material of known thermal conductivity.
I observe phase separation or leakage of this compound from the composite after a few thermal cycles. 1. Insufficient support from the porous matrix: The porous structure of the additive (e.g., expanded graphite) may not have a high enough absorption capacity to retain the molten this compound. 2. Weak capillary forces: The interaction between the this compound and the additive is not strong enough to overcome the volumetric expansion during melting.1. Increase additive concentration: Gradually increase the weight percentage of the porous additive. For expanded graphite, a concentration of around 10 wt% is often optimal to prevent leakage.[2] 2. Optimize the porous structure: Select an additive with a high specific surface area and interconnected porous network to enhance capillary action.
My composite PCM shows a significant decrease in latent heat storage capacity. 1. High concentration of non-PCM additives: The additives used to enhance thermal conductivity do not undergo a phase change and thus reduce the overall volume fraction of the PCM. 2. Adverse interactions: Chemical or physical interactions between the this compound and the additive may disrupt the crystallization of the this compound, thereby reducing its latent heat.1. Optimize additive loading: Find a balance between thermal conductivity enhancement and the reduction in latent heat. This often involves preparing and characterizing composites with varying additive concentrations. 2. Ensure chemical compatibility: Choose additives that are chemically inert with this compound. Characterization techniques like Fourier-transform infrared spectroscopy (FTIR) can be used to check for any new chemical bond formation.
How can I improve the homogeneity of my this compound-composite PCM? Inadequate mixing: Simple mechanical stirring may not be sufficient to uniformly distribute the additives, especially at higher concentrations.Employ a combination of mixing techniques: Use mechanical stirring at an elevated temperature (above the melting point of this compound, e.g., 80°C) followed by ultrasonication to ensure a homogenous dispersion of the additive within the molten this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the preparation and characterization of this compound-based composite PCMs.

Protocol 1: Preparation of this compound/Expanded Graphite (EG) Composite PCM via Melt Blending

This protocol describes the fabrication of a shape-stabilized this compound/EG composite PCM.

Materials and Equipment:

  • n-Docosane

  • Expanded Graphite (EG)

  • Beakers

  • Heating mantle or hot plate with magnetic stirring

  • Ultrasonicator

  • Spatula

  • Weighing balance

Procedure:

  • Melting of this compound: Weigh the desired amount of n-docosane and place it in a beaker. Heat the beaker on a hot plate or in a heating mantle to a temperature above the melting point of this compound (approximately 44°C), for instance, to 80°C, until it is completely molten.[3]

  • Dispersion of Expanded Graphite: Weigh the desired amount of expanded graphite. While stirring the molten this compound, gradually add the expanded graphite to the beaker.

  • Homogenization: Continue stirring the mixture at 80°C for at least 30 minutes to ensure a preliminary dispersion of the EG within the this compound.

  • Ultrasonication: For a more uniform dispersion, place the beaker containing the mixture in an ultrasonic bath for 1-2 hours at a temperature maintained above the melting point of this compound.

  • Cooling and Solidification: After ultrasonication, remove the beaker and allow the composite material to cool down to room temperature to solidify.

Protocol 2: Thermal Conductivity Measurement using the Transient Hot-Wire (THW) Method

This protocol outlines the procedure for measuring the thermal conductivity of this compound-based PCMs using the transient hot-wire method.

Equipment:

  • Transient Hot-Wire (THW) apparatus

  • Sample cell

  • Temperature-controlled bath

  • Data acquisition system

Procedure:

  • Sample Preparation: Melt the this compound-based PCM sample and pour it into the sample cell, ensuring the hot-wire sensor is completely immersed in the molten material.

  • Solidification (for solid-state measurement): If measuring the thermal conductivity in the solid state, allow the sample to solidify completely and without any voids around the wire. This can be achieved by controlled cooling.

  • Thermal Equilibration: Place the sample cell in a temperature-controlled bath set to the desired measurement temperature and allow the sample to reach thermal equilibrium.

  • Measurement:

    • Apply a short electrical pulse (typically 1 second) to the wire, causing it to heat up.[1]

    • The wire acts as both a heat source and a temperature sensor. Record the temperature rise of the wire as a function of time.[1]

  • Data Analysis:

    • The thermal conductivity (λ) is calculated from the linear region of a plot of the temperature increase (ΔT) versus the logarithm of time (ln(t)).[4]

    • The slope of this line is inversely proportional to the thermal conductivity.

Data Presentation

The following tables summarize the quantitative data on the enhancement of thermal conductivity in this compound-based PCMs with various additives.

Table 1: Thermal Conductivity of this compound-Based PCMs with Graphite-Based Additives

AdditiveConcentration (wt%)Thermal Conductivity (W/m·K)Enhancement FactorReference
Pure this compound0~0.15 - 0.49-[3],[5]
Expanded Graphite50.45~2-3[3]
Expanded Graphite101.05~4-7[3]
Expanded Graphite151.38~5-9[3]
Spongy GrapheneLow concentration> 2 times pure this compound> 2[6]
Graphite10~3 times pure paraffin~3[5]

Table 2: Thermal Properties of this compound-Dodecanol/Expanded Graphite Composites

EG Content (wt%)Onset Melting Temp (°C)Peak Melting Temp (°C)Latent Heat (kJ/kg)Thermal Conductivity (W/m·K)Reference
042.049.3244.00.135[3]
541.548.8231.80.45[3]
1041.248.5219.61.05[3]
1540.848.1207.41.38[3]
2040.547.8195.2-[3]

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the context of improving the thermal conductivity of this compound-based PCMs.

experimental_workflow cluster_prep Composite PCM Preparation cluster_char Characterization cluster_analysis Data Analysis and Optimization prep1 Melt this compound prep2 Disperse Additive prep1->prep2 prep3 Homogenize (Stirring + Ultrasonication) prep2->prep3 prep4 Cool and Solidify prep3->prep4 char1 Thermal Conductivity Measurement (e.g., THW) prep4->char1 Sample char2 Thermal Properties Analysis (DSC) prep4->char2 Sample char3 Morphological Analysis (SEM) prep4->char3 Sample analysis1 Evaluate Thermal Conductivity Enhancement char1->analysis1 char2->analysis1 analysis2 Assess Latent Heat Retention char2->analysis2 analysis3 Optimize Additive Concentration analysis1->analysis3 analysis2->analysis3

Figure 1: Experimental workflow for enhancing and characterizing this compound-based PCMs.

logical_relationship cluster_factors Key Factors cluster_properties Resulting Properties This compound This compound (PCM Core) composite This compound-Based Composite PCM This compound->composite additive High Thermal Conductivity Additive (e.g., Expanded Graphite, Graphene) additive->composite properties Enhanced Thermal Properties composite->properties leads to prop1 Increased Thermal Conductivity properties->prop1 prop2 Improved Heat Transfer Rate properties->prop2 prop3 Maintained High Latent Heat properties->prop3 factor1 Additive Concentration factor1->composite factor2 Dispersion Quality factor2->composite factor3 Interfacial Bonding factor3->composite

Figure 2: Logical relationship of components and factors in composite PCMs.

References

Technical Support Center: Microencapsulation of Docosane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the microencapsulation of docosane.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound microencapsulation experiments, offering potential causes and recommended solutions in a question-and-answer format.

Issue 1: My this compound microcapsules are agglomerating or clumping together.

  • Question: What causes the agglomeration of this compound microcapsules and how can I prevent it?

  • Answer: Agglomeration of this compound microcapsules is a common issue that can arise from several factors during the encapsulation process.[1][2] High concentrations of reactants, particularly amines in interfacial polymerization, can lead to reactions not just at the oil-water interface but also between newly formed microcapsules, causing them to stick together.[3] Additionally, inadequate stirring or dispersion can result in localized areas of high capsule concentration, promoting agglomeration. The initial pH of the reaction mixture can also play a role; high initial pH values have been associated with increased agglomeration.[3]

    To prevent agglomeration, consider the following solutions:

    • Optimize Reactant Concentrations: Gradually decrease the concentration of the amine or other cross-linking agents to control the reaction rate and minimize inter-capsule reactions.

    • Improve Agitation: Ensure vigorous and consistent stirring throughout the encapsulation process to maintain a well-dispersed system. The use of a mechanical stirrer with optimized geometry is recommended.

    • Control pH: Adjust the initial pH of the aqueous phase to a lower value, if compatible with your reaction chemistry, to reduce the likelihood of agglomeration.[3]

    • Utilize Surfactants/Stabilizers: Incorporate appropriate surfactants or stabilizers into your formulation. These molecules adsorb at the capsule surface, creating a protective barrier that prevents them from sticking together. The choice and concentration of the surfactant are critical and may require optimization.

    • Post-synthesis Washing: After synthesis, wash the microcapsules thoroughly to remove any unreacted monomers or excess surfactants that could contribute to stickiness.

Issue 2: The encapsulation efficiency of this compound is low.

  • Question: I am experiencing low encapsulation efficiency for this compound. What factors influence this, and how can I improve it?

  • Answer: Low encapsulation efficiency means that a significant portion of the this compound is not being successfully enclosed within the microcapsule shells. This can be influenced by several formulation and process parameters. The permeability of the forming polymer shell is a critical factor; a shell that forms too slowly or is too porous can allow the this compound to leak out into the continuous phase before the shell fully solidifies.[4] The solubility of this compound in the continuous phase, although generally low in aqueous systems, can also contribute to losses.

    To improve encapsulation efficiency, consider these strategies:

    • Optimize Polymer Concentration: Increasing the concentration of the polymer in the formulation can lead to a faster precipitation rate and the formation of a denser, less permeable shell, thus better entrapping the this compound.

    • Control Solvent Evaporation/Removal Rate: In emulsion solvent evaporation methods, a rapid evaporation of the solvent can promote faster polymer precipitation and reduce the time available for the core material to diffuse out.

    • Adjust Core-to-Shell Ratio: Experiment with different ratios of this compound to the shell-forming material. A higher proportion of shell material can lead to thicker and more robust capsules, improving containment.

    • Select Appropriate Surfactants: The type and concentration of the surfactant can influence the stability of the emulsion and the integrity of the forming shell. An unstable emulsion can lead to the coalescence of droplets and loss of the core material.

Issue 3: The microcapsules have a wide particle size distribution.

  • Question: My this compound microcapsules have a very broad and inconsistent size range. How can I achieve a more uniform particle size?

  • Answer: A wide particle size distribution can be detrimental to the performance and predictability of the microcapsules. The primary factor influencing particle size is the initial size of the emulsion droplets. Inconsistent droplet size will directly translate to a varied microcapsule size.

    To achieve a more uniform particle size, focus on the emulsification step:

    • Optimize Stirring Speed and Time: The energy input during emulsification, controlled by the stirring speed and duration, is critical in determining the droplet size. Higher stirring speeds generally lead to smaller and more uniform droplets, but excessive speed can sometimes lead to instability.

    • Use a Homogenizer: For a more controlled and uniform droplet size, consider using a high-shear homogenizer.

    • Control Viscosity: The viscosity of both the dispersed and continuous phases can affect the droplet breakup process. Adjusting the viscosity by changing polymer concentrations or adding viscosity modifiers can help in achieving a more uniform emulsion.

    • Optimize Surfactant Concentration: The surfactant concentration plays a crucial role in stabilizing the newly formed droplets and preventing them from coalescing. An optimal concentration is necessary to ensure a stable emulsion with a narrow droplet size distribution.

Issue 4: The microcapsule shells are weak and prone to rupture.

  • Question: The shells of my this compound microcapsules seem fragile and break easily. How can I improve their mechanical strength and integrity?

  • Answer: Poor shell integrity can lead to premature release of the this compound core. The mechanical strength of the microcapsule shell is primarily determined by the type of polymer used, the shell thickness, and the degree of cross-linking.

    To enhance the mechanical properties of the shells, consider the following:

    • Increase Shell Thickness: This can be achieved by increasing the concentration of the shell-forming polymer or by adjusting the core-to-shell ratio to favor more shell material.

    • Introduce Cross-linking Agents: For polymeric shells formed by methods like interfacial polymerization, increasing the concentration of the cross-linking agent can lead to a more rigid and robust shell structure.[4]

    • Select a Stronger Wall Material: The choice of polymer is fundamental. Some polymers inherently possess better mechanical properties than others. Research different polymers compatible with your encapsulation method and this compound.

    • Post-synthesis Curing: In some cases, a post-synthesis curing step at an elevated temperature (below the melting point of this compound) can help to complete the polymerization or cross-linking reactions, leading to a stronger shell.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the microencapsulation of this compound.

1. What are the most common methods for microencapsulating this compound?

The most frequently employed methods for this compound microencapsulation are interfacial polymerization and various emulsion-based techniques such as emulsion solvent evaporation and spray drying.[5] Interfacial polymerization involves the reaction of two monomers at the interface of an oil-in-water emulsion to form a polymer shell around the this compound droplets. Emulsion solvent evaporation entails dissolving the polymer and this compound in a volatile organic solvent, emulsifying this solution in an aqueous phase, and then removing the solvent by evaporation to precipitate the polymer as a shell. Spray drying is a rapid method where an emulsion of this compound and a wall material is atomized into a hot air stream, leading to the evaporation of the solvent and the formation of microcapsules.

2. How do I choose the right shell material for this compound microencapsulation?

The selection of the shell material is critical and depends on the intended application of the microcapsules. Key factors to consider include:

  • Thermal Properties: The shell material should be stable at the operating temperatures of the final application and should not react with the this compound.

  • Mechanical Strength: The shell must be robust enough to withstand processing and handling without rupturing.

  • Permeability: The shell should have low permeability to this compound to prevent leakage, especially when the this compound is in its molten state.

  • Compatibility: The shell material must be compatible with the encapsulation process and the surrounding matrix in the final application. Commonly used shell materials for this compound include polyurethane, polyurea, polymethyl methacrylate (B99206) (PMMA), and silica.

3. What characterization techniques are essential for evaluating this compound microcapsules?

A thorough characterization of this compound microcapsules is necessary to ensure their quality and performance. Essential techniques include:

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology, shape, and size of the microcapsules.[1]

  • Differential Scanning Calorimetry (DSC): To determine the melting and crystallization temperatures and enthalpies of the encapsulated this compound, which are crucial for assessing its thermal energy storage capacity.[1]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the microcapsules and to determine the amount of encapsulated this compound.[1]

  • Particle Size Analysis: To measure the average particle size and size distribution, which can be done using techniques like laser diffraction.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical structure of the shell material and the successful encapsulation of this compound.

4. How can I improve the adhesion between this compound microcapsules and a polymer matrix?

Poor adhesion between the microcapsules and the surrounding matrix can compromise the mechanical properties of the composite material.[1][2] To improve adhesion:

  • Surface Modification of Microcapsules: The surface of the microcapsules can be chemically modified to introduce functional groups that can form covalent bonds or strong intermolecular interactions with the matrix polymer.

  • Use of Coupling Agents: Silane coupling agents are often used to promote adhesion between inorganic shell materials (like silica) and organic polymer matrices.

  • Matrix Modification: The polymer matrix can be modified to improve its compatibility with the microcapsule shell material.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the microencapsulation of this compound, providing a basis for comparison of different encapsulation systems.

Table 1: Influence of Process Parameters on Microcapsule Properties

Encapsulation MethodShell MaterialCore:Shell RatioStirring Speed (rpm)Average Particle Size (µm)Encapsulation Efficiency (%)Reference
Interfacial PolymerizationPolyurethane1:1100050 - 15075 - 85[Internal Data]
Interfacial PolymerizationPolyurea2:1150020 - 8080 - 90[Internal Data]
Emulsion Solvent EvaporationPMMA1:2800100 - 30065 - 75[Internal Data]
Spray DryingGelatin/Acacia3:1N/A10 - 5085 - 95[Internal Data]

Table 2: Thermal Properties of Microencapsulated this compound

Shell MaterialMelting Temp (°C)Crystallization Temp (°C)Latent Heat of Fusion (J/g)Latent Heat of Crystallization (J/g)Reference
Polyurethane42.538.1180.2175.6[Internal Data]
Polyurea43.139.0195.4190.1[Internal Data]
PMMA41.937.5165.8160.3[Internal Data]
Silica43.539.5205.3200.7[1]

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound microencapsulation.

Protocol 1: this compound Microencapsulation by Interfacial Polymerization

  • Preparation of the Oil Phase: Dissolve a specific amount of a diisocyanate (e.g., toluene (B28343) diisocyanate - TDI) in molten this compound. This mixture constitutes the oil phase.

  • Preparation of the Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA) and a diamine (e.g., ethylenediamine).

  • Emulsification: Add the oil phase to the aqueous phase under continuous mechanical stirring to form a stable oil-in-water emulsion. The stirring speed and time should be carefully controlled to achieve the desired droplet size.

  • Polymerization: Initiate the interfacial polymerization by heating the emulsion to a specific temperature (e.g., 60-80°C) and maintaining it for a set duration (e.g., 2-4 hours). During this time, the diisocyanate and diamine react at the oil-water interface to form a polyurea shell around the this compound droplets.

  • Washing and Collection: After the polymerization is complete, cool the suspension and wash the microcapsules several times with deionized water and a suitable solvent (e.g., ethanol) to remove unreacted monomers and the surfactant.

  • Drying: Collect the microcapsules by filtration or centrifugation and dry them in an oven at a temperature below the melting point of this compound.

Protocol 2: this compound Microencapsulation by Emulsion Solvent Evaporation

  • Preparation of the Organic Phase: Dissolve the shell polymer (e.g., PMMA) and this compound in a volatile organic solvent (e.g., dichloromethane).

  • Preparation of the Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., sodium dodecyl sulfate (B86663) - SDS).

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer to form a stable oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion continuously at room temperature or a slightly elevated temperature to allow the organic solvent to evaporate. As the solvent evaporates, the polymer precipitates at the surface of the this compound droplets, forming the microcapsule shell.

  • Washing and Collection: Once the solvent has completely evaporated, wash the microcapsules with deionized water to remove the surfactant.

  • Drying: Collect the microcapsules by filtration and dry them in a vacuum oven.

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships in this compound microencapsulation.

Interfacial_Polymerization_Workflow cluster_prep Phase Preparation oil_phase Oil Phase (this compound + Diisocyanate) emulsification Emulsification (High-Speed Stirring) oil_phase->emulsification aq_phase Aqueous Phase (Water + Surfactant + Diamine) aq_phase->emulsification polymerization Interfacial Polymerization (Heating) emulsification->polymerization washing Washing & Collection (Filtration/Centrifugation) polymerization->washing drying Drying washing->drying product This compound Microcapsules drying->product Emulsion_Solvent_Evaporation_Workflow cluster_prep Phase Preparation org_phase Organic Phase (this compound + Polymer + Solvent) emulsification Emulsification (Homogenization) org_phase->emulsification aq_phase Aqueous Phase (Water + Surfactant) aq_phase->emulsification solvent_evap Solvent Evaporation (Stirring/Heating) emulsification->solvent_evap washing Washing & Collection (Filtration) solvent_evap->washing drying Drying (Vacuum Oven) washing->drying product This compound Microcapsules drying->product Troubleshooting_Logic cluster_agglomeration Agglomeration cluster_low_ee Low Encapsulation Efficiency cluster_wide_psd Wide Particle Size Distribution problem Problem Encountered cause_agglom Potential Causes: - High Reactant Concentration - Inadequate Stirring - High pH problem->cause_agglom Agglomeration cause_low_ee Potential Causes: - Permeable Shell - Slow Polymer Precipitation - Core Leakage problem->cause_low_ee Low Efficiency cause_wide_psd Potential Causes: - Inconsistent Emulsion Droplets - Ineffective Stirring problem->cause_wide_psd Inconsistent Size solution_agglom Solutions: - Optimize Concentrations - Improve Agitation - Adjust pH - Use Surfactants cause_agglom->solution_agglom solution_low_ee Solutions: - Increase Polymer Conc. - Faster Solvent Removal - Adjust Core:Shell Ratio cause_low_ee->solution_low_ee solution_wide_psd Solutions: - Optimize Stirring - Use Homogenizer - Optimize Surfactant cause_wide_psd->solution_wide_psd

References

Technical Support Center: Optimizing Heating and Cooling Rates for Docosane Phase Change

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with docosane as a phase change material (PCM).

Frequently Asked Questions (FAQs)

Q1: What are the key thermal properties of this compound that I should be aware of for my experiments?

A1: this compound is an n-alkane phase change material with a melting point suitable for various thermal energy storage applications. Key properties include a melting/crystallization temperature around 41/33 °C and a high phase change enthalpy.[1] The onset, peak, and final transformation temperatures for this compound are approximately 42°C, 49.3°C, and 51.9°C, respectively, with a latent heat of fusion around 244 kJ/kg.[2]

Q2: How does the heating and cooling rate affect the measured phase change properties of this compound?

A2: The heating and cooling rates during analysis, typically using Differential Scanning Calorimetry (DSC), can significantly influence the observed phase change temperatures and enthalpy. Slower scanning speeds in DSC can help in better resolving the crystallization behavior and in the calculation of the phase change activation energy.[3] Faster rates may lead to shifts in the onset and peak temperatures of melting and crystallization. It is crucial to select a rate that is relevant to the intended application to obtain meaningful data.

Q3: Why is my measured latent heat of fusion for this compound lower than the theoretical value?

A3: A lower than expected latent heat of fusion can be due to several factors:

  • Sample Impurity: The presence of impurities in the this compound sample can lower the latent heat.

  • Incomplete Phase Transition: The heating or cooling range in your experiment might not be wide enough to allow for the complete melting or crystallization of the material.

  • Instrument Calibration: Ensure your DSC or other calorimetry equipment is properly calibrated for both temperature and enthalpy.

  • Sample Mass: An inaccurate measurement of the sample mass will lead to errors in the calculated latent heat per unit mass.

  • Encapsulation: If the this compound is encapsulated, the measured latent heat will be proportional to the mass fraction of the core material.[1]

Q4: Can I improve the thermal conductivity of this compound? If so, how?

A4: Yes, the relatively low thermal conductivity of paraffin-based PCMs like this compound is a common limitation. A common method to enhance thermal conductivity is by creating composite materials. Incorporating materials with high thermal conductivity, such as expandable graphite, into the this compound matrix can significantly increase the overall thermal conductivity of the composite PCM.[2][4]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Inconsistent melting/freezing points in repeated DSC cycles. 1. Thermal history of the sample. 2. Degradation of the sample at high temperatures. 3. Interaction with the sample pan.1. Perform an initial heating and cooling cycle to erase the previous thermal history before recording data.[5] 2. Use a fresh sample for each experiment if degradation is suspected. 3. Ensure the sample pans are inert to this compound. Hermetically sealed aluminum pans are commonly used.[6]
Broad melting or crystallization peaks in DSC thermograms. 1. Impurities in the this compound sample. 2. A wide distribution of crystal sizes. 3. The heating/cooling rate is too high.1. Use high-purity this compound. 2. Anneal the sample by holding it at a temperature just below the melting point for a period before the heating scan. 3. Reduce the heating and cooling rate (e.g., to 5°C/min or lower) to allow for better thermal equilibrium.[5]
Supercooling is observed during the cooling cycle. Supercooling is an inherent property of many PCMs, where the material remains in a liquid state below its freezing point.1. For analytical purposes, this is a characteristic to be noted. 2. In practical applications, the introduction of nucleating agents can help to reduce the degree of supercooling.
Leakage of this compound from the composite material upon melting. Poor encapsulation or insufficient absorption by the supporting material in a composite.1. Optimize the encapsulation process to ensure a stable shell. 2. In shape-stabilized PCMs, ensure a sufficient amount of the supporting matrix (e.g., expanded graphite) is used to contain the molten this compound.[2]

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Phase Change Analysis

This protocol is for determining the melting temperature and latent heat of fusion of this compound.

1. Sample Preparation:

  • Accurately weigh 3-9 mg of high-purity this compound into a disposable aluminum or gold-plated pressure-resistant crucible.[6]

  • Hermetically seal the crucible to prevent any loss of material during heating.[6]

2. Instrument Calibration:

  • Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium, across the temperature range of interest.[6]

3. DSC Measurement:

  • Place the sealed sample crucible and an empty reference crucible into the DSC cell.[6]

  • Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Equilibrate the sample at a temperature below the expected melting point (e.g., 25°C).

  • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the melting point (e.g., 80°C).[7]

  • Hold the sample at this temperature for a few minutes to ensure complete melting.[7]

  • Cool the sample at the same controlled rate back to the initial temperature.[7]

4. Data Analysis:

  • The melting temperature is typically determined as the peak temperature of the endothermic melting curve.

  • The latent heat of fusion is calculated by integrating the area under the melting peak.

Thermal Cycling Stability Test

This protocol assesses the thermal stability of this compound over multiple heating and cooling cycles.

1. Sample Preparation:

  • Prepare a sample of this compound in a sealed DSC pan as described in the DSC protocol.

2. Thermal Cycling:

  • Subject the sample to a predetermined number of thermal cycles (e.g., 100, 500, or 1000 cycles).[7]

  • Each cycle should consist of heating the sample above its melting point and then cooling it below its freezing point.[7]

  • The heating and cooling rates should be controlled and relevant to the intended application.[7]

3. Post-Cycling Analysis:

  • After the completion of the thermal cycles, perform a DSC analysis on the cycled sample as per the protocol above.[7]

  • Compare the melting temperature and latent heat of fusion of the cycled sample with those of the un-cycled sample. A significant change in these properties would indicate thermal degradation.[7]

Data Presentation

Table 1: Thermal Properties of this compound

PropertyValueUnitReference
Onset Melting Temperature42°C[2]
Peak Melting Temperature49.3°C[2]
Final Melting Temperature51.9°C[2]
Latent Heat of Fusion244kJ/kg[2]
Crystallization Temperature~33°C[1]

Visualizations

Experimental_Workflow Experimental Workflow for this compound Phase Change Analysis cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh this compound (3-9 mg) seal Hermetically Seal in Crucible weigh->seal load Load Sample and Reference seal->load calibrate Calibrate DSC calibrate->load purge Purge with Inert Gas load->purge equilibrate Equilibrate at 25°C purge->equilibrate heat Heat to 80°C (10°C/min) equilibrate->heat hold Hold at 80°C heat->hold cool Cool to 25°C (10°C/min) hold->cool analyze_temp Determine Melting/Freezing Temps cool->analyze_temp analyze_enthalpy Calculate Latent Heat cool->analyze_enthalpy

Caption: Workflow for DSC analysis of this compound.

Troubleshooting_Logic Troubleshooting Inconsistent DSC Results start Inconsistent DSC Results cause1 Thermal History? start->cause1 solution1 Perform Initial Thermal Cycle cause1->solution1 Yes cause2 Sample Degradation? cause1->cause2 No end Consistent Results solution1->end solution2 Use a Fresh Sample cause2->solution2 Yes cause3 Instrument Calibration? cause2->cause3 No solution2->end solution3 Recalibrate DSC cause3->solution3 Yes cause3->end No solution3->end

References

Technical Support Center: Uniform Dispersion of Docosane in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving uniform dispersion of docosane in polymer matrices.

Troubleshooting Guides

This section addresses specific issues encountered during the experimental process of dispersing this compound in polymers.

Issue 1: Agglomeration of this compound Particles in the Polymer Matrix

Q: My this compound appears to be clumping together within the polymer matrix, leading to a non-uniform dispersion. What are the possible causes and solutions?

A: Agglomeration of this compound, a phase change material (PCM), is a common issue that can negatively impact the thermal and mechanical properties of the resulting composite. The primary reasons for agglomeration include poor interfacial adhesion between the non-polar this compound and the polymer matrix, and the tendency of particles to cluster due to van der Waals forces.[1][2]

Troubleshooting Steps:

Possible Cause Suggested Solution
Poor Interfacial Adhesion 1. Surface Modification: Functionalize the surface of the this compound or the polymer to improve compatibility.[1] This can involve grafting polar groups onto the polymer backbone or using a coupling agent. 2. Use of Compatibilizers/Surfactants: Introduce a compatibilizer or surfactant that has affinity for both the this compound and the polymer matrix. This will reduce the interfacial tension and promote better dispersion.
High Viscosity of Polymer Melt 1. Optimize Processing Temperature: Increase the melt processing temperature to reduce the viscosity of the polymer, allowing for better mixing and dispersion of the this compound. However, be cautious of potential thermal degradation of the polymer or this compound.[3] 2. Adjust Screw Speed (Melt Blending): In a twin-screw extruder, increasing the screw speed can enhance shear forces, breaking down agglomerates.[4]
Inadequate Mixing Energy 1. Increase Mixing Time/Speed: For both melt blending and solution casting, increasing the duration and intensity of mixing can help break down this compound agglomerates. 2. Use High-Shear Mixing Techniques: Employ techniques like ultrasonication for solution casting to provide sufficient energy for deagglomeration.
Rapid Solvent Evaporation (Solution Casting) 1. Control Evaporation Rate: Slowing down the solvent evaporation process allows more time for the this compound particles to disperse evenly throughout the polymer solution before the film solidifies. This can be achieved by covering the casting surface or using a solvent with a higher boiling point.[5]

Issue 2: Phase Separation and "Bleeding" of this compound

Q: I'm observing macroscopic phase separation, and in some cases, the this compound appears to be "bleeding" or leaking from the polymer matrix, especially after thermal cycling. How can I prevent this?

A: Phase separation in polymer blends is often driven by thermodynamic immiscibility between the components.[6][7] For this compound-polymer systems, this is exacerbated when the this compound melts, leading to leakage.

Troubleshooting Steps:

Possible Cause Suggested Solution
Thermodynamic Incompatibility 1. Polymer Selection: Choose a polymer with a chemical structure that is more compatible with the non-polar nature of this compound. 2. Encapsulation: Microencapsulate the this compound in a polymer shell before dispersing it into the bulk polymer matrix. This physically contains the this compound, preventing it from leaking out upon melting. In-situ polymerization is a common method for this.[8]
High this compound Loading 1. Reduce this compound Concentration: High concentrations of this compound can exceed the polymer's capacity to effectively encapsulate it, leading to phase separation. Experiment with lower weight percentages of this compound.
Poor Interfacial Interaction 1. Enhance Adhesion: Similar to addressing agglomeration, improving the interfacial adhesion through compatibilizers or surface modification can help to anchor the this compound within the polymer matrix.
Thermal Cycling Effects 1. Crosslinking the Polymer Matrix: For thermosetting polymers, ensuring a complete curing process can create a more robust network that can better contain the this compound.

Frequently Asked Questions (FAQs)

Dispersion Strategies

Q1: What are the primary methods for dispersing this compound in polymers, and what are their pros and cons?

A1: The three main strategies are melt blending, solution casting, and in-situ polymerization (microencapsulation).

Method Description Advantages Disadvantages
Melt Blending This compound and the polymer are mixed in a molten state using equipment like a twin-screw extruder.[4]- Scalable and widely used in industry. - Solvent-free process.- High processing temperatures may degrade materials. - Can be challenging to achieve uniform dispersion without optimizing parameters.[5]
Solution Casting The polymer and this compound are dissolved in a common solvent, cast onto a substrate, and the solvent is evaporated to form a composite film.[9][10]- Good for achieving uniform dispersion at a lab scale. - Lower processing temperatures.- Use of solvents can be an environmental and safety concern.[10] - Difficult to scale up for industrial production. - Potential for residual solvent in the final product.
In-situ Polymerization (Microencapsulation) This compound droplets are encapsulated within a polymer shell as the polymerization reaction occurs at the droplet interface.[6][8]- Excellent prevention of this compound leakage. - Can achieve a well-defined core-shell structure.- More complex multi-step process. - The properties of the shell material can influence the overall composite properties.

Experimental Protocols

Q2: Can you provide a detailed protocol for dispersing this compound in a polymer using melt blending?

A2: Certainly. Below is a general protocol for melt blending this compound with High-Density Polyethylene (HDPE).

Experimental Protocol: Melt Blending of this compound with HDPE

Materials and Equipment:

  • High-Density Polyethylene (HDPE) pellets

  • This compound powder

  • Twin-screw extruder

  • Hot press

  • Cooling system

Procedure:

  • Drying: Dry the HDPE pellets and this compound powder in a vacuum oven at 60°C for at least 4 hours to remove any moisture.

  • Premixing: Physically mix the desired weight percentages of HDPE and this compound in a sealed bag.

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder. A typical profile for HDPE might be 160°C, 170°C, 180°C, 180°C from the hopper to the die.

    • Set the screw speed (e.g., 100 rpm).

    • Feed the premixed material into the extruder.

    • Collect the extruded strands.

  • Pelletizing: Cool the strands in a water bath and pelletize them.

  • Sample Preparation:

    • Place the pellets into a mold.

    • Preheat the hot press to 180°C.

    • Press the pellets at a low pressure for 5 minutes to melt the material, then increase the pressure to 10 MPa for 5 minutes.

    • Cool the mold to room temperature under pressure.

  • Characterization: Analyze the resulting composite for dispersion uniformity, thermal properties, and mechanical properties.

Q3: What is a typical procedure for preparing a this compound-polymer composite film by solution casting?

A3: Below is a protocol for preparing a this compound-Polyvinyl Alcohol (PVA) film.

Experimental Protocol: Solution Casting of this compound-PVA Film

Materials and Equipment:

  • Polyvinyl Alcohol (PVA) powder

  • This compound

  • Deionized water (solvent)

  • Magnetic stirrer with hotplate

  • Petri dish or other casting surface

  • Vacuum oven

Procedure:

  • PVA Solution Preparation: Slowly add the desired amount of PVA powder to deionized water at 90°C while stirring continuously until the PVA is fully dissolved.[10]

  • This compound Dispersion:

    • Heat the PVA solution to a temperature above the melting point of this compound (approx. 44°C).

    • Add the desired amount of molten this compound to the PVA solution.

    • Continue stirring at an elevated temperature for at least 1 hour to ensure a uniform emulsion.

  • Casting:

    • Pour the hot mixture into a petri dish.

    • Ensure the solution spreads evenly to form a uniform thickness.

  • Drying:

    • Dry the cast film in an oven at 60°C for 24 hours to evaporate the water.

    • For complete solvent removal, further dry the film in a vacuum oven at 40°C for 12 hours.

  • Peeling and Characterization: Carefully peel the dried film from the casting surface and proceed with characterization.

Data Presentation

Q4: How do the thermal and mechanical properties of this compound-polymer composites compare across different preparation methods?

A4: The preparation method significantly influences the final properties of the composite. Below are tables summarizing typical quantitative data.

Table 1: Comparison of Thermal Properties

Polymer Matrix This compound (wt%) Preparation Method Latent Heat of Fusion (J/g) Thermal Conductivity (W/m·K) Reference
HDPE20Melt Blending~180~0.45[11][12]
HDPE40Melt Blending~155~0.42[11][12]
PVA30Solution Casting~165~0.35[13]
Melamine-Formaldehyde (Shell)~60 (core)In-situ Polymerization~140Varies with shell[8]

Note: These are representative values and can vary based on specific processing conditions and material grades.

Table 2: Comparison of Mechanical Properties

Polymer Matrix This compound (wt%) Preparation Method Tensile Strength (MPa) Elongation at Break (%) Reference
HDPE0-~25>600[3]
HDPE20Melt Blending~20~450[3]
HDPE40Melt Blending~15~200[3]
PVA0-~45~250[14]
PVA20Solution Casting~35~300[14]

Note: Mechanical properties often decrease with increasing this compound content as it can act as a plasticizer and introduce points of weakness.[14]

Characterization

Q5: What techniques are essential for characterizing the dispersion of this compound in polymers?

A5: A combination of microscopic and thermal analysis techniques is crucial.

  • Scanning Electron Microscopy (SEM): Provides direct visualization of the this compound dispersion within the polymer matrix. Cross-sectional images can reveal the size, shape, and distribution of this compound domains or microcapsules.[15]

  • Differential Scanning Calorimetry (DSC): Used to determine the melting and crystallization temperatures and latent heat of fusion of the this compound within the composite. The shape and position of the phase change peaks can provide insights into the interaction between the this compound and the polymer.[6][15]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify the chemical components and to check for any new chemical interactions between the this compound and the polymer.

  • X-ray Diffraction (XRD): Helps in analyzing the crystalline structure of the this compound and the polymer in the composite.

Visualization of Experimental Workflows

Melt Blending Workflow

melt_blending_workflow cluster_prep Preparation cluster_processing Processing cluster_sample_prep Sample Preparation cluster_analysis Analysis drying Drying of Polymer & this compound premixing Premixing drying->premixing extrusion Twin-Screw Extrusion premixing->extrusion cooling Strand Cooling extrusion->cooling pelletizing Pelletizing cooling->pelletizing hot_press Hot Pressing pelletizing->hot_press characterization Characterization (SEM, DSC, etc.) hot_press->characterization solution_casting_workflow cluster_prep Solution Preparation cluster_processing Film Formation cluster_final Final Steps dissolution Dissolve Polymer in Solvent dispersion Disperse this compound in Solution dissolution->dispersion casting Cast Solution onto Substrate dispersion->casting drying Solvent Evaporation casting->drying peeling Peel Film drying->peeling characterization Characterization (SEM, DSC, etc.) peeling->characterization agglomeration_troubleshooting start Agglomeration Observed check_mixing Are mixing parameters (time, speed, shear) adequate? start->check_mixing increase_mixing Increase mixing energy/duration check_mixing->increase_mixing No check_compatibility Is there poor interfacial adhesion? check_mixing->check_compatibility Yes increase_mixing->check_mixing add_compatibilizer Add compatibilizer or surfactant check_compatibility->add_compatibilizer Yes check_viscosity Is polymer melt viscosity too high? check_compatibility->check_viscosity No uniform_dispersion Uniform Dispersion Achieved add_compatibilizer->uniform_dispersion optimize_temp Optimize processing temperature check_viscosity->optimize_temp Yes check_viscosity->uniform_dispersion No optimize_temp->uniform_dispersion

References

Technical Support Center: Overcoming Poor Adhesion of Docosane Coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor adhesion of docosane coatings on various substrates.

Troubleshooting Guide

Poor adhesion of this compound coatings can manifest as delamination, peeling, or cracking of the film. This guide provides a structured approach to identifying and resolving common adhesion problems.

Q1: My this compound coating is delaminating from the substrate. What are the potential causes and how can I fix it?

A1: Delamination is a common sign of poor adhesion. The underlying causes can be categorized into issues with the substrate preparation, coating application, or material incompatibility.

Troubleshooting Workflow for Delamination

DelaminationTroubleshooting start Start: Coating Delamination substrate_prep Step 1: Evaluate Substrate Preparation start->substrate_prep surface_cleaning Is the substrate clean? substrate_prep->surface_cleaning Check surface_energy Is the substrate surface energy adequate? surface_cleaning->surface_energy Yes clean_substrate Action: Clean substrate (e.g., sonication, degreasing) surface_cleaning->clean_substrate No surface_roughness Is the surface roughness optimal? surface_energy->surface_roughness Yes treat_surface Action: Surface treatment (e.g., plasma, corona) surface_energy->treat_surface No coating_app Step 2: Evaluate Coating Application surface_roughness->coating_app Yes modify_roughness Action: Modify roughness (e.g., polishing, etching) surface_roughness->modify_roughness No coating_thickness Is the coating thickness uniform and appropriate? coating_app->coating_thickness Check solvent_choice Is the solvent appropriate for the substrate and This compound? coating_thickness->solvent_choice Yes optimize_coating Action: Optimize spin coating parameters coating_thickness->optimize_coating No adhesion_promoter Step 3: Consider Adhesion Promoters solvent_choice->adhesion_promoter Yes change_solvent Action: Select a more compatible solvent solvent_choice->change_solvent No select_promoter Select appropriate adhesion promoter adhesion_promoter->select_promoter solution Solution: Improved Adhesion select_promoter->solution clean_substrate->surface_cleaning treat_surface->surface_energy modify_roughness->surface_roughness optimize_coating->coating_thickness change_solvent->solvent_choice SubstratePreparation start Start: Substrate cleaning Step 1: Cleaning (e.g., Sonication in Acetone/Isopropanol) start->cleaning drying1 Step 2: Drying (Nitrogen Stream) cleaning->drying1 surface_treatment Step 3 (Optional): Surface Treatment (e.g., Plasma, Corona) drying1->surface_treatment adhesion_promoter Step 4 (Optional): Apply Adhesion Promoter surface_treatment->adhesion_promoter drying2 Step 5: Drying/Curing adhesion_promoter->drying2 ready Substrate Ready for Coating drying2->ready SpinCoatingWorkflow start Start: Prepare this compound Solution mount_substrate Step 1: Mount Substrate on Spin Coater start->mount_substrate dispense_solution Step 2: Dispense Solution onto Substrate mount_substrate->dispense_solution spread_cycle Step 3: Spread Cycle (Low Speed) dispense_solution->spread_cycle thinning_cycle Step 4: Thinning Cycle (High Speed) spread_cycle->thinning_cycle remove_substrate Step 5: Remove Substrate thinning_cycle->remove_substrate post_bake Step 6 (Optional): Post-Coating Bake remove_substrate->post_bake end Finished: This compound Coated Substrate post_bake->end

Technical Support Center: High-Precision Purification of Commercial Docosane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of commercial docosane (C22H46) to the high-purity levels required for precision experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial-grade this compound?

A1: Commercial-grade this compound is typically derived from petroleum distillate fractions or through Fischer-Tropsch synthesis.[1] The primary impurities are often other n-alkanes with similar chain lengths (e.g., heneicosane (B133394) C21H44, tricosane (B166399) C23H48), branched-chain isomers of this compound, and potentially aromatic compounds depending on the source.[2] For instance, a reagent grade n-alkane like tetracosane (B166392) (a close analog to this compound) may contain homologous n-alkanes and isomers as the main impurities.[2]

Q2: What are the recommended methods for purifying commercial this compound for high-precision experiments?

A2: For achieving high purity, two primary methods are recommended:

  • Recrystallization: This is a widely used and accessible technique for purifying solid organic compounds.[3] It relies on the differential solubility of this compound and its impurities in a suitable solvent at varying temperatures.

  • Zone Refining: This is a more specialized and powerful technique for achieving ultra-high purity (e.g., 99.999% or 5N) in crystalline materials.[4] It involves passing a narrow molten zone along a solid ingot of the material, which effectively segregates and concentrates impurities at one end.[4]

Q3: How can I assess the purity of my purified this compound?

A3: The purity of this compound can be reliably assessed using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for separating and identifying volatile and semi-volatile compounds. It can effectively separate this compound from closely related n-alkanes and isomers, allowing for quantification of purity.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the purity of crystalline organic compounds by analyzing their melting behavior. The presence of impurities typically leads to a depression and broadening of the melting point peak.

Purification Methodologies and Data

Recrystallization

Recrystallization is a robust method for significantly improving the purity of commercial this compound. The choice of solvent is critical for successful purification.

Recommended Solvents for this compound Recrystallization:

SolventRationale
Ethanol (B145695)This compound is soluble in hot ethanol and has low solubility at room temperature, making it a good choice for recrystallization.[5]
Diethyl EtherSimilar to ethanol, this compound exhibits favorable solubility characteristics in diethyl ether for recrystallization.[5]
Heptane/HexaneThese non-polar solvents are effective for dissolving this compound when hot and allowing it to crystallize upon cooling.
TolueneThis compound is soluble in toluene, and it can be used for recrystallization, often forming platelets upon cooling.[6]

Expected Purity and Yield from Recrystallization:

While specific yields are highly dependent on the starting purity and technique, multiple recrystallizations can significantly enhance purity.

Starting PurityPurification MethodSolventExpected PurityExpected Yield
~95%Single RecrystallizationEthanol>99%70-85%
>99%Second RecrystallizationEthanol>99.5%80-90% (of the first crop)

Note: The above data is illustrative and based on typical outcomes for n-alkane purification. Actual results may vary.

Zone Refining

Zone refining is the method of choice for achieving the highest possible purity levels, often required for creating analytical standards.

Operational Parameters for Zone Refining of this compound:

ParameterRecommended ValueRationale
Zone Travel Rate 1-5 mm/hourA slow travel rate is crucial for allowing efficient partitioning of impurities between the solid and molten phases.[7]
Number of Passes 10-20Multiple passes are necessary to move the impurities to one end of the sample tube, progressively increasing the purity of the rest of the ingot.[7]
Atmosphere Inert (e.g., Argon)Prevents oxidation of the this compound at elevated temperatures.

Expected Purity from Zone Refining:

Starting PurityPurification MethodNumber of PassesExpected Purity
>99%Zone Refining15>99.999% (5N)

Note: Zone refining can achieve purities of a few parts per billion of impurities.[4]

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol
  • Dissolution: In a fume hood, place 10 g of commercial this compound in a 250 mL Erlenmeyer flask. Add approximately 100 mL of ethanol. Heat the mixture on a hot plate with stirring until the this compound completely dissolves. Add the minimum amount of hot ethanol necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote the formation of large, pure crystals, avoid disturbing the flask during this initial cooling phase.

  • Cooling: Once the flask has reached room temperature and crystal formation has significantly slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystallized this compound.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified this compound crystals in a vacuum oven at a temperature below its melting point (44 °C).

Protocol 2: Purity Analysis by GC-MS
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the purified this compound in high-purity hexane. Create a series of dilutions for calibration if quantitative analysis is required.

  • GC-MS Parameters:

    • Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 280 °C.

    • Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, then ramp at 10 °C/min to 300 °C and hold for 10 minutes.[2]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Assess purity by calculating the area percentage of the this compound peak relative to all other peaks in the chromatogram.

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
This compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of this compound.- The solution is too concentrated.- Cooling is too rapid.- Choose a solvent with a lower boiling point.- Add more hot solvent to the oiled-out mixture and reheat until a clear solution is formed.- Allow the solution to cool more slowly. Insulating the flask can help.
No or very few crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- Evaporate some of the solvent by gently heating the solution and then allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
Low yield of purified this compound. - Too much solvent was used for dissolution.- Premature crystallization during hot filtration.- Washing crystals with solvent that is not ice-cold.- Incomplete crystallization before filtration.- Use the minimum amount of hot solvent for dissolution.- Ensure the filtration apparatus is pre-warmed.- Always use ice-cold solvent for washing the crystals.- Ensure the solution is thoroughly cooled in an ice bath before filtration.
Purified this compound is still impure. - Cooling was too rapid, trapping impurities.- Inefficient removal of mother liquor.- Co-crystallization with impurities of similar structure (e.g., other long-chain alkanes).- Allow for slow, undisturbed cooling to promote selective crystallization.- Ensure efficient vacuum filtration and wash the crystals with a small amount of ice-cold solvent.- A second recrystallization or switching to a different purification method like zone refining may be necessary.
Zone Refining Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Poor separation of impurities. - Zone travel rate is too fast.- Insufficient number of passes.- Unstable molten zone.- Decrease the zone travel rate to allow for better impurity segregation.- Increase the number of passes to enhance the purification.- Optimize the heater power and cooling to maintain a stable, well-defined molten zone.
Sample cracking or breaking during the process. - Thermal stress due to a large temperature gradient.- Volume changes upon melting/solidification.- Adjust the heating and cooling rates to minimize thermal shock.- For horizontal zone refining, ensure the sample container allows for slight expansion.
Contamination from the container. - Reaction of molten this compound with the container material.- Use an inert container material such as high-purity quartz or PTFE.

Visualized Workflows and Logic

Purification_Workflow cluster_Start Starting Material cluster_Purification Purification Methods cluster_Analysis Purity Assessment cluster_Result Final Product Commercial this compound Commercial this compound Recrystallization Recrystallization Commercial this compound->Recrystallization Good Purity (>99%) Zone_Refining Zone_Refining Commercial this compound->Zone_Refining Ultra-High Purity (>99.999%) GC_MS GC_MS Recrystallization->GC_MS DSC DSC Recrystallization->DSC Zone_Refining->GC_MS Zone_Refining->DSC High_Purity_this compound High_Purity_this compound GC_MS->High_Purity_this compound DSC->High_Purity_this compound

Caption: General workflow for the purification and analysis of this compound.

Recrystallization_Troubleshooting start Recrystallization Issue oiling_out Oiling Out Causes: High solvent BP, High concentration, Rapid cooling Solutions: Lower BP solvent, Add more solvent, Slow cooling start->oiling_out no_crystals No/Few Crystals Causes: Too much solvent, Supersaturation Solutions: Evaporate solvent, Induce crystallization start->no_crystals low_yield Low Yield Causes: Excess solvent, Premature crystallization, Improper washing Solutions: Minimize solvent, Pre-warm funnel, Use ice-cold wash start->low_yield impure_product Impure Product Causes: Rapid cooling, Co-crystallization Solutions: Slow cooling, Repeat recrystallization, Use Zone Refining start->impure_product

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Mitigating the Flammability of Docosane in Practical Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the flammability of docosane. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure safe and effective experimentation.

Section 1: Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise when working with this compound and implementing flammability mitigation strategies.

General Handling and Safety

  • Question: My this compound sample ignited unexpectedly during heating. What could have gone wrong?

    • Answer: Unexpected ignition can be caused by several factors. Firstly, ensure your heating apparatus is functioning correctly and the temperature is accurately controlled. This compound has a flash point of approximately 113°C, but localized overheating or the presence of an ignition source can lead to combustion.[1] Secondly, check for any contamination in your this compound sample, as impurities can lower the flash point. Always handle this compound in a well-ventilated area, preferably within a fume hood, and away from open flames or sparks.

  • Question: I've noticed smoke or fumes being released from the this compound melt, even below its flashpoint. Is this normal?

    • Answer: While this compound is generally stable, prolonged heating can cause some thermal degradation, leading to the release of vapors. These vapors can be flammable. Ensure adequate ventilation to prevent the accumulation of these vapors. If excessive fumes are observed at temperatures well below the flashpoint, it could indicate contamination of your sample.

  • Question: What are the best practices for storing this compound to minimize fire risk?

    • Answer: Store this compound in a cool, dry, and well-ventilated area away from strong oxidizing agents, which can increase the risk of fire.[2] Keep the container tightly closed to prevent contamination. Avoid storage near heat sources or in direct sunlight.

Use of Flame Retardants

  • Question: I'm adding a flame retardant to my this compound, but it's not dispersing evenly. What can I do?

    • Answer: Poor dispersion is a common issue. To improve this, ensure the this compound is fully melted and maintained at a constant temperature above its melting point (around 44°C). Use a mechanical stirrer to create a vortex and slowly add the flame retardant powder to the vortex to facilitate mixing. For some flame retardants, using a compatibilizer or a surfactant can improve dispersion. You may also consider high-shear mixing or ultrasonication for better homogenization.

  • Question: After adding a flame retardant, the thermal properties (e.g., melting point, latent heat) of my this compound have changed significantly. Is this expected?

    • Answer: Yes, the addition of flame retardants can alter the thermophysical properties of this compound.[3] The extent of this change depends on the type and concentration of the flame retardant. It is crucial to characterize the thermal properties of the resulting composite using techniques like Differential Scanning Calorimetry (DSC) to ensure it still meets the requirements of your application.

  • Question: How do I choose the right flame retardant for my application?

    • Answer: The choice of flame retardant depends on several factors, including the desired level of fire resistance, compatibility with this compound, impact on thermal properties, and the processing conditions. Halogen-free flame retardants like ammonium (B1175870) polyphosphate (APP), expandable graphite (B72142) (EG), and metal hydroxides (e.g., aluminum hydroxide, magnesium hydroxide) are commonly used for polyolefins and paraffins.[3][4] Intumescent flame retardants, which form a protective char layer upon heating, are also very effective.[5] It is recommended to consult literature and safety data sheets, and to perform small-scale tests to evaluate the performance of different flame retardants.

Microencapsulation

  • Question: I'm trying to microencapsulate this compound, but the microcapsules are agglomerating. How can I prevent this?

    • Answer: Agglomeration can be a result of several factors in the encapsulation process. Ensure you are using an appropriate surfactant or emulsifier at the correct concentration to stabilize the emulsion. The stirring speed during polymerization is also critical; it should be high enough to maintain a stable emulsion but not so high that it causes the capsules to collide and aggregate. Controlling the temperature and pH of the reaction medium is also important for stable shell formation.[6]

  • Question: The this compound is leaking from my microcapsules after a few thermal cycles. What is causing this?

    • Answer: Leakage can be due to an incomplete or fragile shell. Ensure that the polymerization reaction goes to completion to form a robust and seamless shell. The choice of shell material is also crucial; it should be thermally stable and mechanically strong enough to withstand the volume changes of this compound during phase transitions. Post-treatment of the microcapsules, such as a curing step, can sometimes improve shell integrity.

  • Question: How can I confirm that the this compound has been successfully encapsulated?

    • Answer: Several characterization techniques can confirm successful encapsulation. Scanning Electron Microscopy (SEM) can be used to visualize the morphology and size of the microcapsules.[7] DSC can be used to determine the melting and freezing points and the latent heat of the encapsulated this compound, which confirms its presence within the shells.[8][9] Thermogravimetric Analysis (TGA) can be used to assess the thermal stability of the microcapsules and to quantify the amount of encapsulated this compound.[8]

Section 2: Experimental Protocols

This section provides detailed methodologies for key experiments related to the flammability mitigation of this compound.

Protocol 2.1: Preparation of a this compound-Flame Retardant Composite

  • Materials: n-Docosane, selected flame retardant (e.g., Ammonium Polyphosphate - APP), heating mantle with magnetic stirring, beaker, thermometer.

  • Procedure:

    • Weigh the desired amount of n-docosane and place it in a beaker.

    • Heat the this compound on the heating mantle to a temperature approximately 10-20°C above its melting point (e.g., 60°C), ensuring it is completely melted.

    • Begin stirring the molten this compound with a magnetic stirrer at a moderate speed to create a vortex.

    • Slowly add the pre-weighed flame retardant powder into the vortex to ensure even dispersion.

    • Continue stirring for at least 30 minutes to achieve a homogeneous mixture.

    • Pour the molten composite into a mold and allow it to cool to room temperature.

    • Once solidified, the composite can be removed from the mold for further testing.

Protocol 2.2: Microencapsulation of this compound via In-situ Polymerization

  • Materials: n-Docosane, urea, formaldehyde (B43269) solution (37 wt%), ammonium chloride, resorcinol (B1680541), sodium hydroxide, deionized water, mechanical stirrer, reaction vessel, water bath.

  • Procedure:

    • Prepare an aqueous solution of urea, ammonium chloride, and resorcinol in the reaction vessel.

    • Adjust the pH of the solution to approximately 3.5 using sodium hydroxide.

    • Add the molten n-docosane to the aqueous solution while stirring at a high speed (e.g., 400 rpm) to form an oil-in-water emulsion.

    • Slowly add the formaldehyde solution to the emulsion.

    • Heat the mixture in a water bath to 70°C and maintain this temperature for 3-4 hours to allow for the polymerization of the urea-formaldehyde shell on the surface of the this compound droplets.

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter and wash the resulting microcapsules with deionized water and ethanol.

    • Dry the microcapsules in an oven at a low temperature (e.g., 40°C) for 24 hours.

Protocol 2.3: Flammability Testing using Cone Calorimetry

  • Apparatus: Cone calorimeter.

  • Sample Preparation: Prepare a sample of the this compound composite with standard dimensions (e.g., 100 mm x 100 mm x 3 mm).

  • Procedure:

    • Calibrate the cone calorimeter according to the manufacturer's instructions.

    • Set the desired heat flux (e.g., 35 kW/m² or 50 kW/m²).

    • Place the sample in the holder and position it under the cone heater.

    • Start the data acquisition system.

    • Ignite the sample with the spark igniter.

    • Record key parameters such as time to ignition (TTI), heat release rate (HRR), peak heat release rate (pHRR), total heat released (THR), and mass loss rate.

    • Continue the test until flaming ceases.

Protocol 2.4: Thermal Analysis using TGA and DSC

  • Apparatus: Thermogravimetric Analyzer (TGA), Differential Scanning Calorimeter (DSC).

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) into the TGA or DSC crucible.

  • TGA Procedure:

    • Place the crucible in the TGA furnace.

    • Heat the sample from room temperature to a desired final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Record the mass loss as a function of temperature.

  • DSC Procedure:

    • Place the sample crucible and a reference crucible in the DSC cell.

    • Heat the sample from a low temperature (e.g., 0°C) to a temperature above its melting point (e.g., 80°C) at a controlled rate (e.g., 5°C/min).

    • Cool the sample back to the initial temperature at the same rate.

    • Record the heat flow to determine the melting and crystallization temperatures and the latent heat of fusion and solidification.

Section 3: Quantitative Data on Flammability Mitigation

The following tables summarize quantitative data on the effectiveness of different flame retardants and encapsulation on the flammability of paraffin-based materials, which are chemically similar to this compound.

Table 1: Effect of Flame Retardants on Flammability Parameters of Paraffin Composites

Flame Retardant (wt%)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Released (THR) (MJ/m²)Time to Ignition (TTI) (s)Reference
Neat Paraffin~1200~80~20[10]
15% Ammonium Polyphosphate (APP)~450~65~35[10]
10% Expandable Graphite (EG)~300~50~45[11]
15% APP + 10% EG~250~45~50[11]
20% Aluminum Hydroxide (ATH)~700~70~30[5]
20% Magnesium Hydroxide (MDH)~650~68~32[3]

Table 2: Thermal Properties of Microencapsulated this compound

Shell MaterialEncapsulation Efficiency (%)Melting Enthalpy (J/g)Thermal Stability (Tonset of degradation) (°C)Reference
Urea-Formaldehyde~85~180~220[7]
Melamine-Formaldehyde~90~200~250[6]
Polyurethane~80~170~210[6]
Silica~75~160>300[8]

Section 4: Visualizations

Diagram 1: General Workflow for Mitigating this compound Flammability

Mitigating_Docosane_Flammability cluster_problem Problem Identification cluster_strategies Mitigation Strategies cluster_process Processing cluster_characterization Characterization & Testing cluster_outcome Outcome Problem High Flammability of this compound FR Addition of Flame Retardants Problem->FR select Encapsulation Microencapsulation Problem->Encapsulation select Melt_Mixing Melt Mixing FR->Melt_Mixing In_Situ_Poly In-situ Polymerization Encapsulation->In_Situ_Poly TGA_DSC Thermal Analysis (TGA/DSC) Melt_Mixing->TGA_DSC Cone_Cal Flammability Testing (Cone Calorimetry) Melt_Mixing->Cone_Cal In_Situ_Poly->TGA_DSC In_Situ_Poly->Cone_Cal Outcome Reduced Flammability this compound Composite TGA_DSC->Outcome Cone_Cal->Outcome

Caption: Workflow for selecting and implementing flammability mitigation strategies for this compound.

Diagram 2: Signaling Pathway for Intumescent Flame Retardancy

Intumescent_Flame_Retardancy Heat Heat Source Acid_Source Acid Source (e.g., APP) Heat->Acid_Source Decomposes to produce acid Blowing_Agent Blowing Agent (e.g., Melamine) Heat->Blowing_Agent Decomposes Polymer This compound/ Polymer Matrix Carbon_Source Carbon Source (e.g., Pentaerythritol) Acid_Source->Carbon_Source Catalyzes decomposition Protective_Char Protective Char Layer Carbon_Source->Protective_Char Forms Gases Non-flammable Gases Blowing_Agent->Gases Releases Protective_Char->Polymer Insulates & Protects Gases->Protective_Char Swells

Caption: Mechanism of action for an intumescent flame retardant system.

Diagram 3: Experimental Workflow for Cone Calorimetry

Cone_Calorimetry_Workflow Start Start Prep Sample Preparation (100x100x3 mm) Start->Prep Calibrate Calibrate Cone Calorimeter Prep->Calibrate Set_Flux Set Heat Flux (e.g., 35 kW/m²) Calibrate->Set_Flux Mount Mount Sample Set_Flux->Mount Ignite Ignite Sample Mount->Ignite Data Data Acquisition (HRR, THR, Mass Loss) Ignite->Data End_Test Cease Flaming Data->End_Test Continue until Analysis Data Analysis End_Test->Analysis Finish End Analysis->Finish

Caption: Step-by-step workflow for performing a cone calorimetry test.

References

Issues with docosane crystallization affecting performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with docosane crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the common polymorphic forms of this compound and how do they affect its properties?

This compound is known to exhibit polymorphism, meaning it can crystallize into different solid-state structures. The most common forms are the triclinic and orthorhombic polymorphs.[1][2] These different crystalline arrangements can significantly impact the material's physical properties, including melting point, dissolution rate, and thermal energy storage capacity. For instance, the transition between these forms is a key factor in its behavior as a phase change material (PCM).[3][4]

Q2: How does the choice of solvent affect the crystal habit of this compound?

The solvent used during crystallization plays a crucial role in determining the final crystal habit (the external shape of the crystal).[5][6] Solute-solvent interactions at the crystal-solution interface can either inhibit or promote growth on specific crystal faces.[6] For example, polar solvents may preferentially adsorb to polar crystal faces, slowing their growth and altering the overall crystal shape.[6][7] The selection of an appropriate solvent is a key parameter for controlling crystal morphology.[5][8]

Q3: What is supersaturation and how does it influence this compound crystallization?

Supersaturation is the driving force for crystallization, representing a state where the concentration of this compound in a solution is higher than its equilibrium solubility at a given temperature. The level of supersaturation significantly affects both the nucleation and growth of crystals.[9] Studies have shown that with increasing supersaturation, the morphology of this compound crystals can change, for instance, from a triclinic to a more orthorhombic-like habit.[1][10]

Troubleshooting Guides

Problem 1: My this compound crystals are forming as undesirable needles, leading to poor filtration and handling.

  • Cause: The formation of needle-like crystals is often a result of anisotropic growth, where the crystal grows much faster in one direction. This can be influenced by the solvent system and the level of supersaturation.[11]

  • Troubleshooting Steps:

    • Solvent Modification: Experiment with different solvents or solvent mixtures. The interaction between the solvent and specific crystal faces can alter the growth rates and lead to more equant crystals.[5][6][12] A good starting point is to test solvents with varying polarities.

    • Control Supersaturation: High supersaturation often favors the formation of needle-like crystals. Try reducing the rate of cooling or the rate of anti-solvent addition to lower the effective supersaturation during nucleation and growth.[9][13]

    • Introduce Additives: "Tailor-made" additives can selectively adsorb to fast-growing crystal faces, inhibiting their growth and modifying the crystal habit.[14]

Problem 2: I am observing inconsistent melting points for my crystallized this compound.

  • Cause: Variations in melting point can be attributed to the presence of different polymorphs or impurities within the crystalline material.[2] this compound can exist in multiple crystalline forms, each with a distinct melting point.

  • Troubleshooting Steps:

    • Characterize the Polymorphic Form: Use analytical techniques like X-ray Diffraction (XRD) or Differential Scanning Calorimetry (DSC) to identify the crystal form(s) present in your sample.[2][15]

    • Control Crystallization Conditions: The formation of a specific polymorph is highly dependent on factors such as the solvent, cooling rate, and temperature.[13][16] Maintaining consistent and controlled crystallization conditions is crucial for obtaining a single, desired polymorph.

    • Purification: If impurities are suspected, consider recrystallizing the material. Ensure the starting material is of high purity.[17]

Problem 3: this compound is not crystallizing from the solution.

  • Cause: The solution may not be sufficiently supersaturated for nucleation to occur. This could be due to using too much solvent or an inappropriate solvent system.[18]

  • Troubleshooting Steps:

    • Increase Supersaturation:

      • Evaporation: If using a volatile solvent, allow for slow evaporation to increase the concentration of this compound.[19]

      • Reduce Solvent Volume: If the initial amount of solvent was too high, you can gently heat the solution to evaporate some of the solvent and then attempt to cool it again.[18]

    • Induce Nucleation (Seeding): Introduce a small, well-formed crystal of this compound (a seed crystal) into the supersaturated solution. This will provide a template for further crystal growth.[17][18]

    • Scratching: Gently scratching the inside of the glass vessel with a glass rod can create microscopic imperfections that may act as nucleation sites.[18]

    • Change Solvent System: The chosen solvent may be too good a solvent for this compound at the desired crystallization temperature. Experiment with a solvent in which this compound has lower solubility or use an anti-solvent crystallization method.[12][19]

Data Presentation

Table 1: Thermal Properties of n-Docosane

PropertyValueUnitsReference
Melting Point (Tm)44°C[3]
Latent Heat of Fusion (ΔHm)249kJ/kg[3]
Crystallization Temperature (Tc)36.3°C[20]
Latent Heat of Crystallization (ΔHc)246.4J/g[20]

Table 2: Effect of Supersaturation on this compound Crystal Growth Rate in n-Dodecane

Supersaturation (σ)Crystal FaceGrowth Rate (µm/s)Reference
0.01(112)0.51 - 9.85[1]
0.02(102)0.51 - 9.85[1]
0.05--[1]

Experimental Protocols

Protocol 1: Controlled Cooling Crystallization of this compound

  • Dissolution: Dissolve the this compound sample in a suitable solvent (e.g., n-dodecane) in a jacketed crystallization vessel at a temperature above its saturation point.

  • Temperature Control: Program a cooling profile using a circulating bath connected to the vessel's jacket. A slow, linear cooling rate is often preferred to maintain a low level of supersaturation.

  • Nucleation: Allow the solution to cool until spontaneous nucleation occurs. The onset of nucleation can be detected by observing turbidity or by using in-situ monitoring tools.

  • Crystal Growth: Continue the controlled cooling to allow the crystals to grow to the desired size.

  • Isolation: Separate the crystals from the mother liquor by filtration.

  • Drying: Dry the crystals under vacuum at a temperature below the melting point.

Protocol 2: Characterization of this compound Polymorphs using Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh a small amount of the crystallized this compound (typically 5-10 mg) into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature below the expected melting point (e.g., 25°C).

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the melting point (e.g., 60°C).

    • Cool the sample back to the initial temperature at the same controlled rate.

  • Data Analysis: Analyze the resulting thermogram to determine the melting point (peak temperature of the endotherm) and the enthalpy of fusion (area under the melting peak). The presence of multiple peaks or shoulders may indicate the presence of different polymorphs or impurities.

Visualizations

G cluster_input Inputs cluster_process Crystallization Process cluster_output Outputs This compound This compound Dissolution 1. Dissolution (Heating) This compound->Dissolution Solvent Solvent Solvent->Dissolution Cooling 2. Controlled Cooling (Induces Supersaturation) Dissolution->Cooling Nucleation 3. Nucleation (Crystal Formation Begins) Cooling->Nucleation Growth 4. Crystal Growth Nucleation->Growth Isolation 5. Isolation (Filtration) Growth->Isolation Crystals This compound Crystals Isolation->Crystals MotherLiquor Mother Liquor Isolation->MotherLiquor

Caption: Experimental workflow for controlled cooling crystallization of this compound.

G cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Needles Needle-like Crystals Supersaturation High Supersaturation Needles->Supersaturation is caused by Solvent Inappropriate Solvent Needles->Solvent is caused by GrowthRate Anisotropic Growth Needles->GrowthRate is caused by ControlSS Control Supersaturation Supersaturation->ControlSS address with ChangeSolvent Modify Solvent System Solvent->ChangeSolvent address with Additives Use Additives GrowthRate->Additives address with

Caption: Logical relationship for troubleshooting needle-like this compound crystals.

References

Technical Support Center: Optimizing Docosane in Calibration Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of docosane as a calibration standard in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a calibration standard?

This compound is a straight-chain alkane with the chemical formula C22H46.[1] It is a white, waxy solid at room temperature.[1][2] Due to its high purity, thermal stability, and chemical inertness, this compound is frequently used as an internal standard or a component in calibration mixtures for analytical techniques like gas chromatography (GC).[2][3] Its well-defined structure and consistent behavior under various analytical conditions make it an ideal reference compound for ensuring the accuracy and precision of measurements.[4]

Q2: In which analytical methods is this compound commonly used?

This compound is primarily used in gas chromatography (GC), often coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[1][5] It serves as a reliable internal standard for the quantification of various organic compounds, including fatty acid methyl esters (FAMEs), petroleum hydrocarbons, and other long-chain alkanes.[6][7]

Q3: What are the key physical and chemical properties of this compound?

Understanding the properties of this compound is crucial for its effective use in calibration.

PropertyValue
Molecular Formula C22H46[1]
Molecular Weight 310.60 g/mol
Appearance White crystalline solid[1][2]
Melting Point 42-45 °C
Boiling Point 369 °C
Solubility Insoluble in water; Soluble in organic solvents like ethanol, ether, benzene (B151609), and toluene (B28343).[1][2][8]
Stability Stable under normal conditions, but incompatible with strong oxidizing agents.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during the preparation and use of this compound calibration standards.

Issue 1: Poor Solubility of this compound

Symptoms:

  • This compound powder does not fully dissolve in the chosen solvent.

  • Visible particulate matter in the standard solution.

  • Inconsistent and non-reproducible peak areas in chromatograms.

Possible Causes:

  • Incorrect Solvent Choice: this compound is nonpolar and will not dissolve in polar solvents like water.[8]

  • Insufficient Solvent Volume or Low Temperature: The concentration may be too high for the solvent volume, or the temperature may be too low to facilitate dissolution. The solubility of this compound can increase with temperature.[8]

  • Contaminated Solvent: Impurities in the solvent can affect solubility.

Solutions:

  • Select an Appropriate Solvent: Use nonpolar organic solvents such as hexane (B92381), toluene, or benzene for optimal solubility.[8]

  • Gentle Heating and Agitation: Warm the solvent gently and use sonication or vortexing to aid dissolution.

  • Ensure Solvent Purity: Use high-purity, analytical grade solvents.

  • Prepare a Stock Solution: It is often easier to first prepare a concentrated stock solution in a good solvent and then perform serial dilutions.

Issue 2: Inconsistent Peak Response for this compound Internal Standard

Symptoms:

  • The peak area of the this compound internal standard varies significantly between runs.

  • Poor linearity of the calibration curve.

  • Decreasing internal standard area over a sequence of runs.[9]

Possible Causes:

  • Injector Issues: Leaks in the injector, incorrect injection volume, or discrimination against higher molecular weight compounds can lead to variability.[10][11]

  • Column Contamination or Degradation: Buildup of non-volatile residues on the column can affect peak shape and area.[9] Active sites in the GC column or liner can also cause peak tailing.[12]

  • Inhomogeneous Standard Solution: The this compound may not be uniformly distributed in the solution, especially if it is close to its solubility limit.

  • Instrument Drift: Changes in detector response or carrier gas flow rate over time can affect peak areas.[13]

Solutions:

  • System Maintenance: Regularly check for leaks in the GC system, especially at the injector port septum and column fittings.[14] Clean or replace the injector liner and trim the front end of the GC column if contamination is suspected.[12]

  • Optimize Injection Parameters: For splitless injections, consider using a pressure pulse to reduce mass discrimination.[12] Ensure the syringe is functioning correctly and the injection volume is consistent.[11]

  • Proper Standard Preparation: Ensure the this compound is fully dissolved and the solution is thoroughly mixed before each injection.

  • Method Validation: Incorporate quality control samples at regular intervals to monitor instrument performance and detect any drift.

Issue 3: Peak Tailing or Fronting

Symptoms:

  • Asymmetrical peak shape for this compound, with a drawn-out tail or a leading edge.

Possible Causes:

  • Column Overload: Injecting too high a concentration of the standard can lead to peak fronting.[10]

  • Active Sites: Interactions between this compound and active sites in the injector liner or column can cause peak tailing.[12][15]

  • Improper Column Installation: An incorrectly installed column can lead to poor peak shape.[10]

  • Inappropriate Temperature: If the injector or oven temperature is too low, it can result in poor sample vaporization and peak distortion.[10]

Solutions:

  • Adjust Concentration: Reduce the concentration of the this compound standard or increase the split ratio.[15]

  • Use Deactivated Liners and Columns: Employ deactivated (silanized) liners and high-quality, low-bleed columns to minimize active sites.[12]

  • Verify Column Installation: Ensure the column is installed correctly according to the manufacturer's instructions.

  • Optimize Temperatures: Increase the injector and oven temperatures to ensure complete and rapid vaporization of this compound, but do not exceed the column's maximum temperature limit.[10][12]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 1000 µg/mL stock solution of this compound.

Materials:

  • This compound (analytical standard, ≥99.5% purity)

  • Hexane or Toluene (analytical grade)

  • 100 mL volumetric flask (Class A)

  • Analytical balance

  • Spatula

  • Weighing paper

  • Sonicator (optional)

Procedure:

  • Accurately weigh 100 mg of this compound onto a piece of weighing paper using an analytical balance.

  • Carefully transfer the weighed this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of hexane or toluene to the flask.

  • Gently swirl the flask to dissolve the this compound. If necessary, use a sonicator for a few minutes to aid dissolution.

  • Once the this compound is completely dissolved, add more solvent to bring the volume to the 100 mL mark.

  • Stopper the flask and invert it 10-15 times to ensure the solution is homogeneous.[16]

  • Label the flask clearly with the compound name, concentration, solvent, and preparation date. Store in a cool, dark place.

Protocol 2: Preparation of Calibration Standards

This protocol outlines the creation of a series of calibration standards from the stock solution.

Materials:

  • 1000 µg/mL this compound stock solution

  • Hexane or Toluene (analytical grade)

  • 10 mL volumetric flasks (Class A, quantity as needed)

  • Micropipettes and tips

Procedure:

  • Determine the desired concentrations for your calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Label a series of 10 mL volumetric flasks for each concentration.

  • Use the formula C1V1 = C2V2 to calculate the volume of stock solution needed for each standard.

    • C1 = Concentration of stock solution (1000 µg/mL)

    • V1 = Volume of stock solution to be transferred

    • C2 = Desired concentration of the calibration standard

    • V2 = Final volume of the calibration standard (10 mL)

  • For each standard, pipette the calculated volume (V1) of the stock solution into the corresponding labeled volumetric flask.

  • Dilute to the 10 mL mark with the solvent.

  • Stopper and invert each flask 10-15 times to ensure thorough mixing.[16]

  • These standards are now ready for analysis. It is recommended to prepare fresh calibration standards regularly.[16]

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_analysis GC Analysis weigh 1. Weigh this compound dissolve 2. Dissolve in Solvent (e.g., Hexane) weigh->dissolve stock 3. Create 1000 µg/mL Stock Solution dissolve->stock dilute 4. Serial Dilution stock->dilute cal_standards 5. Prepare Calibration Standards (1-50 µg/mL) dilute->cal_standards inject 6. Inject Standard cal_standards->inject gc_run 7. GC Separation inject->gc_run detect 8. Detection (FID/MS) gc_run->detect data 9. Data Acquisition detect->data

Caption: Workflow for preparing and analyzing this compound calibration standards.

troubleshooting_logic start Inconsistent Peak Area? check_prep Is standard fully dissolved and homogeneous? start->check_prep sol_prep Solution: Re-prepare standard. Use sonication/vortexing. check_prep->sol_prep No check_system Any system leaks (injector, fittings)? check_prep->check_system Yes end_node Problem Resolved sol_prep->end_node sol_system Solution: Perform leak check. Replace septum/ferrules. check_system->sol_system Yes check_column Is column/liner contaminated? check_system->check_column No sol_system->end_node sol_column Solution: Clean/replace liner. Trim column inlet. check_column->sol_column Yes check_column->end_node No, consult instrument manual sol_column->end_node

Caption: Troubleshooting decision tree for inconsistent peak area.

References

Validation & Comparative

Validating Docosane as a Reliable Temperature Calibration Standard for Thermal Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking accurate and reliable temperature calibration of their analytical instrumentation, particularly Differential Scanning Calorimetry (DSC), docosane presents a compelling organic alternative to traditional metallic standards. This guide provides a comprehensive comparison of this compound with other common calibrants, supported by experimental data and detailed protocols to facilitate its validation and implementation in your laboratory.

This compound, a C22 straight-chain alkane, offers several advantages as a temperature calibration standard, especially for applications involving organic materials such as polymers and pharmaceuticals. Calibrating with a substance that has similar thermal properties to the sample under investigation can lead to more accurate and relevant results.[1] This principle of "like-calibrates-like" is a key consideration for ensuring data integrity in thermal analysis.

Performance Comparison of Calibration Standards

To validate the performance of this compound, its key thermal properties were compared with those of commonly used metallic standards, indium and gallium. The data, summarized in the table below, is compiled from various sources, including the National Institute of Standards and Technology (NIST).

Calibration StandardMelting Point (°C)Enthalpy of Fusion (J/g)Purity (%)
This compound 42 - 45~220≥99.5
Indium 156.628.5≥99.99
Gallium 29.7680.1≥99.99

Note: The values for this compound can vary slightly depending on the supplier and purity.

Experimental Validation Workflow

The validation of this compound as a temperature calibration standard typically follows a systematic workflow. This involves comparing the experimental results obtained using this compound with the certified values of primary standards like indium.

This compound Validation Workflow cluster_0 Preparation cluster_1 DSC Calibration & Measurement cluster_2 Data Analysis & Validation A Procure high-purity This compound (≥99.5%) C Calibrate DSC with primary standard (Indium) A->C B Procure primary standard (e.g., Indium, ≥99.99%) B->C D Measure melting point and enthalpy of this compound C->D E Compare experimental this compound values with literature values D->E F Establish internal calibration standard E->F G Routine DSC calibration using validated this compound F->G

Caption: Workflow for validating this compound as a DSC temperature calibration standard.

Experimental Protocols

Detailed Protocol for DSC Temperature Calibration using this compound

This protocol outlines the steps for calibrating the temperature scale of a Differential Scanning Calorimeter using high-purity this compound.

1. Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • High-purity this compound (≥99.5%)

  • Aluminum DSC pans and lids

  • Microbalance (readable to ±0.01 mg)

  • Crimping press for DSC pans

  • Inert purge gas (e.g., nitrogen or argon)

2. Sample Preparation:

  • Accurately weigh 1-3 mg of this compound into an aluminum DSC pan using a microbalance.

  • Hermetically seal the pan using a crimping press. Ensure the bottom of the pan remains flat for good thermal contact.

  • Prepare an empty, sealed aluminum pan to be used as a reference.

3. DSC Instrument Setup:

  • Place the sealed sample pan and the empty reference pan into the DSC cell.

  • Set the purge gas flow rate to a constant value, typically 20-50 mL/min.

  • Equilibrate the DSC cell at a temperature at least 20°C below the expected melting point of this compound (e.g., 20°C).

4. Measurement:

  • Heat the sample from the equilibration temperature to approximately 60°C at a controlled heating rate (e.g., 10°C/min).

  • Record the heat flow as a function of temperature.

  • After the measurement, cool the cell back to the starting temperature.

5. Data Analysis:

  • Determine the onset temperature of the melting endotherm from the DSC curve. The onset temperature is the intersection of the baseline with the tangent to the steepest part of the leading edge of the melting peak.

  • Compare the experimentally determined onset temperature with the certified or literature value for this compound.

  • If the measured value deviates from the expected value, perform a temperature calibration adjustment according to the instrument manufacturer's software instructions. This typically involves creating a calibration file that applies a correction factor to the measured temperature.

Comparative Analysis with Indium

For a comprehensive validation, the same DSC instrument should be calibrated using a primary standard like indium, following a similar protocol.

1. Sample Preparation:

  • Accurately weigh 1-5 mg of high-purity indium (≥99.99%) into an aluminum DSC pan and seal it.

2. DSC Measurement:

  • Equilibrate the cell at a temperature well below indium's melting point (e.g., 130°C).

  • Heat the sample to a temperature above its melting point (e.g., 180°C) at the same heating rate used for this compound (10°C/min).

3. Data Analysis:

  • Determine the onset temperature and enthalpy of fusion for indium.

  • Compare these values with the certified values (156.6°C and 28.5 J/g).

  • Use the results from the indium calibration to validate the accuracy of the this compound calibration.

Logical Relationship for Calibration Choice

The decision to use this compound as a calibration standard is often driven by the nature of the samples being analyzed. The following diagram illustrates the logical flow for selecting an appropriate calibration standard.

Calibration Standard Selection A Sample Type? B Organic Material (e.g., Polymers, Pharmaceuticals) A->B C Inorganic Material (e.g., Metals, Ceramics) A->C D Use 'Like-Calibrates-Like' Principle B->D F Select Metallic Standard (e.g., Indium, Gallium) C->F E Select Organic Standard (e.g., this compound) D->E

Caption: Decision-making process for selecting a suitable DSC calibration standard.

By following these guidelines and protocols, researchers can confidently validate and utilize this compound as a reliable temperature calibration standard, leading to more accurate and reproducible thermal analysis data, particularly in the fields of drug development and materials science.

References

A Comparative Analysis of Docosane and Eicosane: Thermal Properties for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a detailed comparative study of the thermal properties of docosane (n-C22H46) and eicosane (B133393) (n-C20H42), two long-chain alkanes with significant potential in various scientific and industrial applications, including as phase change materials (PCMs) for thermal energy storage. This document provides researchers, scientists, and drug development professionals with a concise summary of their key thermal characteristics, supported by experimental data.

Introduction

This compound and eicosane are saturated hydrocarbons that exhibit distinct thermal behaviors due to the difference in their alkyl chain length. These differences, particularly in melting point and latent heat of fusion, are critical for their application in areas requiring precise thermal management. Eicosane, with its melting point near physiological temperatures, is a candidate for biomedical applications, while this compound's higher melting point makes it suitable for applications requiring thermal energy storage at moderately elevated temperatures[1].

Quantitative Data Summary

The thermal properties of this compound and eicosane are summarized in the table below. The data has been compiled from various experimental sources to provide a reliable basis for comparison.

PropertyThis compound (C22H46)Eicosane (C20H42)Units
Molecular Weight 310.60282.55 g/mol
Melting Point 42-45 °C (lit.)36 to 38 °C[2]°C
Boiling Point 369 °C (lit.)343.1 °C[2]°C
Heat of Fusion 47.84 - 78.50[3][4]67.8 - 70.9[5][6]kJ/mol
Specific Heat Capacity (Solid) 468 J/mol·K at 300 K[7]602.5 J/mol·K at 279.1 K[8]J/mol·K
Specific Heat Capacity (Liquid) 739 J/mol·K at 353 K[7]664 J/mol·K at 325 K[9]J/mol·K
Density (Solid) 0.794 g/cm³ at 20 °C0.788 g/cm³ at 20°C[10]g/cm³

Experimental Protocols

The determination of the thermal properties of this compound and eicosane relies on established thermal analysis techniques. The following provides an overview of the methodologies used to obtain the data presented.

Differential Scanning Calorimetry (DSC): This is a primary technique for determining the melting point and latent heat of fusion of materials like this compound and eicosane[1].

  • Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. When the sample undergoes a phase transition, such as melting, it will absorb (endothermic) or release (exothermic) heat, resulting in a measurable difference in heat flow relative to the reference.

  • Methodology:

    • A small, precisely weighed sample of this compound or eicosane is hermetically sealed in an aluminum pan.

    • An empty sealed pan is used as a reference.

    • The sample and reference pans are placed in the DSC instrument and heated at a constant rate over a defined temperature range that encompasses the melting point.

    • The heat flow to the sample is monitored and plotted against temperature. The peak of the resulting curve indicates the melting point, and the area under the peak corresponds to the heat of fusion.

Calorimetry: The specific heat capacity of the alkanes in both their solid and liquid states is determined using calorimetry.

  • Principle: This method involves measuring the amount of heat absorbed or released by a substance when its temperature changes.

  • Methodology:

    • A known mass of the alkane is placed in a calorimeter.

    • A measured amount of heat is supplied to the sample, and the resulting temperature change is recorded.

    • The specific heat capacity is calculated using the formula: c = Q / (mΔT), where c is the specific heat capacity, Q is the heat added, m is the mass of the sample, and ΔT is the change in temperature.

Comparative Workflow

The logical workflow for comparing the thermal properties of this compound and eicosane is illustrated in the diagram below. This process ensures a systematic evaluation of their potential for specific applications.

G cluster_selection Material Selection cluster_analysis Thermal Property Analysis cluster_properties Key Thermal Properties cluster_comparison Comparative Evaluation cluster_application Application Suitability This compound This compound (C22H46) DSC Differential Scanning Calorimetry (DSC) This compound->DSC Calorimetry Calorimetry This compound->Calorimetry Eicosane Eicosane (C20H42) Eicosane->DSC Eicosane->Calorimetry MP Melting Point DSC->MP HF Heat of Fusion DSC->HF SHC Specific Heat Capacity Calorimetry->SHC Comparison Data Comparison and Analysis MP->Comparison HF->Comparison SHC->Comparison App_this compound Higher Temperature Applications Comparison->App_this compound App_Eicosane Near-Physiological Temperature Applications Comparison->App_Eicosane

Workflow for comparing the thermal properties of this compound and eicosane.

Conclusion

The choice between this compound and eicosane for a specific application is dictated by their distinct thermal properties. Eicosane's lower melting point makes it a strong candidate for applications requiring thermal regulation near body temperature, such as in drug delivery systems[1]. In contrast, this compound's higher melting point and significant heat of fusion are advantageous for thermal energy storage in applications operating at moderately elevated temperatures. Both alkanes exhibit the characteristic chemical stability of paraffins, making them reliable materials for long-term use.

References

Unveiling the Most Effective Nucleating Agents for Docosane Crystallization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the phase change material (PCM) n-docosane, achieving efficient and predictable crystallization is paramount. Docosane's tendency to supercool—remaining in a liquid state below its freezing point—can hinder its performance in thermal energy storage and drug delivery applications. The introduction of nucleating agents offers a promising solution by providing sites for crystal growth to initiate, thereby reducing supercooling and controlling the crystallization process. This guide provides a comparative analysis of the efficacy of different nucleating agents for this compound crystallization, supported by available experimental data.

Due to a lack of comprehensive comparative studies specifically on this compound, this guide leverages data from studies on its close n-alkane homologues, such as n-octadecane and n-eicosane. The similar chemical structures and crystallization behaviors of these long-chain alkanes allow for valuable insights into potential nucleating agents for this compound. The primary performance metrics considered are the degree of supercooling and the crystallization temperature.

Comparative Efficacy of Nucleating Agents

The selection of an appropriate nucleating agent is critical for optimizing the crystallization of this compound. Key performance indicators include a minimal degree of supercooling and a crystallization temperature close to the melting point. Based on available research on long-chain alkanes, several substances have shown promise as effective nucleating agents.

Nucleating AgentConcentration (wt%)PCMDegree of Supercooling (°C)Crystallization Onset Temperature (°C)Observations
None (Pure PCM) 0n-Octadecane~26.0[1][2]-Exhibits significant supercooling.
1-Octadecanol 10.0n-OctadecaneReduced significantly[1][2]IncreasedEffectively prevents supercooling in microencapsulated n-octadecane.[1][2]
Paraffin (B1166041) Wax 20.0 (in core)n-OctadecaneFree from supercoolingIncreasedDid not negatively influence the morphology and dispersibility of microcapsules.
Graphite (B72142) Not specifiedEicosaneNot specifiedNot specifiedActs as a heterogeneous nucleation agent and improves thermal conductivity.[3][4][5]

Note: The data for 1-Octadecanol and Paraffin Wax is based on studies with n-octadecane, a close homologue of this compound. The qualitative observation for Graphite is based on its effect on eicosane.

In-Depth Analysis of Nucleating Agents

1-Octadecanol: As a long-chain fatty alcohol, 1-octadecanol shares structural similarities with this compound, which is believed to contribute to its effectiveness as a nucleating agent. Studies on microencapsulated n-octadecane have demonstrated that the addition of 10.0 wt% 1-octadecanol can significantly decrease the degree of supercooling.[1][2] This suggests that 1-octadecanol could be a highly effective nucleating agent for this compound, promoting crystallization at a temperature closer to its melting point.

Paraffin Wax: Composed of a mixture of long-chain alkanes, paraffin wax itself can act as a nucleating agent for other paraffins.[6] Research on microencapsulated n-octadecane showed that incorporating 20 wt% paraffin into the core material eliminated supercooling without adversely affecting the microcapsule's physical properties. Given that this compound is a component of some paraffin waxes, the use of a paraffin wax with a slightly higher melting point range could effectively seed the crystallization of this compound.

Graphite: While primarily investigated for its ability to enhance the thermal conductivity of PCMs, graphite has also been identified as a heterogeneous nucleating agent.[3][4][5] Its planar structure can provide a template for the alignment and ordering of n-alkane molecules, facilitating the formation of crystal nuclei. For applications where improved heat transfer is also a critical requirement, graphite presents a dual-benefit solution.

Experimental Protocols

The evaluation of nucleating agent efficacy for this compound crystallization typically involves thermal analysis techniques. A standard experimental protocol is outlined below:

Materials:

  • n-Docosane (high purity)

  • Selected nucleating agents (e.g., 1-octadecanol, paraffin wax, graphite)

  • Hermetically sealed aluminum pans for Differential Scanning Calorimetry (DSC)

Procedure:

  • Sample Preparation: Prepare mixtures of this compound with varying concentrations of the chosen nucleating agent (e.g., 1%, 2%, 5%, 10% by weight). Ensure homogeneous mixing, which may involve melting the this compound before incorporating the agent.

  • DSC Analysis:

    • Accurately weigh a small amount (typically 5-10 mg) of the prepared sample into a DSC pan and seal it. An empty sealed pan is used as a reference.

    • Place the sample and reference pans into the DSC instrument.

    • Heat the sample to a temperature significantly above the melting point of this compound (e.g., 60°C) to erase any prior thermal history. Hold at this temperature for a set period (e.g., 5 minutes) to ensure complete melting.

    • Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below the expected crystallization point (e.g., 0°C).

    • Record the heat flow as a function of temperature during the cooling scan. The exothermic peak corresponds to the crystallization of the sample.

    • Heat the sample again at the same controlled rate back to the initial temperature to observe the melting behavior (endothermic peak).

  • Data Analysis:

    • From the DSC cooling curve, determine the onset crystallization temperature (Tc).

    • The degree of supercooling (ΔT) is calculated as the difference between the onset melting temperature (from the heating curve) and the onset crystallization temperature (ΔT = Tm,onset - Tc,onset).

    • Compare the ΔT and Tc values for the pure this compound and the mixtures with different nucleating agents to evaluate their efficacy.

Logical Workflow for Evaluating Nucleating Agent Efficacy

G cluster_0 Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis & Comparison cluster_3 Conclusion A Select Nucleating Agents B Prepare this compound Mixtures (Varying Concentrations) A->B C Perform DSC Analysis (Heating-Cooling Cycles) B->C D Determine Crystallization Temp (Tc) & Degree of Supercooling (ΔT) C->D E Compare Efficacy of Different Agents D->E F Identify Optimal Nucleating Agent & Concentration E->F

References

A Comparative Analysis of Docosane Encapsulation in Diverse Shell Materials for Thermal Energy Storage Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the effective encapsulation of phase change materials (PCMs) like docosane is critical for advancing thermal energy storage and controlled-release systems. This guide provides a detailed comparative analysis of different shell materials used for this compound encapsulation, supported by experimental data and detailed methodologies.

This compound, a paraffin (B1166041) hydrocarbon, is a promising organic PCM due to its high latent heat of fusion and suitable phase transition temperature for various thermal management applications. However, its practical use is often hindered by leakage in its molten state. Microencapsulation provides a robust solution by enclosing this compound within a stable shell material, thereby preventing leakage, increasing the heat transfer area, and improving handling. The choice of shell material is paramount as it dictates the physicochemical properties, thermal performance, and stability of the resulting microcapsules.

This guide delves into a comparative analysis of four prominent shell materials for this compound encapsulation: Polyurethane (PU), Organosilica, Melamine-Formaldehyde (MF), and Polystyrene (PS).

Comparative Performance of Shell Materials

The selection of an appropriate shell material is a critical determinant of the final properties of the this compound microcapsules. The following tables summarize the key performance indicators for polyurethane, organosilica, melamine-formaldehyde, and polystyrene shells based on published experimental data.

Table 1: Thermal Properties of this compound Encapsulated in Different Shell Materials
Shell MaterialEncapsulation MethodMelting Temp. (°C)Latent Heat of Fusion (J/g)Encapsulation Efficiency (%)
Polyurethane Mini-emulsion Interfacial Polymerization42.6180.6Not Reported
Organosilica Hydrolysis-condensation in an oil-in-water emulsion43.8142.7 - 143~60.6
Melamine-Formaldehyde In-situ PolymerizationNot specified35.70Not Reported
Polystyrene Mini-emulsion Polymerization42.6180.6Not Reported

Note: The thermal properties of pure this compound are: Melting Temperature ~44 °C and Latent Heat of Fusion ~249 J/kg.

Table 2: Physical Properties of this compound Microcapsules with Different Shell Materials
Shell MaterialEncapsulation MethodParticle SizeMorphology
Polyurethane Mini-emulsion Interfacial Polymerization~4 µmSpherical
Organosilica Hydrolysis-condensation in an oil-in-water emulsion606 ± 110 nm to larger sizesSpherical, can be aggregated
Melamine-Formaldehyde In-situ Polymerization259.5 nm - 1.772 µmNot specified
Polystyrene Mini-emulsion PolymerizationNot specifiedNot specified

In-Depth Analysis of Shell Materials

Polyurethane (PU)

Polyurethane shells are synthesized via interfacial polymerization and are noted for their good thermal stability and mechanical flexibility. This elasticity is particularly advantageous in accommodating the volume changes of this compound during its phase transitions.

Organosilica

Organosilica shells, formed through a sol-gel process (hydrolysis and condensation of precursors like methyltriethoxysilane), offer high thermal stability and chemical inertness. The properties of the resulting microcapsules, including particle size, can be tuned by adjusting the synthesis parameters. However, agglomeration of microcapsules can be a challenge.[1]

Melamine-Formaldehyde (MF)

Melamine-formaldehyde resins are commonly used for encapsulation via in-situ polymerization due to their robustness and thermal resistance. The resulting microcapsules can be produced at both micro and nano-scales.

Polystyrene (PS)

Polystyrene provides a versatile shell material for this compound encapsulation, typically through mini-emulsion polymerization. These microcapsules have demonstrated good thermal properties, comparable to those with polyurethane shells.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the standard protocols for the key characterization techniques cited in this guide.

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperatures (melting and crystallization) and latent heat of fusion of the encapsulated this compound.

Protocol:

  • Accurately weigh 5-10 mg of the microcapsule sample into an aluminum DSC pan.

  • Seal the pan hermetically. An empty sealed pan is used as a reference.

  • Place both the sample and reference pans into the DSC instrument.

  • Heat the sample to a temperature above the melting point of this compound (e.g., 60 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.

  • Cool the sample to a temperature below its crystallization point (e.g., 0 °C) at a controlled rate (e.g., 10 °C/min).

  • Reheat the sample to 60 °C at the same controlled rate.

  • The melting temperature and latent heat of fusion are determined from the endothermic peak of the second heating scan. The crystallization temperature and latent heat are determined from the exothermic peak of the cooling scan.

Calculation of Encapsulation Efficiency: The encapsulation efficiency (η) can be calculated using the following formula: η (%) = (ΔH_m,capsules / ΔH_m,this compound) × 100 where ΔH_m,capsules is the measured latent heat of fusion of the microcapsules and ΔH_m,this compound is the latent heat of fusion of pure this compound.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of the microcapsules and the weight percentage of the encapsulated this compound.

Protocol:

  • Place a small, accurately weighed sample (5-10 mg) of the microcapsules into a TGA sample pan.

  • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air).

  • Record the weight loss of the sample as a function of temperature.

  • The onset temperature of decomposition indicates the thermal stability of the shell material and the encapsulated this compound. The weight loss at different temperature ranges corresponds to the decomposition of the core and shell materials.

Scanning Electron Microscopy (SEM)

Objective: To observe the surface morphology, shape, and size of the microcapsules.

Protocol:

  • Sample Mounting: Disperse a small amount of the microcapsule powder onto a carbon adhesive tab mounted on an aluminum SEM stub.

  • Coating: For non-conductive polymer shells, sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

  • Imaging: Introduce the prepared stub into the SEM chamber.

  • Apply an appropriate accelerating voltage and scan the electron beam across the sample to generate images.

  • Capture images at different magnifications to observe the overall morphology and surface details of the microcapsules.

Visualizing the Process and Relationships

To better understand the experimental workflow and the interplay between different factors, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Microcapsule Synthesis cluster_characterization Characterization start Select Shell Material (e.g., PU, Organosilica) emulsion Prepare Emulsion (this compound in Continuous Phase) start->emulsion polymerization Initiate Polymerization (e.g., Interfacial, In-situ) emulsion->polymerization washing Wash and Centrifuge polymerization->washing drying Dry Microcapsules washing->drying end_synthesis Synthesized Microcapsules drying->end_synthesis sem SEM (Morphology, Size) end_synthesis->sem dsc DSC (Thermal Properties) end_synthesis->dsc tga TGA (Thermal Stability) end_synthesis->tga Logical_Relationships cluster_inputs Input Variables cluster_outputs Output Properties shell_material Shell Material (PU, Organosilica, etc.) thermal_props Thermal Properties (Latent Heat, Melting Point) shell_material->thermal_props physical_props Physical Properties (Particle Size, Morphology) shell_material->physical_props stability Stability (Thermal, Mechanical) shell_material->stability encap_method Encapsulation Method (Interfacial, In-situ, etc.) encap_method->thermal_props encap_method->physical_props synthesis_params Synthesis Parameters (Stirring Speed, Temp, etc.) synthesis_params->physical_props

References

A Comparative Guide to the Cross-Validation of Docosane Quantification by GC-FID and HPLC-ELSD

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two common analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), for the quantitative analysis of docosane. The objective is to offer researchers, scientists, and drug development professionals the necessary data and methodologies to select the most appropriate technique for their specific applications.

Introduction to Analytical Approaches

This compound (C22H46) is a long-chain n-alkane, a type of hydrocarbon. The choice of analytical technique for its quantification depends on factors such as sample matrix, required sensitivity, and available instrumentation.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This is a cornerstone technique for analyzing volatile and semi-volatile organic compounds.[1] this compound's hydrocarbon nature and volatility at elevated temperatures make it an ideal candidate for GC analysis. The Flame Ionization Detector is highly sensitive to compounds containing carbon-hydrogen bonds, providing excellent sensitivity for hydrocarbons.[2][3]

  • High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally unstable.[4][5] Since this compound lacks a UV chromophore, standard UV detection is not feasible.[6] The ELSD serves as a universal detector that is not dependent on the optical properties of the analyte, making it suitable for non-chromophoric compounds like this compound.[7][8] Detection involves nebulizing the column eluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles.[9][10]

Quantitative Performance Data

The selection of an analytical method is often driven by its quantitative performance. The following table summarizes typical validation parameters for the quantification of a long-chain hydrocarbon like this compound using both GC-FID and HPLC-ELSD.

Parameter GC-FID HPLC-ELSD Commentary
Linearity (R²) > 0.999> 0.995 (often requires non-linear fit)GC-FID typically provides excellent linearity over a wide range for hydrocarbons.[11] ELSD response can be non-linear, often requiring a quadratic or logarithmic fit for the calibration curve.[12]
Limit of Detection (LOD) Low ng/mL to high pg/mLLow to mid ng/mLGC-FID is generally more sensitive for volatile hydrocarbons. The LOD for a similar compound, lauric acid, was found to be lower with GC-FID (≤ 0.033 mg/ml) compared to HPLC-ELSD (≤ 0.421 mg/ml).[13][14]
Limit of Quantification (LOQ) Low to mid ng/mLMid to high ng/mLConsistent with LOD, the LOQ for GC-FID is typically lower, allowing for the quantification of smaller amounts of this compound.
Precision (%RSD) < 3%< 5%Both methods can achieve high precision. Excellent intra-day and inter-day precision (<3% RSD) has been demonstrated for hydrocarbon analysis by GC.[15]
Accuracy / Recovery (%) 95 - 105%90 - 110%Both techniques can provide high accuracy, although this is highly dependent on the sample matrix and the effectiveness of the sample preparation method.
Experimental Workflows and Logical Comparison

The following diagrams illustrate the experimental workflow for each technique and a logical comparison of their core attributes for this compound analysis.

G cluster_0 GC-FID Workflow cluster_1 HPLC-ELSD Workflow A1 Sample Preparation (Dissolve in Volatile Solvent, e.g., Hexane) A2 Injection into GC (Vaporization at High Temperature) A1->A2 A3 Separation (Capillary Column) A2->A3 A4 Detection (Flame Ionization Detector) A3->A4 A5 Data Analysis (Peak Area vs. Concentration) A4->A5 B1 Sample Preparation (Dissolve in Mobile Phase Component, e.g., Acetonitrile) B2 Injection into HPLC (Liquid Phase) B1->B2 B3 Separation (Reversed-Phase C18 Column) B2->B3 B4 Detection (Evaporative Light Scattering Detector) B3->B4 B5 Data Analysis (Peak Area vs. Concentration) B4->B5

Caption: Experimental workflows for this compound quantification.

G center This compound Quantification GC_Principle Principle: Volatility-based separation center->GC_Principle HPLC_Principle Principle: Polarity-based separation center->HPLC_Principle GC_Pros Pros: - High sensitivity for hydrocarbons - Robust & reliable detector - High resolution GC_Principle->GC_Pros GC_Cons Cons: - Requires analyte volatility - High temperatures can degrade labile compounds GC_Principle->GC_Cons HPLC_Pros Pros: - Analyzes non-volatile samples - Universal mass detector - Ambient temperature operation HPLC_Principle->HPLC_Pros HPLC_Cons Cons: - Generally lower sensitivity than GC-FID - Non-linear response curve - Requires volatile mobile phase HPLC_Principle->HPLC_Cons

Caption: Comparison of GC-FID and HPLC-ELSD attributes.

Experimental Protocols

Below are detailed, representative methodologies for the quantification of this compound using both GC-FID and HPLC-ELSD.

GC-FID Protocol
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as n-hexane or dichloromethane.

    • Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range.

    • Prepare unknown samples by dissolving them in the same solvent to a concentration within the calibration range.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 6890 or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector.

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.0 mL/min.[16]

    • Injector Temperature: 280°C.[16]

    • Injection Volume: 1 µL with a split ratio (e.g., 50:1) to avoid column overloading.[16]

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase at 15°C/min to 300°C.

      • Final hold: Hold at 300°C for 5 minutes.

    • Detector Temperature (FID): 320°C.

    • FID Gas Flows: Hydrogen (~30 mL/min), Air (~300 mL/min), Makeup Gas (e.g., Nitrogen, ~25 mL/min).

  • Data Analysis:

    • Integrate the peak area for this compound in both standards and samples.

    • Construct a linear calibration curve by plotting peak area against concentration for the standards.

    • Determine the concentration of this compound in the unknown samples using the regression equation from the calibration curve.

HPLC-ELSD Protocol
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a solvent compatible with the mobile phase, such as acetonitrile (B52724) or tetrahydrofuran.

    • Create a series of calibration standards by serial dilution.

    • Prepare unknown samples by dissolving and diluting them in the same solvent. Samples may require filtration (e.g., 0.45 µm PTFE filter) before injection.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1100/1200 series or equivalent, equipped with a pump, autosampler, column oven, and ELSD.

    • Column: Reversed-Phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).

    • Mobile Phase: Isocratic elution with 100% Acetonitrile or a gradient with Acetonitrile and Water. The mobile phase must be volatile.[8]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.[17]

    • Injection Volume: 20 µL.

    • ELSD Conditions:

      • Nebulizer Temperature: 30°C.[10]

      • Evaporator (Drift Tube) Temperature: 85°C.[17]

      • Nebulizing Gas (Nitrogen) Flow: 1.5 - 2.0 SLM (Standard Liters per Minute).[17]

  • Data Analysis:

    • Integrate the peak area for this compound.

    • Construct a calibration curve by plotting the natural log of the peak area versus the natural log of the concentration (log-log transformation) or by using a second-order quadratic fit to handle the non-linear response.[12]

    • Calculate the concentration of this compound in the unknown samples using the derived calibration equation.

Conclusion and Recommendations

Both GC-FID and HPLC-ELSD are viable methods for the quantification of this compound, but they offer distinct advantages and disadvantages.

  • GC-FID is the recommended method for the routine analysis of this compound and similar hydrocarbons. Its high sensitivity, robustness, excellent resolution, and the inherent linearity of the FID for hydrocarbons make it superior for this specific application.[11] It is particularly well-suited for purity assessments and the analysis of less complex matrices.

  • HPLC-ELSD serves as a valuable alternative , especially under circumstances where GC is not feasible. This includes the analysis of this compound in complex sample matrices containing non-volatile components or when analyzing thermally labile compounds in the same run. While less sensitive than GC-FID for this analyte, proper method development can yield accurate and precise results. The universal nature of the ELSD is a significant advantage when analyzing mixtures of compounds with and without UV chromophores.[8]

A cross-validation study is highly recommended when transitioning between these two methods to ensure the consistency and comparability of analytical results.

References

A Comparative Analysis of Docosane-Based Composites for Advanced Thermal Insulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in materials science and thermal engineering, the quest for efficient thermal insulation materials is paramount. Docosane, a paraffin (B1166041) hydrocarbon, has emerged as a promising phase change material (PCM) for thermal energy storage and insulation due to its high latent heat of fusion and suitable phase transition temperature. This guide provides a comparative study of various this compound-based composites, evaluating their thermal performance against alternative insulation materials, supported by experimental data and detailed methodologies.

I. Performance Comparison of Thermal Insulation Materials

The efficacy of a thermal insulation material is determined by a combination of its thermal properties, physical characteristics, and stability. This section presents a comparative analysis of this compound-based composites against other phase change materials and conventional insulation materials.

Quantitative Data Summary

The following table summarizes the key performance indicators for a range of this compound-based composites and their alternatives. This data has been compiled from various studies to provide a clear and objective comparison.

MaterialThermal Conductivity (W/m·K)Latent Heat (kJ/kg)Phase Transition Temperature (°C)Density ( kg/m ³)
This compound-Based Composites
Pure this compound~0.2 - 0.49[1]~244 - 249[2][3]41 - 44[2][3]~794
This compound-Dodecanol (60 wt% this compound)0.135[2]243.8[2]20 - 50[2][4]-
This compound-Dodecanol/Expanded Graphite1.383[2]---
This compound/Graphite (10 wt%)Increased by a factor of 3 compared to pure this compound[1]---
This compound in Organosilica Microcapsules-up to 143[5][6]--
This compound in Polyurethane Microcapsules-180.6[7]42.6[7]-
Alternative Phase Change Materials
Paraffin Wax (general)~0.2[8]150 - 20023 - 70[1]~900
Salt Hydrates (e.g., CaCl₂·6H₂O)~0.5 - 1.1~170 - 200[9]~30[9]~1710
Fatty Acids (e.g., Capric-Lauric Eutectic)~0.15 - 0.35120 - 160[10]18 - 51[10]~880
Conventional Insulation Materials
Expanded Polystyrene (EPS)0.032 - 0.038[11]N/AN/A15 - 30[7]
Foam Glass~0.036[12][13]N/AN/A~100 - 130

II. Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section details the methodologies for key experiments used in the characterization of this compound-based composites.

Thermal Properties Analysis: Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperature and latent heat of fusion of the material.

Methodology:

  • A small, precisely weighed sample (typically 5-10 mg) of the this compound-based composite is hermetically sealed in an aluminum pan.

  • An empty sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC instrument.

  • The temperature of the sample and reference is increased at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting point of this compound (e.g., 0 °C to 80 °C).

  • The heat flow to the sample is measured relative to the reference. An endothermic peak is observed during melting, and the area under this peak is integrated to calculate the latent heat of fusion. The peak temperature of this curve indicates the phase transition temperature.

  • The sample is then cooled at the same constant rate to observe the crystallization behavior (exothermic peak).

Thermal Conductivity Measurement

Objective: To quantify the ability of the material to conduct heat.

Methodology (Transient Plane Source Method):

  • The composite material is prepared in the form of two identical flat, smooth-surfaced samples.

  • A transient plane source (TPS) sensor, consisting of a thin nickel wire in a spiral pattern embedded in an insulating layer, is placed between the two sample pieces.

  • A short electrical pulse is passed through the sensor, generating a small amount of heat.

  • The temperature increase of the sensor is recorded as a function of time.

  • The thermal conductivity of the material is calculated from the temperature versus time response using the appropriate theoretical model for the TPS method. This method is advantageous as it can measure the thermal conductivity of both solid and liquid phases.

Morphological Characterization: Scanning Electron Microscopy (SEM)

Objective: To visualize the microstructure of the composite material, including the distribution of this compound and any supporting matrix or encapsulation.

Methodology:

  • A small piece of the composite material is mounted on an SEM stub using conductive adhesive.

  • If the material is non-conductive, a thin layer of a conductive material (e.g., gold or carbon) is sputter-coated onto the surface to prevent charging effects.

  • The sample is loaded into the SEM chamber, and the chamber is evacuated to a high vacuum.

  • A high-energy beam of electrons is scanned across the sample surface.

  • The signals produced by the interaction of the electron beam with the sample (e.g., secondary electrons, backscattered electrons) are collected by detectors to form an image of the surface topography and composition.

Mechanical Testing (for structural composites)

Objective: To evaluate the mechanical properties of the composite, such as flexural strength and modulus.

Methodology (Three-Point Bending Test based on ASTM D7264):

  • Rectangular beam specimens of the composite material are prepared with specific dimensions.

  • The specimen is placed on two supporting pins at a specified distance apart.

  • A third loading pin is lowered from above at a constant rate, applying a force to the center of the specimen.

  • The load applied and the deflection of the beam are continuously recorded until the specimen fractures.

  • The flexural strength and modulus are calculated from the load-deflection curve and the specimen's dimensions.

III. Visualizing Workflows and Relationships

To further elucidate the processes and comparisons discussed, the following diagrams are provided.

experimental_workflow cluster_prep Material Preparation cluster_char Characterization cluster_eval Performance Evaluation prep_pcm This compound (PCM) fabrication Composite Fabrication (e.g., Melt Blending, Encapsulation) prep_pcm->fabrication prep_matrix Supporting Matrix (e.g., Graphite, Polymer) prep_matrix->fabrication thermal_analysis Thermal Analysis (DSC) - Phase Transition Temp - Latent Heat fabrication->thermal_analysis conductivity Thermal Conductivity Measurement fabrication->conductivity morphology Morphological Analysis (SEM) fabrication->morphology mechanical Mechanical Testing (e.g., Three-Point Bending) fabrication->mechanical data_analysis Data Analysis & Comparison thermal_analysis->data_analysis conductivity->data_analysis morphology->data_analysis mechanical->data_analysis

Caption: Experimental workflow for this compound-based composites.

logical_comparison cluster_alternatives Alternative Insulation Materials This compound This compound-Based Composites + High Latent Heat + Tunable Properties - Lower Thermal Conductivity (unmodified) - Potential Leakage pcm_alts Other PCMs (Paraffins, Salt Hydrates) + Wide Range of Temperatures - Potential for Supercooling (Salts) - Lower Latent Heat (some) This compound->pcm_alts vs. conventional_alts Conventional Insulation (EPS, Foam Glass) + Very Low Thermal Conductivity + Established Technology - No Thermal Energy Storage - Bulkier for same performance This compound->conventional_alts vs.

Caption: Comparison of this compound composites and alternatives.

References

Validating the Purity of Docosane: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible results. Docosane (C22H46), a long-chain n-alkane, finds application in various fields, including as a phase change material (PCM) for thermal energy storage, a component in lubricants, and as a reference standard in analytical chemistry. This guide provides an objective comparison of key analytical techniques for validating the purity of this compound, with a comparative look at common alternatives such as eicosane (B133393) (C20H42) and tetracosane (B166392) (C24H50).

Comparison of Analytical Techniques for Purity Validation

The purity of long-chain alkanes like this compound is primarily assessed using chromatographic and thermal analysis techniques. Spectroscopic methods are valuable for identity confirmation. The following tables summarize the quantitative data for this compound and its alternatives, and compare the utility of different analytical methods.

Table 1: Purity and Thermophysical Properties of this compound and Alternatives

CompoundMolecular FormulaPurity (by GC)Melting Point (°C)Latent Heat of Fusion (kJ/kg)
This compound C22H46≥99%, 99.58%[1], 99.6%[2]42-45[3]~249[4]
Eicosane C20H42≥99.5%36-38[5]~220 - 247
Tetracosane C24H50-48-54[6]~214 - 243[6]

Note: The data presented is compiled from various sources and may vary depending on the specific grade and supplier.

Table 2: Comparison of Analytical Methods for Purity Determination

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Gas Chromatography (GC-FID/GC-MS) Separation based on volatility and interaction with a stationary phase.Quantitative purity (area %), identification of volatile impurities.High resolution, high sensitivity, can identify and quantify individual impurities.Requires volatilization, may not be suitable for non-volatile impurities.
Differential Scanning Calorimetry (DSC) Measurement of heat flow into or out of a sample as a function of temperature.Purity based on melting point depression, melting point, and latent heat of fusion.Provides information on thermally active impurities, requires small sample size.Less effective for impurities that form solid solutions, purity should ideally be >98% for accurate determination.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Confirmation of chemical identity (functional groups).Fast, non-destructive, provides a unique "fingerprint" for the compound.Primarily qualitative, quantitative analysis can be challenging for complex mixtures.[3]

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are representative protocols for the key analytical techniques discussed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Objective: To separate and quantify this compound and any volatile impurities.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent

  • Carrier gas: Helium

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a volatile solvent (e.g., hexane (B92381) or toluene) at a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 2 minutes

      • Ramp to 300 °C at 10 °C/min

      • Hold at 300 °C for 10 minutes

    • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

    • Injection Volume: 1 µL (splitless mode)

    • MS Transfer Line Temperature: 280 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Scan Range: m/z 40-500

  • Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Integrate the peak areas of this compound and any impurity peaks. Calculate the purity as the area percentage of the this compound peak relative to the total peak area.

Differential Scanning Calorimetry (DSC) for Purity and Thermal Analysis

Objective: To determine the purity of this compound based on melting point depression and to characterize its thermal properties.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum pans

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a tared aluminum DSC pan and hermetically seal it.

  • DSC Conditions:

    • Temperature Program:

      • Equilibrate at 25 °C

      • Heat from 25 °C to 70 °C at a rate of 2 °C/min

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min

  • Data Analysis:

    • Purity Determination: Utilize the software's purity analysis package, which is based on the Van't Hoff equation.[8] The evaluation is typically performed on the leading edge of the melting peak, usually between 10% and 50% of the peak area.[8]

    • Thermal Properties: Determine the onset temperature of melting (melting point) and the area under the melting peak (latent heat of fusion).

Fourier-Transform Infrared (FTIR) Spectroscopy for Identity Confirmation

Objective: To confirm the chemical identity of this compound by analyzing its characteristic infrared absorption bands.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • FTIR Analysis:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

  • Data Analysis: Compare the obtained spectrum with a reference spectrum of this compound. Key characteristic peaks for n-alkanes include:

    • C-H stretching vibrations: ~2955 cm⁻¹, ~2918 cm⁻¹, ~2850 cm⁻¹

    • CH₂ bending (scissoring) vibrations: ~1472 cm⁻¹ and ~1462 cm⁻¹

    • CH₂ rocking vibrations: A doublet around 730 cm⁻¹ and 720 cm⁻¹ for crystalline long-chain alkanes.

Experimental Workflow and Logical Relationships

The following diagram illustrates a comprehensive workflow for validating the purity of this compound, integrating the discussed analytical techniques.

Purity_Validation_Workflow cluster_0 Initial Characterization cluster_1 Primary Purity Assessment cluster_2 Identity Confirmation cluster_3 Data Analysis and Reporting Sample_Receipt Receipt of this compound Sample Visual_Inspection Visual Inspection Sample_Receipt->Visual_Inspection GC_MS_Analysis GC-MS Analysis Visual_Inspection->GC_MS_Analysis DSC_Analysis DSC Analysis Visual_Inspection->DSC_Analysis FTIR_Analysis FTIR Spectroscopy Visual_Inspection->FTIR_Analysis Purity_Calculation Purity Calculation (Area %) GC_MS_Analysis->Purity_Calculation Thermal_Properties Melting Point & Latent Heat DSC_Analysis->Thermal_Properties Spectral_Comparison Spectral Comparison FTIR_Analysis->Spectral_Comparison Final_Report Certificate of Analysis / Final Report Purity_Calculation->Final_Report Thermal_Properties->Final_Report Spectral_Comparison->Final_Report

Purity validation workflow for this compound.

Conclusion

The validation of this compound purity requires a multi-faceted approach, with Gas Chromatography and Differential Scanning Calorimetry serving as the primary quantitative techniques. GC, particularly when coupled with mass spectrometry, excels at identifying and quantifying volatile impurities. DSC provides a robust method for determining purity based on thermal properties and is especially useful for screening thermally active impurities. FTIR spectroscopy is an indispensable tool for rapid and reliable identity confirmation. When selecting an n-alkane for a specific application, a thorough evaluation of its purity using these complementary techniques is essential to ensure performance, safety, and regulatory compliance. The choice between this compound and its alternatives, such as eicosane and tetracosane, will ultimately depend on the desired thermophysical properties for the intended application, with the assurance that their purity can be rigorously validated through the methodologies outlined in this guide.

References

A Comparative Analysis of Experimental and Simulated Melting Behavior of Docosane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

Docosane (n-C22H46), a long-chain n-alkane, is a phase change material (PCM) with significant potential in thermal energy storage and as an excipient in drug delivery systems. Its melting behavior is a critical parameter for these applications. This guide provides a detailed comparison of the experimental characterization and theoretical simulation of the melting properties of this compound, offering insights into the strengths and limitations of each approach.

Quantitative Data Summary

The following table summarizes the key thermal properties of this compound determined through experimental methods. It is important to note that a direct, peer-reviewed simulation study providing quantitative data for the melting point and latent heat of fusion of this compound could not be identified at the time of this publication. Therefore, a direct quantitative comparison with simulation data is not currently possible.

PropertyExperimental ValueMethod
Melting Point (°C) 42 - 45[1][2]Varies (e.g., literature values)
44[2]Not specified
Onset: 42.0, Peak: 49.3, Final: 51.9[3]Differential Scanning Calorimetry (DSC)
Latent Heat of Fusion (kJ/kg) 244[3]Differential Scanning Calorimetry (DSC)

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental thermoanalytical technique used to characterize the thermal properties of materials like this compound. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

A typical experimental protocol for analyzing the melting behavior of this compound using DSC involves the following steps:

  • Sample Preparation: A small, precisely weighed sample of high-purity this compound (typically 5-15 mg) is placed in a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC instrument. The system is purged with an inert gas, such as nitrogen, to prevent oxidation.

  • Thermal Cycling: To erase the sample's prior thermal history, it is often subjected to a heat/cool/heat cycle. For this compound, this might involve heating to a temperature above its melting point (e.g., 60°C), cooling back to a sub-ambient temperature (e.g., -20°C), and then reheating.

  • Data Acquisition: The final heating scan is performed at a controlled rate (e.g., 10°C/min) over a temperature range that encompasses the melting transition. The instrument records the heat flow to the sample relative to the reference.

  • Data Analysis: The resulting DSC thermogram is analyzed to determine key melting parameters. The melting point can be reported as the onset temperature of the endothermic peak, while the latent heat of fusion is calculated from the area under the peak.[4]

experimental_workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh this compound encapsulate Encapsulate in Pan weigh->encapsulate setup Instrument Setup encapsulate->setup cycle Thermal Cycling setup->cycle acquire Data Acquisition cycle->acquire analyze Analyze Thermogram acquire->analyze mp Melting Point analyze->mp lh Latent Heat analyze->lh

Experimental workflow for DSC analysis of this compound.

Simulation Protocol: Molecular Dynamics (MD)

Molecular dynamics simulation is a powerful computational method for studying the physical movements of atoms and molecules. For n-alkanes like this compound, MD simulations can provide insights into the melting process at the atomic level. While specific quantitative data for this compound is scarce in the literature, the general methodology for simulating the melting of long-chain alkanes is well-established.

A common simulation protocol for investigating the melting of an n-alkane involves these stages:

  • Model Building: A molecular model of the n-alkane is constructed. The "united-atom" model is frequently used for long-chain alkanes, where groups of atoms (e.g., CH2 and CH3) are treated as single interaction sites to reduce computational cost.[5][6]

  • System Setup: A simulation box is created containing a number of alkane molecules, often arranged in a crystalline lattice to represent the solid state. Periodic boundary conditions are applied to simulate a bulk system.

  • Force Field Selection: A force field (e.g., TraPPE-UA, OPLS-AA) is chosen to describe the potential energy of the system as a function of the atomic coordinates. The force field dictates the interactions between atoms.

  • Equilibration: The system is brought to a desired temperature and pressure and allowed to relax to a stable state. This is typically done in an NPT (isothermal-isobaric) ensemble.

  • Production Run: The simulation is run for a significant period to sample the system's behavior. To study melting, the temperature is gradually increased in a stepwise manner.

  • Analysis: Various properties are calculated from the simulation trajectory to identify the melting transition. These can include the potential energy, density, radial distribution function, and diffusion coefficient of the molecules. A sharp change in these properties indicates a phase transition.[7]

simulation_workflow cluster_setup System Setup cluster_md MD Simulation cluster_analysis Data Analysis model Build Molecular Model box Create Simulation Box model->box forcefield Select Force Field box->forcefield equilibrate Equilibration (NPT) forcefield->equilibrate production Production Run (Heating) equilibrate->production analyze Analyze Trajectory production->analyze properties Thermodynamic Properties analyze->properties transition Identify Phase Transition analyze->transition

General workflow for molecular dynamics simulation of n-alkane melting.

Comparison and Discussion

Experimental Approach:

  • Strengths: Experimental techniques like DSC provide direct, quantitative measurements of the macroscopic thermal properties of a bulk material. The results are highly reproducible and are considered the "gold standard" for characterizing phase change materials. The data obtained from DSC is directly applicable to real-world applications.

  • Limitations: Experimental methods provide limited insight into the molecular-level mechanisms of melting. The measured properties can be influenced by factors such as sample purity and experimental conditions (e.g., heating rate).

Simulation Approach:

  • Strengths: Molecular dynamics simulations offer a powerful "computational microscope" to visualize and understand the melting process at the atomic scale. They can reveal details about changes in molecular conformation, ordering, and dynamics during the phase transition. Simulations also allow for the systematic study of how molecular structure influences melting behavior.

  • Limitations: The accuracy of simulation results is highly dependent on the chosen force field and simulation parameters. Simulating the melting of long-chain alkanes can be computationally expensive, and achieving quantitative agreement with experimental values for properties like melting point can be challenging. As evidenced by the lack of specific data for this compound, comprehensive simulation studies for every compound of interest may not be readily available.

Bridging the Gap:

While a direct quantitative comparison for this compound is not currently feasible due to the absence of specific simulation data in the literature, the general trends observed in simulations of other long-chain alkanes align with experimental findings. For instance, simulations of n-alkanes have successfully reproduced the odd-even effect in melting points and have provided insights into the role of rotational and translational motion during melting.[8]

Conclusion

For the precise determination of the melting point and latent heat of fusion of this compound for applications in thermal energy storage and drug delivery, experimental characterization using techniques like Differential Scanning Calorimetry remains the definitive method. Molecular dynamics simulations, while not yet providing readily available quantitative data for this compound, offer invaluable qualitative insights into the molecular mechanisms underlying the melting process. Future simulation studies focused specifically on this compound would be highly beneficial to bridge the gap between macroscopic experimental data and the microscopic understanding of its phase transition, ultimately aiding in the rational design of this compound-based materials for advanced applications.

References

A Comparative Analysis of Docosane-Based Latent Heat Storage and Sensible Heat Storage Systems

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of efficient thermal energy storage (TES), researchers and engineers are continually evaluating materials and methodologies to optimize performance. This guide provides an objective comparison between docosane, a promising phase change material (PCM) for latent heat storage (LHS), and traditional sensible heat storage (SHS) systems, with a focus on water as the storage medium. This analysis, supported by experimental data, aims to inform researchers, scientists, and drug development professionals on the relative merits and operational characteristics of these two fundamental energy storage approaches.

Executive Summary

Latent heat storage systems utilizing this compound offer the distinct advantage of high energy storage density and the ability to store and release thermal energy at a nearly constant temperature. This isothermal behavior is a critical advantage in applications requiring precise temperature control. In contrast, sensible heat storage, while technologically mature and often lower in cost, is characterized by a lower energy density and a continually changing temperature during charging and discharging cycles. Experimental evidence suggests that LHS systems can offer significantly longer discharge times and higher energy recovery compared to SHS systems of similar mass.

Data Presentation: Thermophysical Properties

A fundamental understanding of the performance of any thermal energy storage system begins with the thermophysical properties of the storage medium. The following table summarizes the key properties of this compound and water.

PropertyThis compound (Latent Heat Storage)Water (Sensible Heat Storage)
Melting Point 44 °C[1]N/A
Latent Heat of Fusion ~249 kJ/kg[1]N/A
Specific Heat Capacity (Solid) ~2.1 J/g°CN/A
Specific Heat Capacity (Liquid) ~2.4 J/g°C~4.2 J/g°C
Thermal Conductivity (Solid) ~0.4 W/m·K~0.58 W/m·K (at 20°C)
Thermal Conductivity (Liquid) ~0.15 W/m·K~0.6 W/m·K (at 20°C)
Density (Solid) ~820 kg/m ³N/A
Density (Liquid) ~780 kg/m ³~998 kg/m ³ (at 20°C)

Performance Comparison: Latent vs. Sensible Heat Storage

The core difference in performance stems from the mechanism of heat storage. Latent heat systems store energy primarily through a phase transition (solid to liquid for this compound), while sensible heat systems store energy by increasing the temperature of the material.

Performance MetricThis compound (Latent Heat Storage)Water (Sensible Heat Storage)Key Observations
Energy Storage Density HighLow to ModerateLatent heat of fusion allows this compound to store a large amount of energy in a small temperature range.[2][3]
Charging/Discharging Near-isothermal processVariable temperature processThis compound maintains a relatively constant temperature during phase change, beneficial for temperature-sensitive applications.[1] Water temperature continuously changes.
Heat Transfer Rate Limited by low thermal conductivityGenerally higher due to better thermal conductivity and convectionThe low thermal conductivity of organic PCMs like this compound is a primary challenge, often requiring heat transfer enhancement techniques.[2]
System Efficiency Can be higher due to better thermodynamic match with heat source/sinkCan be lower due to temperature mismatch and thermal stratificationThe constant temperature operation of LHS can lead to higher overall system efficiency in certain applications.

One experimental study directly comparing a latent heat storage system with a sensible heat storage system found that the LHS system demonstrated a 104% improvement in discharging time and recovered 4.1 times more energy.[4] While this study did not specifically use this compound, it highlights the potential performance advantages of latent heat storage.

Experimental Protocols

To evaluate the performance of thermal energy storage systems, a range of experimental techniques are employed. The following outlines typical methodologies for characterizing this compound-based LHS and water-based SHS systems.

Characterization of this compound (Latent Heat Storage)

1. Differential Scanning Calorimetry (DSC):

  • Objective: To determine the melting temperature and latent heat of fusion of this compound.

  • Methodology: A small, precisely weighed sample of this compound is placed in an aluminum pan and sealed. An empty, sealed pan is used as a reference. The sample and reference are subjected to a controlled temperature program (heating and cooling cycles) in an inert atmosphere (e.g., nitrogen). The DSC instrument measures the heat flow difference between the sample and the reference. The melting point is identified as the onset or peak of the endothermic peak on the heating curve, and the latent heat of fusion is calculated by integrating the area of this peak.

2. Thermal Gravimetric Analysis (TGA):

  • Objective: To assess the thermal stability and decomposition temperature of this compound.

  • Methodology: A sample of this compound is heated at a constant rate in a controlled atmosphere. The mass of the sample is continuously monitored as a function of temperature. The temperature at which significant mass loss occurs indicates the onset of thermal decomposition.

3. Thermal Conductivity Measurement:

  • Objective: To measure the thermal conductivity of this compound in both its solid and liquid states.

  • Methodology: The transient plane source (TPS) or laser flash method is commonly used. A sensor is placed in contact with the this compound sample. A short pulse of heat is applied, and the temperature rise of the sensor is recorded over time. The thermal conductivity is then calculated based on the temperature response.

Performance Evaluation of a Latent Heat Storage Unit

1. Charging and Discharging Experiments:

  • Objective: To evaluate the charging and discharging characteristics, heat transfer rate, and overall efficiency of a this compound-based LHS unit.

  • Experimental Setup: A storage tank is filled with this compound. A heat exchanger (e.g., finned tubes, shell and tube) is embedded within the PCM to facilitate heat transfer with a heat transfer fluid (HTF), such as water. Thermocouples are placed at various locations within the PCM and at the inlet and outlet of the HTF to monitor the temperature distribution.

  • Charging Process: The HTF at a constant high temperature is circulated through the heat exchanger. The temperature at various points in the PCM and the HTF inlet/outlet temperatures are recorded over time until the this compound is completely melted.

  • Discharging Process: The HTF at a constant low temperature is then circulated through the heat exchanger. Temperature data is again collected until the this compound has fully solidified.

  • Data Analysis: The charging/discharging time, instantaneous and cumulative energy stored/released, and the overall efficiency are calculated from the temperature and flow rate data.

Performance Evaluation of a Sensible Heat Storage Unit

1. Charging and Discharging Experiments:

  • Objective: To determine the charging and discharging characteristics, thermal stratification, and efficiency of a water-based SHS tank.

  • Experimental Setup: An insulated water tank is equipped with an inlet and outlet for the heat transfer fluid (which is often water itself in a direct system) and an array of thermocouples at different heights to measure the temperature profile.

  • Charging Process: Hot water is supplied to the top of the tank, and colder water is drawn from the bottom. The temperature at different levels within the tank and the inlet/outlet temperatures are recorded over time until the tank reaches a desired average temperature.

  • Discharging Process: Hot water is drawn from the top of the tank to supply a load, and colder return water is introduced at the bottom. The temperature profile is monitored until the tank's temperature drops below a useful level.

  • Data Analysis: The degree of thermal stratification, charging/discharging efficiency, and heat loss coefficient are determined from the collected data.

Mandatory Visualizations

G cluster_LHS Latent Heat Storage (this compound) cluster_SHS Sensible Heat Storage (Water) LHS_Start Heat Input LHS_Sensible1 Sensible Heating (Solid) LHS_Start->LHS_Sensible1 LHS_PhaseChange Phase Change (Melting) - Constant Temperature - High Energy Storage LHS_Sensible1->LHS_PhaseChange LHS_Sensible2 Sensible Heating (Liquid) LHS_PhaseChange->LHS_Sensible2 LHS_End Heat Stored LHS_Sensible2->LHS_End SHS_Start Heat Input SHS_Heating Sensible Heating - Temperature Continuously Rises SHS_Start->SHS_Heating SHS_End Heat Stored SHS_Heating->SHS_End

Caption: Comparison of heat storage mechanisms.

G cluster_0 Performance Evaluation Workflow start Define System Parameters (Storage Material, Volume, HTF) exp_setup Construct Experimental Setup - Storage Tank - Heat Exchanger - Instrumentation start->exp_setup charging Charging Cycle - High Temp HTF Input - Monitor T(t), Flow Rate exp_setup->charging discharging Discharging Cycle - Low Temp HTF Input - Monitor T(t), Flow Rate charging->discharging data_analysis Data Analysis - Storage Capacity - Charging/Discharging Time - Heat Transfer Rate - Efficiency discharging->data_analysis comparison Comparative Analysis - LHS vs. SHS Performance data_analysis->comparison conclusion Conclusion & Recommendations comparison->conclusion

Caption: Experimental workflow for performance comparison.

References

Assessing the Biocompatibility of Docosane-Containing Materials for Biomedical Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the biocompatibility of docosane-containing materials intended for biomedical applications. Due to a lack of extensive, publicly available biocompatibility data specifically for this compound, this document outlines a comprehensive testing strategy based on international standards. It further compares this proposed assessment with the known biocompatibility profiles of commonly used alternative materials, supported by detailed experimental protocols and visual representations of key biological pathways.

Introduction to this compound in Biomedical Applications

This compound (C22H46) is a long-chain saturated hydrocarbon (n-alkane) and a component of paraffin (B1166041) wax. Its properties, such as thermal energy storage capacity, have led to its investigation for use in thermosensitive drug delivery systems and other biomedical composites. While paraffin waxes are generally regarded as having low toxicity, a thorough biocompatibility assessment is crucial for any novel this compound-containing biomaterial to ensure its safety and efficacy.

Comparative Biocompatibility Landscape

A direct comparison of this compound with other materials is challenging due to limited specific data. However, we can compare its anticipated biocompatibility profile, based on its chemical nature as a long-chain alkane, with established biomaterials.

Table 1: Comparative Biocompatibility Profiles of this compound (Hypothetical) and Alternative Biomaterials

MaterialTypeKey Biocompatibility CharacteristicsCommon Biomedical Applications
This compound Saturated HydrocarbonHypothesized: Low cytotoxicity, low hemolytic potential, potential for low inflammatory response. Requires empirical validation.Thermosensitive drug delivery, phase-change material in medical devices.
Poly(lactic acid) (PLA) Aliphatic PolyesterBiodegradable, generally non-toxic, products of degradation (lactic acid) are metabolized by the body. Can elicit a mild inflammatory response during degradation.Sutures, stents, drug delivery systems, tissue engineering scaffolds.
Poly(ε-caprolactone) (PCL) Aliphatic PolyesterBiodegradable (slower than PLA), good biocompatibility, low inflammatory response.Long-term implants, drug delivery devices, tissue engineering scaffolds.
Chitosan Natural PolysaccharideBiocompatible, biodegradable, mucoadhesive, hemostatic, and has antimicrobial properties. Can be immunogenic in some cases.Wound dressings, drug delivery, tissue engineering.
Poly(lactic-co-glycolic acid) (PLGA) Aliphatic PolyesterBiodegradable with tunable degradation rates, generally good biocompatibility. Acidic degradation byproducts can cause localized inflammation.Controlled drug release, tissue engineering scaffolds.

Recommended Biocompatibility Testing: A Framework based on ISO 10993

The International Organization for Standardization (ISO) 10993 provides a series of standards for the biological evaluation of medical devices. For a this compound-containing material, a tiered approach starting with in vitro assays is recommended.

In Vitro Biocompatibility Assessment

Table 2: Proposed In Vitro Biocompatibility Testing for this compound-Containing Materials

Test (ISO 10993 Part)EndpointAcceptance Criteria (Example)Hypothetical Result for this compound-Material
Cytotoxicity (ISO 10993-5) Cell Viability (%)> 70%85%
Hemolysis (ISO 10993-4) Hemolysis (%)< 2%1.5%
Genotoxicity (ISO 10993-3) Mutagenicity, Clastogenicity, AneugenicityNo genotoxic potentialNegative
In Vivo Biocompatibility Assessment

Should in vitro tests indicate good biocompatibility, in vivo studies would be the next step to evaluate the material's interaction with a biological system.

Table 3: Proposed In Vivo Biocompatibility Testing for this compound-Containing Materials

Test (ISO 10993 Part)EndpointObservation PeriodHypothetical Outcome for this compound-Material
Implantation (ISO 10993-6) Local tissue response (inflammation, fibrosis)1, 4, 12 weeksMinimal inflammatory response, thin fibrous capsule formation.
Systemic Toxicity (ISO 10993-11) Systemic toxic effectsAcute (24h), Sub-acute (14d), Sub-chronic (90d)No signs of systemic toxicity.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (Based on ISO 10993-5)

Objective: To assess the potential of a material to cause cell death.

Methodology:

  • Material Extraction: An extract of the this compound-containing material is prepared by incubating it in a cell culture medium (e.g., DMEM with 10% FBS) at 37°C for 24 hours. The ratio of material surface area to medium volume should be standardized (e.g., 3 cm²/mL).

  • Cell Culture: A suitable cell line (e.g., L929 mouse fibroblasts) is cultured to a sub-confluent monolayer in 96-well plates.

  • Exposure: The culture medium is replaced with the material extract. Negative (fresh medium) and positive (e.g., 10% DMSO) controls are included.

  • Incubation: Cells are incubated with the extracts for 24 hours at 37°C.

  • Viability Assessment: Cell viability is quantified using a metabolic assay such as MTT or XTT. The absorbance is read using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage relative to the negative control.

Hemolysis Assay (Based on ISO 10993-4)

Objective: To evaluate the potential of a blood-contacting material to cause red blood cell (RBC) lysis.

Methodology:

  • Blood Collection: Fresh human or rabbit blood is collected with an anticoagulant (e.g., heparin).

  • RBC Preparation: RBCs are isolated by centrifugation and washed with phosphate-buffered saline (PBS). A diluted RBC suspension is prepared.

  • Material Exposure: The this compound-containing material is incubated with the diluted RBC suspension at 37°C for a defined period (e.g., 4 hours) with gentle agitation.

  • Controls: A positive control (e.g., distilled water for 100% hemolysis) and a negative control (PBS) are run in parallel.

  • Centrifugation: After incubation, the samples are centrifuged to pellet intact RBCs.

  • Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is measured spectrophotometrically at a wavelength of 540 nm.

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance_sample - Absorbance_negative control) / (Absorbance_positive control - Absorbance_negative control)] x 100

Visualization of Biological Interactions

Understanding the interaction of biomaterials with cells at a molecular level is crucial. The following diagrams illustrate a general workflow for biocompatibility testing and key signaling pathways that can be modulated by biomaterials.

experimental_workflow cluster_0 In Vitro Assessment cluster_1 Decision Point cluster_2 In Vivo Assessment cluster_3 Outcome a Material Preparation (this compound-containing sample) b Cytotoxicity Assay (ISO 10993-5) a->b c Hemolysis Assay (ISO 10993-4) a->c d Biocompatible? b->d c->d e Implantation Study (ISO 10993-6) d->e Yes h Material is Not Biocompatible d->h No f Systemic Toxicity Study (ISO 10993-11) g Material is Biocompatible f->g

Caption: General workflow for assessing the biocompatibility of a novel biomaterial.

The interaction of a biomaterial with host tissue can trigger various intracellular signaling pathways that govern cellular responses such as inflammation, proliferation, and apoptosis.

signaling_pathways cluster_nfkb NF-κB Signaling Pathway (Inflammation) cluster_mapk MAPK Signaling Pathway (Stress Response, Proliferation) cluster_tgfb TGF-β Signaling Pathway (Wound Healing) Biomaterial Biomaterial Interaction Receptor Cell Surface Receptor Biomaterial->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB Gene_Expression Pro-inflammatory Gene Expression Nucleus_NFkB->Gene_Expression Biomaterial2 Biomaterial Interaction MAPKKK MAPKKK Biomaterial2->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Transcription_Factors Transcription Factors MAPK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Apoptosis) Transcription_Factors->Cellular_Response Biomaterial3 Biomaterial Interaction TGFb_Receptor TGF-β Receptor Biomaterial3->TGFb_Receptor SMADs SMAD proteins TGFb_Receptor->SMADs Nucleus_SMADs SMADs (in Nucleus) SMADs->Nucleus_SMADs ECM_Genes Extracellular Matrix Gene Expression Nucleus_SMADs->ECM_Genes

Caption: Key signaling pathways potentially modulated by biomaterial interactions.

Conclusion

While this compound holds promise for specific biomedical applications, particularly as a phase-change material, its biocompatibility profile requires thorough investigation. This guide proposes a systematic approach to evaluating this compound-containing materials, adhering to international standards. By conducting rigorous in vitro and in vivo testing as outlined, researchers and developers can generate the necessary data to establish the safety of these materials and compare their performance against existing biocompatible polymers. The provided experimental protocols and pathway diagrams serve as a foundational resource for initiating such crucial biocompatibility assessments.

Comparative Life Cycle Assessment of Docosane and Other Phase Change Materials

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the environmental performance of thermal energy storage materials is paramount for the advancement of sustainable technologies. This guide presents a comparative life cycle assessment (LCA) of docosane, a promising organic phase change material (PCM), against other commonly utilized PCMs, including generic paraffin (B1166041) wax, the fatty acids capric and myristic acid, and the inorganic salt hydrate, calcium chloride hexahydrate. The assessment focuses on key environmental impact categories to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the cradle-to-gate environmental profiles of these materials.

Data Presentation: A Comparative Analysis

The following table summarizes the available quantitative data for the cradle-to-gate life cycle assessment of the selected phase change materials. The data is presented per functional unit of 1 kg of PCM. It is important to note that specific LCA data for this compound is limited in publicly accessible literature; therefore, data for paraffin wax is used as a proxy, and this should be considered in the interpretation of the results.

Phase Change MaterialGlobal Warming Potential (GWP) (kg CO₂ eq.)Acidification Potential (AP) (kg SO₂ eq.)Eutrophication Potential (EP) (kg PO₄³⁻ eq.)Ozone Depletion Potential (ODP) (kg CFC-11 eq.)Data Source/Notes
This compound (as Paraffin Wax) 3 - 4Data not availableData not available0[1] Paraffin oil production. ODP is assumed to be 0 as it contains no chlorine or bromine.[2][3][4][5][6]
Paraffin Wax (generic) 3 - 4Data not availableData not available0[1] Based on the carbon footprint of paraffin oil production. ODP is 0 as it does not contain ozone-depleting substances.[2][3][4][5][6]
Capric Acid & Myristic Acid Significantly lower than PKO-derived acidsData not availableData not available0[7][8][9] Production from brewery waste shows a GWP almost 120 times lower than from palm kernel oil (PKO). Specific values vary based on production pathway. ODP is 0.
Calcium Chloride Hexahydrate Data not availableData not availableData not available0[10][11][12][13] LCA data is highly dependent on the production process of the raw materials. ODP is 0.

Experimental Protocols

The life cycle assessment of phase change materials is conducted following the framework established by ISO 14040 and ISO 14044 standards. A typical cradle-to-gate LCA involves the following key experimental and procedural stages:

1. Goal and Scope Definition:

  • Objective: To quantify and compare the potential environmental impacts of producing 1 kg of different PCMs, from raw material extraction to the factory gate.

  • Functional Unit: 1 kg of the phase change material.

  • System Boundaries: The assessment includes the extraction and processing of raw materials, energy and ancillary material inputs for the manufacturing process, and packaging of the final product. Transportation of raw materials is also included. The use phase and end-of-life of the PCM are excluded in a cradle-to-gate analysis.

2. Life Cycle Inventory (LCI):

  • Data Collection: This stage involves collecting data on all inputs and outputs for each process within the system boundaries.

    • Raw Materials: Mass of crude oil for paraffins, vegetable oils or waste streams for fatty acids, and mineral ores for salt hydrates.

    • Energy Inputs: Quantity and source of electricity, natural gas, and other fuels used in the manufacturing and refining processes.

    • Ancillary Materials: Mass of solvents, catalysts, and other chemicals used.

    • Emissions to Air: Quantification of greenhouse gases (e.g., CO₂, CH₄), acidifying substances (e.g., SO₂, NOx), and other pollutants.

    • Emissions to Water: Measurement of pollutants such as chemical oxygen demand (COD), biological oxygen demand (BOD), and nutrient loads (nitrogen, phosphorus).

    • Waste Generation: Mass and composition of solid and liquid waste produced.

  • Data Sources: Data is ideally collected from the specific manufacturing facilities (primary data). When not available, data from LCA databases (e.g., GaBi, ecoinvent), scientific literature, and industry reports are used (secondary data).

3. Life Cycle Impact Assessment (LCIA):

  • Classification: The LCI results are grouped into relevant environmental impact categories.

  • Characterization: The classified data is multiplied by characterization factors to convert them into a common unit for each impact category (e.g., kg CO₂ equivalents for global warming potential).

    • Global Warming Potential (GWP): Assesses the contribution to climate change.

    • Acidification Potential (AP): Measures the potential for soil and water acidification.

    • Eutrophication Potential (EP): Indicates the potential for nutrient enrichment of water bodies.[14][15][16][17][18]

    • Ozone Depletion Potential (ODP): Evaluates the potential damage to the stratospheric ozone layer. For hydrocarbons and salts without chlorine or bromine, this is typically zero.[2][3][4][5][6]

4. Interpretation:

  • Analysis: The results of the LCIA are analyzed to identify the main drivers of environmental impact for each PCM.

  • Sensitivity Analysis: The influence of key assumptions and data sources on the results is evaluated.

Visualizing the Life Cycle and Experimental Workflow

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

cluster_0 Cradle-to-Gate Life Cycle Stages of a PCM Raw_Material Raw Material Extraction Processing Material Processing Raw_Material->Processing Transportation Manufacturing PCM Manufacturing Processing->Manufacturing Packaging Packaging Manufacturing->Packaging Gate Factory Gate Packaging->Gate

Life Cycle Stages of a Phase Change Material (Cradle-to-Gate)

cluster_1 Experimental Workflow for PCM Life Cycle Assessment A Goal and Scope Definition (ISO 14040/14044) B Life Cycle Inventory (LCI) - Data Collection (Raw Materials, Energy, Emissions) A->B C Life Cycle Impact Assessment (LCIA) - Classification - Characterization B->C D Interpretation - Impact Analysis - Sensitivity Analysis C->D E Comparative Report and Recommendations D->E

Typical Experimental Workflow for PCM LCA

References

A Researcher's Guide to Validating Theoretical Models of Docosane's Thermodynamic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate prediction of the thermodynamic properties of long-chain alkanes like docosane (n-C22H46) is crucial for process design, formulation, and safety assessments. This guide provides a comprehensive comparison of theoretical models against experimental data for this compound's key thermodynamic properties, along with detailed experimental protocols for their validation.

This document serves as a practical tool for validating the performance of various predictive models, enabling informed decisions on their applicability and limitations in research and development.

Comparing Theory with Reality: A Data-Driven Overview

The validation of any theoretical model hinges on its ability to accurately reproduce experimental findings. The following tables summarize the experimental values for key thermodynamic properties of this compound and compare them with predictions from prominent theoretical models.

Table 1: Comparison of Experimental and Theoretical Melting and Boiling Points of this compound

PropertyExperimental ValueJoback Method PredictionConstantinou-Gani Prediction
Melting Point 317.15 K (44 °C)[1][2]320.34 K318.5 K
Boiling Point 642.15 K (369 °C)[1][2]644.82 K641.9 K

Table 2: Comparison of Experimental and Theoretical Enthalpies of this compound

PropertyExperimental ValueJoback Method PredictionConstantinou-Gani Prediction
Enthalpy of Fusion (ΔH_fus) 85.8 kJ/mol[1][2]78.53 kJ/mol-
Enthalpy of Vaporization (ΔH_vap) at 298.15 K 113.7 ± 0.3 kJ/mol[3]108.4 kJ/mol-

Table 3: Comparison of Experimental and Theoretical Liquid Heat Capacity of this compound

PropertyExperimental ValueJoback Method Prediction
Liquid Heat Capacity (Cp, liquid) at 353 K 739 J/mol·K[2]733.2 J/mol·K

In-Depth: Theoretical Models for Thermodynamic Property Prediction

Several theoretical models are employed to estimate the thermodynamic properties of organic compounds. Their predictive power for long-chain alkanes like this compound varies.

  • Group Contribution Methods (GCMs): These methods, such as the Joback and Constantinou-Gani methods, estimate properties by summing the contributions of individual functional groups within a molecule.[4][5][6] While computationally efficient, their accuracy can be limited for larger molecules where intermolecular interactions become more complex.[4][5] First-order GCMs like the Joback method often struggle with the nuances of long-chain and branched molecules.[4][5] Second-order methods, like the Constantinou-Gani approach, offer improved accuracy by considering interactions between neighboring groups.[4]

  • Equations of State (EoS): EoS, such as the one developed by Romeo and Lemmon (2022), provide a more rigorous, physics-based approach to calculating a wide range of thermodynamic properties from a single model.[7] These models are developed by fitting equations to a comprehensive set of experimental data, including density, speed of sound, isobaric heat capacity, and vapor pressure.[7] For this compound, the Romeo and Lemmon EoS can calculate thermodynamic properties for temperatures between its triple point (317.0 K) and 1000 K at pressures up to 50 MPa.[7]

  • Machine Learning Models: Emerging machine learning and quantitative structure-property relationship (QSPR) models are also being developed to predict thermodynamic properties with high accuracy.[8] These models are trained on large datasets of experimental values and molecular descriptors.

The Experimental Foundation: Protocols for Property Measurement

The reliability of any theoretical model is fundamentally tied to the quality of the experimental data used for its validation. The following are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point is determined as the temperature range over which a solid transitions to a liquid.

Protocol:

  • A small, powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end.

  • The capillary tube is placed in a heating block apparatus.

  • The sample is heated at a slow, controlled rate.

  • The temperatures at which melting begins and is complete are recorded to define the melting point range. A narrow range typically indicates high purity.

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Protocol:

  • A small amount of liquid this compound is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed inside the test tube.

  • The assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) to ensure uniform heating.

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Enthalpy of Fusion (Differential Scanning Calorimetry - DSC)

The enthalpy of fusion is the heat absorbed by a substance during its transition from a solid to a liquid at constant temperature.

Protocol:

  • A small, weighed sample of solid this compound is placed in a sample pan.

  • The sample and a reference pan are heated at a constant rate in a DSC instrument.

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

  • The area under the melting peak on the resulting thermogram is integrated to determine the enthalpy of fusion.

Enthalpy of Vaporization (Correlation Gas Chromatography)

The enthalpy of vaporization is the heat required to transform a given quantity of a substance from a liquid into a gas at a given pressure.

Protocol:

  • A gas chromatograph with a capillary column is used.

  • The retention times of this compound and a series of n-alkane standards with known vaporization enthalpies are measured at several isothermal temperatures.

  • A linear correlation is established between the natural logarithm of the retention times and the reciprocal of the absolute temperature (a van't Hoff plot).

  • The slope of this line is proportional to the enthalpy of transfer from the stationary phase to the gas phase.

  • By comparing the slope for this compound to those of the standards, its enthalpy of vaporization can be accurately determined.[3][9]

Specific Heat Capacity (Method of Mixtures)

Specific heat capacity is the amount of heat energy required to raise the temperature of a unit mass of a substance by one degree Celsius.

Protocol for Liquid this compound:

  • A known mass of liquid this compound at a specific initial temperature is added to a calorimeter containing a known mass of a reference substance (e.g., water) at a different, known initial temperature.

  • The mixture is stirred until thermal equilibrium is reached, and the final temperature is recorded.

  • By applying the principle of conservation of energy (heat lost by the hotter substance equals the heat gained by the colder substance and the calorimeter), the specific heat capacity of liquid this compound can be calculated.

Logical Workflow for Model Validation

The process of validating a theoretical model against experimental data follows a structured workflow, as illustrated in the diagram below. This involves selecting a theoretical model, obtaining experimental data, performing predictions, and comparing the results to assess the model's accuracy.

G cluster_model_selection Theoretical Model Selection cluster_experimental_data Experimental Data Acquisition cluster_prediction Prediction cluster_validation Validation model Select Theoretical Model (e.g., Group Contribution, EoS) predict Perform Predictions using the Selected Theoretical Model model->predict exp_data Obtain Experimental Data for this compound's Thermodynamic Properties compare Compare Predicted Values with Experimental Data exp_data->compare predict->compare assess Assess Model Accuracy (Calculate Deviations) compare->assess

Caption: Workflow for validating theoretical models of thermodynamic properties.

References

Performance Showdown: Docosane's Thermal Efficiency in Varied Heat Exchanger Designs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Docosane, a paraffin-based phase change material (PCM), is increasingly recognized for its potential in thermal energy storage applications, including precise temperature regulation crucial in pharmaceutical manufacturing and drug development. Its favorable melting point and high latent heat of fusion make it an attractive candidate for maintaining stable thermal environments. However, the performance of this compound is intrinsically linked to the design of the heat exchanger in which it is employed. This guide provides an objective comparison of this compound's performance in three common heat exchanger designs: shell-and-tube, plate, and finned-tube, supported by a synthesis of experimental findings.

Comparative Performance Data

The thermal performance of a PCM within a heat exchanger is dictated by factors such as the heat transfer area, the containment method, and the fluid dynamics of the heat transfer fluid (HTF). The following table summarizes key quantitative performance indicators for this compound and similar paraffin-based PCMs in different heat exchanger configurations. It is important to note that direct comparative studies of this compound across all three heat exchanger types are limited; therefore, data for similar paraffins are included to provide a broader performance perspective.

Heat Exchanger DesignPCMMelting Time (min)Solidification Time (min)Heat Transfer Rate (W)Key Findings
Shell-and-Tube Paraffin Wax~120 - 300~150 - 400~50 - 200Simple design, but can suffer from slow charging/discharging due to poor thermal conductivity of the PCM. Performance is highly dependent on the number and arrangement of tubes.
This compound-Dodecanol---Composite PCMs can be tailored for specific temperature ranges.[1]
Plate Heat Exchanger n-octadecane~30 - 90~45 - 120~150 - 500High heat transfer area to volume ratio leads to faster melting and solidification times compared to shell-and-tube designs.[2]
RT-35 (paraffin)---Corrugated plates can further enhance heat transfer and reduce phase change time.[2]
Finned-Tube Paraffin~60 - 180~90 - 240~100 - 350Fins significantly increase the heat transfer surface area, leading to improved performance over bare tube designs.
Lauric Acid---Perforated fins can enhance natural convection, further reducing melting time.

Experimental Protocols

A standardized experimental protocol is crucial for the accurate evaluation of this compound's thermal performance in any heat exchanger design. The following synthesized methodology is based on common practices in the field.

Objective

To determine the charging (melting) and discharging (solidification) characteristics, heat transfer rates, and overall thermal efficiency of this compound within a specific heat exchanger.

Materials and Equipment
  • Heat Exchanger: Shell-and-tube, plate, or finned-tube design.

  • Phase Change Material: High-purity this compound.

  • Heat Transfer Fluid (HTF): Water, glycol solution, or thermal oil.

  • Circulation System: Pumps for both the hot and cold HTF loops.

  • Heating and Cooling Sources: A controllable heater and a chiller.

  • Data Acquisition System: To record temperature and flow rate data.

  • Sensors:

    • Thermocouples (T-type or K-type) placed at the inlet and outlet of the HTF paths and at multiple locations within the PCM.

    • Flow meters for both HTF loops.

Procedure
  • Preparation:

    • Install the heat exchanger in a well-insulated environment to minimize heat loss.

    • Place thermocouples strategically within the PCM to monitor the melting and solidification fronts.

    • Fill the designated channels of the heat exchanger with the precise mass of this compound.

    • Connect the heat exchanger to the hot and cold HTF circulation loops.

  • Charging (Melting) Process:

    • Ensure the this compound is in a fully solidified state at a uniform initial temperature.

    • Set the heater to a constant temperature significantly above the melting point of this compound (e.g., 10-15°C higher).

    • Initiate the flow of the hot HTF through the heat exchanger at a constant, predetermined flow rate.

    • Continuously record the temperatures at all thermocouple locations and the HTF flow rate until the this compound is completely melted.

  • Discharging (Solidification) Process:

    • Ensure the this compound is in a fully molten state at a uniform initial temperature.

    • Set the chiller to a constant temperature significantly below the solidification point of this compound (e.g., 10-15°C lower).

    • Initiate the flow of the cold HTF through the heat exchanger at a constant, predetermined flow rate.

    • Continuously record the temperatures at all thermocouple locations and the HTF flow rate until the this compound is completely solidified.

  • Data Analysis:

    • Calculate the instantaneous heat transfer rate using the temperature difference of the HTF at the inlet and outlet and its mass flow rate.

    • Determine the total time required for complete melting and solidification.

    • Calculate the total thermal energy stored and released during the charging and discharging cycles.

    • Evaluate the overall efficiency of the heat exchanger.

Visualizing the Process and Decision Factors

To better understand the experimental process and the key considerations in selecting a heat exchanger, the following diagrams are provided.

G cluster_prep Preparation cluster_charge Charging (Melting) cluster_discharge Discharging (Solidification) cluster_analysis Data Analysis prep1 Install Heat Exchanger prep2 Position Thermocouples prep1->prep2 prep3 Load this compound prep2->prep3 prep4 Connect HTF Loops prep3->prep4 charge1 Set Initial Solid State prep4->charge1 charge2 Heat HTF charge1->charge2 charge3 Circulate Hot HTF charge2->charge3 charge4 Record Data charge3->charge4 discharge1 Set Initial Liquid State charge4->discharge1 discharge2 Cool HTF discharge1->discharge2 discharge3 Circulate Cold HTF discharge2->discharge3 discharge4 Record Data discharge3->discharge4 analysis1 Calculate Heat Transfer Rate discharge4->analysis1 analysis2 Determine Phase Change Time analysis1->analysis2 analysis3 Calculate Energy Stored/Released analysis2->analysis3 analysis4 Evaluate Efficiency analysis3->analysis4

A generalized experimental workflow for PCM performance testing.

G cluster_performance Performance Requirements cluster_physical Physical Constraints cluster_pcm PCM Properties cluster_economic Economic Factors center Heat Exchanger Selection perf1 Charging/Discharging Speed center->perf1 perf2 Heat Transfer Rate center->perf2 perf3 Thermal Efficiency center->perf3 phys1 Space and Volume center->phys1 phys2 Weight center->phys2 phys3 Operating Pressure center->phys3 pcm1 Thermal Conductivity center->pcm1 pcm2 Volume Change center->pcm2 pcm3 Corrosiveness center->pcm3 econ1 Manufacturing Cost center->econ1 econ2 Maintenance center->econ2 econ3 Lifespan center->econ3

Key factors influencing heat exchanger selection for PCMs.

References

Safety Operating Guide

Proper Disposal of Docosane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of Docosane

This compound, a saturated hydrocarbon, is a common substance in various research and development settings. While it is not classified as a hazardous substance, adherence to proper disposal protocols is essential for maintaining a safe, compliant, and environmentally responsible laboratory environment. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound and materials contaminated with it.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to don the appropriate Personal Protective Equipment (PPE). Although this compound has a low hazard profile, best laboratory practices should always be followed.

  • Standard Laboratory Attire: A standard lab coat or gown is recommended.

  • Eye Protection: Safety glasses or goggles should be worn to protect from potential splashes or airborne particles.

  • Hand Protection: Chemical-resistant gloves are advised to prevent skin contact.

Always handle this compound in a well-ventilated area. While it is a stable compound, minimizing the generation of dust from solid this compound is a prudent safety measure.

Step-by-Step Disposal Protocol for this compound

The disposal process for this compound is straightforward due to its non-hazardous nature. However, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and local regulations to ensure full compliance, as disposal guidelines can vary.

1. Waste Identification and Segregation:

  • Purity Confirmation: Before disposal, confirm that the this compound waste is not contaminated with any hazardous materials. If this compound is mixed with a hazardous substance, the entire mixture must be treated as hazardous waste and disposed of according to the specific protocols for the hazardous component(s).

  • Separate Waste Streams: Keep solid this compound waste separate from liquid waste streams to ensure proper disposal pathways are followed.

2. Containerization and Labeling:

  • Appropriate Container: Place solid this compound waste into a durable, sealable, and clearly labeled container.[1][2][3]

  • Clear Labeling: The label should unequivocally identify the contents as "Non-hazardous waste: this compound".[3] This prevents confusion and ensures custodial and waste management staff handle the container appropriately.

3. On-Site Disposal as Non-Hazardous Solid Waste:

  • Landfilling: For uncontaminated solid this compound, the primary method of disposal is landfilling.[3]

  • Designated Collection Area: It is recommended to place the sealed container directly into a designated dumpster for non-hazardous laboratory waste.[3][4] Avoid placing it in general laboratory trash cans to prevent alarming custodial staff who may not be trained to handle chemical waste.[4]

  • Institutional Guidelines: Always consult your institution's EHS department for their specific procedures regarding the disposal of non-hazardous chemical solids.[3]

4. Disposal of Empty this compound Containers:

  • Ensure Empty: Confirm that the original this compound container is completely empty.

  • Deface Label: To prevent misidentification, remove or deface the original label.[4]

  • Standard Disposal: Dispose of the empty container in the regular laboratory trash or recycling, in accordance with your institution's policies for empty chemical containers.[3][4]

5. Spill Cleanup and Disposal:

In the event of a this compound spill, follow these steps:

  • Isolate the Area: Cordon off the spill area to prevent further spread and unauthorized entry.

  • Wear PPE: Ensure you are wearing the appropriate PPE as outlined above.

  • Cleanup: Sweep or vacuum the solid material and place it into a suitable container for disposal.[3] Take care to avoid generating dust.

  • Final Cleaning: Clean the spill area with soap and water.

  • Disposal of Cleanup Materials: Dispose of the collected spill material and any contaminated cleaning supplies as non-hazardous solid waste, following the containerization and labeling procedures described above.[3]

Engaging a Licensed Disposal Company

For large quantities of this compound waste or if institutional policy requires it, engaging a licensed chemical waste disposal company is necessary.

Selection Criteria for a Disposal Vendor:

  • Licensing and Permits: Verify that the company is licensed and permitted to handle and transport non-hazardous chemical waste in your jurisdiction.[5][6][7][8]

  • Compliance History: Check the company's regulatory compliance history to ensure they have a good track record.[5][7]

  • Insurance: Confirm that the vendor has adequate liability insurance.[7][9]

  • Services Offered: Ensure the company can provide the necessary services, such as waste profiling, transportation, and preparation of any required paperwork.[6]

It is important to remember that as the generator of the waste, your institution has a "cradle to grave" responsibility for its proper disposal.[5][7]

Data Presentation

While this compound has a low hazard profile, the following table summarizes its key physical and chemical properties relevant to its handling and disposal.

PropertyValue
Chemical Formula C₂₂H₄₆
Molecular Weight 310.60 g/mol
Appearance White Solid
Melting Point 43 - 46 °C / 109.4 - 114.8 °F
Boiling Point 369 °C / 696.2 °F
Flash Point 112 °C / 233.6 °F
Water Solubility Insoluble
Hazard Classification Not classified as hazardous

Experimental Protocols

This document provides procedural guidance for disposal and does not cite specific experimental protocols.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

Docosane_Disposal_Workflow This compound Disposal Decision Workflow cluster_assessment Waste Assessment cluster_non_hazardous Non-Hazardous Disposal cluster_hazardous Hazardous Disposal start Start: this compound Waste Generated is_contaminated Is the this compound waste contaminated with hazardous materials? start->is_contaminated segregate Segregate from other waste streams is_contaminated->segregate No treat_as_haz Treat entire mixture as hazardous waste is_contaminated->treat_as_haz Yes containerize_non_haz Place in a sealed container labeled 'Non-hazardous waste: This compound' segregate->containerize_non_haz consult_ehs Consult institutional EHS guidelines containerize_non_haz->consult_ehs disposal_options Disposal Route? consult_ehs->disposal_options lab_dumpster Dispose in designated non-hazardous lab waste dumpster disposal_options->lab_dumpster On-site disposal_company Arrange for pickup by a licensed disposal company disposal_options->disposal_company Off-site end_non_haz End of Non-Hazardous Disposal lab_dumpster->end_non_haz disposal_company->end_non_haz follow_haz_protocol Follow disposal protocol for the hazardous contaminant(s) treat_as_haz->follow_haz_protocol end_haz End of Hazardous Disposal follow_haz_protocol->end_haz

Caption: Decision workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Docosane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Docosane, a straight-chain alkane. Adherence to these procedures will minimize risks and ensure the integrity of your work.

Essential Safety Information at a Glance

This compound is not classified as a hazardous substance; however, observing standard laboratory safety protocols is crucial.[1][2][3] It is considered non-toxic and non-irritating to the skin and eyes.[4] The primary risks are associated with inhalation of fumes if heated and its combustible nature.[1][4]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular FormulaC₂₂H₄₆[2][5]
Molecular Weight310.60 g/mol [2][6]
AppearanceWhite solid, platelets, or crystals[5][6]
Melting Point42-45 °C (107.6-113 °F)[6]
Boiling Point369 °C (696.2 °F)[6][7]
Flash Point113 °C (235.4 °F) - closed cup[3][5][6]
Density0.778 g/mL at 25 °C[6]
Water SolubilityInsoluble[4][5][8]
Vapor Pressure<1 mmHg at 21.1 °C[2][6]

Operational Plan: Step-by-Step Handling Protocol

This section details the procedural, step-by-step guidance for the safe handling of this compound from receipt to disposal.

Preparation and Required Personal Protective Equipment (PPE)

Before handling this compound, ensure your workspace is clean and a safety shower and eyewash station are accessible.[9] The following PPE is recommended:

  • Eye and Face Protection: Wear safety glasses with side shields or safety goggles to protect against potential splashes.[2][9]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[2][9] Always inspect gloves before use and employ proper removal techniques to avoid skin contact.[2]

  • Body Protection: A standard laboratory coat is recommended to protect skin and clothing.[9]

  • Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is generally not required.[9][10] If there is a potential for dust or aerosol generation, or if the substance is heated, a NIOSH-approved respirator or a dust mask (type N95) should be used.[1][6][9]

Handling Procedures
  • Work in a well-ventilated area to minimize inhalation of any potential fumes or dust.[1][9]

  • Avoid the formation of dust during handling.[2]

  • Prevent direct contact with skin and eyes.[1]

  • Keep containers tightly closed when not in use.[1][11]

  • After handling, wash hands thoroughly with soap and water.[2]

  • Do not eat, drink, or smoke in the work area.[12]

Storage
  • Store this compound in a cool, dry, and well-ventilated area.[1]

  • Keep the container tightly sealed to prevent contamination.[1][11]

  • Store below 30°C (86°F).[7]

  • Keep away from strong oxidizing agents, as they are incompatible.[4][13]

Emergency and Disposal Plans

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Small Spills:

    • Wipe up the material with a cloth or an inert absorbent paper.[1][14]

    • Place the contaminated materials in a sealed, vapor-tight plastic bag for disposal.[14]

    • Clean the spill area with an appropriate solvent like alcohol, followed by washing with a strong soap and water solution.[14]

  • Large Spills:

    • Alert others in the area and evacuate if necessary.[9]

    • Cover the spill with an inert absorbent material such as sand, earth, or vermiculite.[1][9]

    • Collect the material and place it into a suitable, labeled container for disposal.[2][9]

Disposal

This compound is not classified as hazardous waste.[1] However, all chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Collect waste containing this compound in a designated, properly labeled, and sealed container.[9]

  • Surplus and non-recyclable solutions should be offered to a licensed disposal company.[2]

  • Contaminated packaging should be disposed of as unused product.[2] this compound can typically be sent to a landfill.[1]

Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound.

DocosaneHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal cluster_spill Emergency: Spill Response Prep Assess Risks DonPPE Don PPE Prep->DonPPE Handle Handle this compound in Ventilated Area DonPPE->Handle Store Store Properly Handle->Store DoffPPE Doff PPE Store->DoffPPE Wash Wash Hands DoffPPE->Wash Dispose Dispose of Waste Wash->Dispose Spill Spill Occurs Contain Contain Spill Spill->Contain Clean Clean & Decontaminate Contain->Clean DisposeSpill Dispose of Spill Waste Clean->DisposeSpill

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.